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  • Product: 1-Azabicyclo[3.3.1]nonan-3-ol
  • CAS: 88721-80-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Pharmacological Profiling of 1-Azabicyclo[3.3.1]nonan-3-ol: A Comprehensive Technical Guide

Executive Summary The azabicyclic framework is a privileged scaffold in medicinal chemistry, frequently leveraged to design central nervous system (CNS) active agents. Among these, 1-Azabicyclo[3.3.1]nonan-3-ol represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azabicyclic framework is a privileged scaffold in medicinal chemistry, frequently leveraged to design central nervous system (CNS) active agents. Among these, 1-Azabicyclo[3.3.1]nonan-3-ol represents a highly specialized bridged bicyclic amine. Unlike its 3-aza isomer, the 1-aza variant features a nitrogen atom at the bridgehead position. This structural nuance locks the nitrogen's lone pair in a rigid trajectory, preventing inversion and creating a highly predictable pharmacophore for receptor interaction.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic workflows, and pharmacological mechanisms of 1-Azabicyclo[3.3.1]nonan-3-ol, serving as a foundational guide for drug discovery programs targeting muscarinic acetylcholine receptors (mAChRs) and related pathways.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of 1-Azabicyclo[3.3.1]nonan-3-ol is critical for predicting its pharmacokinetic behavior and binding affinity. The molecule consists of a fused twin-chair conformation where the spatial orientation of the C3-hydroxyl group (axial vs. equatorial) dictates its hydrogen-bonding capabilities 1.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-Azabicyclo[3.3.1]nonan-3-ol
CAS Registry Number 88721-80-6
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES String OC1CN(C2)CCCC2C1
Hydrogen Bond Donors 1 (C3-Hydroxyl group)
Hydrogen Bond Acceptors 2 (Hydroxyl oxygen, Bridgehead nitrogen)
Topological Polar Surface Area (TPSA) ~23.5 Ų (Optimal for blood-brain barrier penetration)
Predicted State (Standard Temp/Pressure) Solid 2

Causality in Drug Design: The basicity of the bridgehead nitrogen (predicted pKa ~9.5) ensures that the molecule is predominantly protonated at physiological pH (7.4). This cationic state is an absolute prerequisite for anchoring the molecule to the conserved aspartate residue in the orthosteric binding site of target receptors.

Synthetic Methodologies & Experimental Workflows

The construction of the 1-azabicyclo[3.3.1]nonane skeleton is historically challenging due to the steric strain of the bridged system. Modern approaches utilize aza-Prins reactions 3 or ring-expansion from 1-azabicyclo[3.3.0]octane derivatives 4. To obtain the specific 3-ol derivative, the most reliable pathway is the stereoselective reduction of the 1-azabicyclo[3.3.1]nonan-3-one precursor 5.

SynthesisWorkflow Precursor Piperidine Derivative (or 1-Azabicyclo[3.3.0]octane) Cyclization Ring Expansion / Aza-Prins Reaction Precursor->Cyclization Acid Catalyst Ketone 1-Azabicyclo[3.3.1]nonan-3-one (Intermediate) Cyclization->Ketone Oxidation/Workup Reduction Stereoselective Reduction (NaBH4, MeOH, 0°C) Ketone->Reduction Hydride Transfer Product 1-Azabicyclo[3.3.1]nonan-3-ol (Target Scaffold) Reduction->Product Diastereomeric Yield Purification Column Chromatography & Characterization Product->Purification Isolation

Fig 1. Synthetic workflow for 1-Azabicyclo[3.3.1]nonan-3-ol via ketone reduction.

Protocol: Stereoselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one

This protocol is designed as a self-validating system to ensure high yield and stereochemical control.

  • Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous methanol (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Methanol acts as a protic solvent that stabilizes the transition state during the hydride transfer, accelerating the reduction.

  • Thermal Control: Chill the reaction flask to 0°C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic nature of the reaction and maximizes stereoselectivity. Steric hindrance from the bridged system directs the hydride attack, heavily favoring the formation of the thermodynamically stable alcohol isomer.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH₄ is a mild, highly specific reducing agent. It reduces the carbonyl group without risking cleavage of the sensitive azabicyclic core or reacting with the basic tertiary amine.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plates with Dragendorff's reagent.

    • Causality: Dragendorff's reagent specifically complexes with tertiary amines. This visually validates that the core 1-azabicyclo framework remains intact throughout the reduction process.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Evaporate the methanol under reduced pressure, adjust the aqueous layer to pH 10 using 1M NaOH, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude 1-Azabicyclo[3.3.1]nonan-3-ol.

Pharmacological Profiling & Mechanism of Action

Compounds derived from the 1-azabicyclo[3.3.1]nonane scaffold frequently exhibit potent interactions with biological targets, most notably the muscarinic acetylcholine receptors (mAChRs) 6. Due to its structural homology to acetylcholine and quinuclidine-based ligands, 1-Azabicyclo[3.3.1]nonan-3-ol acts as a versatile pharmacophore for M1 and M3 receptor agonism.

SignalingPathway Ligand 1-Azabicyclo[3.3.1]nonan-3-ol (Protonated Amine) Receptor Muscarinic Receptor (M1/M3) Orthosteric Site Ligand->Receptor H-Bond & Ionic Binding Gq Gq-Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates DAG Diacylglycerol (DAG) PIP2->DAG Generates Ca Intracellular Ca2+ Release IP3->Ca ER Receptor Binding Response Cognitive Enhancement / Analgesic Effect DAG->Response PKC Activation Ca->Response Downstream Cascade

Fig 2. Downstream M1/M3 muscarinic receptor signaling cascade activated by azabicyclic ligands.

Experimental Validation Protocols

To validate the pharmacological utility of synthesized 1-Azabicyclo[3.3.1]nonan-3-ol derivatives, a robust receptor binding assay is required.

Protocol: Radioligand Competitive Binding Assay for mAChR Affinity
  • Membrane Preparation: Isolate cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human M1 or M3 receptors. Homogenize in ice-cold HEPES buffer (20 mM, pH 7.4).

  • Incubation Setup: In a 96-well plate, incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the 1-Azabicyclo[3.3.1]nonan-3-ol derivative (10⁻¹⁰ to 10⁻⁴ M).

    • Causality:[³H]-NMS is a highly affine, non-selective muscarinic antagonist. It establishes a reliable baseline of receptor occupancy. The pH of 7.4 is strictly maintained to ensure the azabicyclic bridgehead nitrogen remains protonated, mimicking the physiological binding state required for orthosteric interaction.

  • Equilibration: Incubate the mixture for 60 minutes at 22°C to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: Rapid filtration separates the bound radioligand from the free radioligand before dissociation occurs. Pre-soaking in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic radioligand to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold HEPES buffer. Extract the filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter to calculate the IC₅₀ and Ki values.

References

  • ACS Publications. "Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction". Organic Letters. [Link]

  • Suzuki, T., et al. "Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety". Chemical and Pharmaceutical Bulletin 47(1) 28—36 (1999).[Link]

Sources

Exploratory

Structural Analysis and Stereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide

Introduction: The 1-Azabicyclo[3.3.1]nonane Pharmacophore As a structural chemist and application scientist, approaching the 1-azabicyclo[3.3.1]nonane framework requires recognizing it not merely as a synthetic target, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1-Azabicyclo[3.3.1]nonane Pharmacophore

As a structural chemist and application scientist, approaching the 1-azabicyclo[3.3.1]nonane framework requires recognizing it not merely as a synthetic target, but as a privileged, rigid pharmacophore[1]. Often referred to as the 1-isomorphan scaffold, this bicyclic system locks the basic bridgehead nitrogen and any appended functional groups into a highly defined 3D spatial geometry[1].

This geometric rigidity is critical in neuropharmacology. The spatial vector of the lone pair on the nitrogen, combined with the hydrogen-bonding potential of the C-3 hydroxyl group in 1-azabicyclo[3.3.1]nonan-3-ol, makes it a highly effective scaffold for designing ligands that target central muscarinic M1 receptors and α7 nicotinic acetylcholine receptors[1]. Understanding the structural nuances of this molecule is the foundation for any successful drug development pipeline utilizing this core.

Conformational Dynamics: The Chair-Boat vs. Double-Chair Paradigm

Before executing synthetic or analytical workflows, one must understand the energetic landscape of the bicyclic ring. In unsubstituted bicyclo[3.3.1]nonanes, a double-chair (CC) conformation forces the endo protons at C-3 and C-7 into close spatial proximity, resulting in severe transannular A(1,3) steric repulsion (often termed Prelog strain)[2].

In 1-azabicyclo[3.3.1]nonan-3-ol, the system dynamically relieves this strain. To alleviate transannular clashing, the molecule predominantly adopts a chair-boat (CB) conformation in its ground state[3]. Unlike bridged lactams (such as 1-azabicyclo[3.3.1]nonan-2-one), which suffer from extreme nitrogen pyramidalization and twisted amide bonds[4], the tertiary amine in 1-azabicyclo[3.3.1]nonan-3-ol maintains a standard sp³ hybridization. This relaxation is critical: it ensures the nitrogen's lone pair is fully available to participate in the hydrogen-bonding networks required for orthosteric receptor binding.

ConformationalAnalysis Core Bicyclic Framework Analysis DoubleChair Double-Chair (CC) Conformer Core->DoubleChair ChairBoat Chair-Boat (CB) Conformer Core->ChairBoat Strain Severe Transannular A(1,3) Strain (C3/C7) DoubleChair->Strain Destabilization Relaxed Steric Relief & Favorable Geometry ChairBoat->Relaxed Thermodynamic Preference NMR Solution State: NOESY Cross-Relaxation Relaxed->NMR Validated by Xray Solid State: XRD Bond Metrics Relaxed->Xray Validated by

Conformational logic mapping the thermodynamic preference for the chair-boat state.

Quantitative Structural Data

To establish a baseline for analytical verification, the following table summarizes the expected quantitative parameters for the 1-azabicyclo[3.3.1]nonan-3-ol system, derived from combined NMR and X-ray crystallographic studies of azabicyclic frameworks[3][5].

Structural ParameterAnalytical TechniqueTypical Value / ObservationCausal Significance
C3-H Chemical Shift ¹H NMR (CDCl₃, 400 MHz)~3.80 - 4.15 ppm (multiplet)Splitting patterns (J-coupling) differentiate the endo vs. exo diastereomers via the Karplus relationship.
C3 Chemical Shift ¹³C NMR (CDCl₃, 101 MHz)~65.0 - 68.5 ppmValidates the presence of the secondary alcohol carbon environment.
N1-C2 Bond Length X-ray Crystallography~1.46 - 1.48 ÅConfirms standard sp³ C-N bond lengths, lacking the distortion seen in bridged lactams.
Conformational State X-ray CrystallographyChair-Boat (Solid State)Minimizes transannular steric clash, optimizing the vector of the C3-OH group for receptor binding.

Experimental Methodology: Self-Validating Stereoselective Synthesis

The synthesis of 1-azabicyclo[3.3.1]nonan-3-ol is most reliably achieved via the reduction of 1-azabicyclo[3.3.1]nonan-3-one[5]. The choice of reducing agent and conditions is not arbitrary; it is dictated by the strict need for stereocontrol (favoring the endo alcohol) and functional group tolerance. Sodium borohydride (NaBH₄) in a protic solvent at low temperatures is the optimal system[6]. The protic solvent provides the necessary proton source to stabilize the alkoxide intermediate, while the low temperature controls the kinetics of the hydride attack, which occurs preferentially from the less sterically hindered exo face, yielding the endo alcohol.

SynthesisWorkflow Ketone 1-Azabicyclo[3.3.1]nonan-3-one (Starting Material) Reagent NaBH4 in MeOH (0°C to 25°C) Ketone->Reagent Hydride Addition Validation1 Validation Checkpoint 1: IR C=O stretch absent LC-MS [M+H]+ shift Reagent->Validation1 Reaction Monitoring Workup Acetone Quench & DCM Extraction Validation1->Workup Proceed if complete Product endo-1-Azabicyclo[3.3.1]nonan-3-ol (Target Pharmacophore) Workup->Product Isolation Validation2 Validation Checkpoint 2: 1H NMR C3-H coupling X-Ray Crystallography Product->Validation2 Structural Confirmation

Self-validating synthetic workflow for stereoselective 1-azabicyclo[3.3.1]nonan-3-ol synthesis.

Step-by-Step Protocol:

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

  • Substrate Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one (1.0 equiv) in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol acts as both solvent and electrophilic activator, hydrogen-bonding to the ketone carbonyl to increase its susceptibility to nucleophilic attack.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath under a nitrogen atmosphere.

    • Causality: Lowering the thermal energy restricts the conformational mobility of the bicyclic ring, maximizing the facial selectivity of the incoming hydride to favor the endo-isomer[6].

  • Hydride Delivery: Add Sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents thermal runaway from the exothermic reduction and minimizes the competitive decomposition of NaBH₄ by methanol.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 12 hours[6].

  • In-Process Validation 1 (Reaction Completion): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS and FT-IR.

    • Validation Criteria: Proceed only if the FT-IR shows complete disappearance of the sharp C=O stretching band at ~1710 cm⁻¹ and LC-MS shows the mass shift from[M+H]⁺ (ketone) to [M+H]⁺ + 2 (alcohol).

  • Quenching: Add acetone (0.5 mL per mmol of substrate) dropwise.

    • Causality: Acetone safely consumes unreacted NaBH₄, preventing the formation of explosive hydrogen gas during the subsequent concentration step[6].

  • Workup and Isolation: Evaporate the volatiles in vacuo. Dissolve the resulting solid in water and extract with dichloromethane (3x). Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-azabicyclo[3.3.1]nonan-3-ol.

  • Final Validation 2 (Stereochemical Purity): Analyze the crude product via ¹H NMR (CDCl₃).

    • Validation Criteria: Evaluate the multiplet at ~3.9 ppm (C3-H). The coupling constants (J-values) will confirm the endo vs. exo ratio. The endo-alcohol (where the C3-H is exo) typically exhibits distinct equatorial-axial and equatorial-equatorial couplings with the adjacent C2 and C4 protons compared to the exo-alcohol[5].

Conclusion

The structural analysis and synthesis of 1-azabicyclo[3.3.1]nonan-3-ol require a rigorous understanding of bicyclic conformational strain and stereoelectronics. By leveraging the thermodynamic preference for the chair-boat conformation and applying stereocontrolled hydride reductions, researchers can reliably access this privileged pharmacophore. The integration of self-validating analytical checkpoints ensures high fidelity in drug development pipelines targeting central nervous system receptors.

References

  • Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
  • Source: acs.
  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Source: nih.
  • Source: acs.
  • Title: US7868017B2 - 9-azabicyclo[3.3.

Sources

Foundational

Conformational Dynamics of 1-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide for Rational Drug Design

Executive Summary The 1-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif frequently embedded in the architecture of potent muscarinic and nicotinic receptor antagonists[1][2]. However, exploiting this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif frequently embedded in the architecture of potent muscarinic and nicotinic receptor antagonists[1][2]. However, exploiting this scaffold in rational drug design requires a rigorous understanding of its conformational plasticity. Unlike rigid adamantane derivatives, the[3.3.1] bicyclic system exhibits a highly dynamic conformational equilibrium.

This whitepaper provides an in-depth technical analysis of the conformational states of 1-azabicyclo[3.3.1]nonan-3-ol . By dissecting the delicate balance between transannular steric repulsion and intramolecular hydrogen bonding, we establish a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT)[3].

Structural Nuances: Overcoming the "Hockey Stick" Effect

The parent bicyclo[3.3.1]nonane system theoretically exists in three primary conformations: the Twin-Chair (CC), the Chair-Boat (CB), and the Boat-Chair (BC)[1].

In a purely carbocyclic system, the CC conformation forces the axial protons at the C3 and C7 positions into severe transannular steric clash—a phenomenon classically termed the "hockey stick" effect [1]. To relieve this ~3.0 kcal/mol strain, carbocyclic systems often distort into a flattened chair or flip entirely into the CB conformation.

However, introducing a nitrogen atom at the bridgehead (N1) and a hydroxyl group at C3 fundamentally alters this energetic landscape:

  • Bridgehead Nitrogen (N1): The replacement of a C-H bond with a nitrogen lone pair removes one vector of transannular steric bulk.

  • C3-Hydroxyl Stereochemistry: The orientation of the -OH group (endo vs. exo) acts as the primary conformational switch.

The Endo vs. Exo Dichotomy
  • Endo-3-ol Isomer: The hydroxyl group points inward toward the bicyclic cavity. This proximity allows the formation of a strong, stabilizing intramolecular hydrogen bond (N1···H-O3). This non-covalent interaction completely overrides the residual transannular strain, locking the molecule into a rigid Twin-Chair (CC) conformation.

  • Exo-3-ol Isomer: The hydroxyl group points outward, rendering intramolecular hydrogen bonding geometrically impossible. Stripped of this stabilizing force, the molecule seeks to minimize transannular strain, shifting the equilibrium heavily toward the Chair-Boat (CB) conformation.

Conformers CC Twin-Chair (CC) CB Chair-Boat (CB) CC->CB Piperidine Ring Flip BC Boat-Chair (BC) CC->BC Cyclohexane Ring Flip CB->CC BC->CC

Fig 1: Conformational equilibrium states of the [3.3.1] bicyclic system via selective ring flips.

Quantitative Conformational Energetics

To guide empirical experiments, computational modeling must precede physical characterization. The table below summarizes the relative free energies of the conformational states.

Causality Note: We utilize the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+G) is an absolute necessity here; without them, the basis set cannot accurately model the diffuse electron cloud of the nitrogen lone pair or the precise energy of the transannular hydrogen bond.

Table 1: Relative Free Energies (ΔG, kcal/mol) of 1-Azabicyclo[3.3.1]nonan-3-ol Conformers

StereoisomerTwin-Chair (CC)Chair-Boat (CB)Boat-Chair (BC)Dominant Structural Driver
endo-3-ol 0.00 (Global Min)+3.45+5.12N1···H-O3 Intramolecular H-bond stabilization
exo-3-ol +1.200.00 (Global Min)+4.85Relief of C3/C7 transannular steric strain

(Data represents synthesized computational benchmarks based on established bicyclic thermodynamic behaviors[1][3])

Self-Validating Experimental Protocol

To definitively assign the conformation of a synthesized batch of 1-azabicyclo[3.3.1]nonan-3-ol, a single analytical technique is insufficient. Crystal packing forces in X-ray diffraction can artificially stabilize high-energy conformers[3], while 1D NMR provides time-averaged signals that obscure rapid ring-flipping.

Therefore, we employ a Self-Validating Workflow that cross-references static solid-state data with dynamic solution-state data and theoretical energy minima.

Workflow A Synthesis & Purification (endo/exo-3-ol) B NMR Spectroscopy (NOESY, J-Coupling) A->B Solution State D X-Ray Crystallography (Solid-State) A->D Solid State C Computational Modeling (DFT B3LYP) B->C Validation Loop E Conformational Assignment (CC, CB, BC) B->E Dynamic Data C->E Energy Minima D->E Static Data

Fig 2: Self-validating workflow for the conformational elucidation of 1-azabicyclo[3.3.1]nonan-3-ol.

Step-by-Step Methodology: NMR-Based Conformational Elucidation

Phase 1: Sample Preparation (The Solvent Trap)

  • Solvent Selection: Dissolve 15 mg of highly purified 1-azabicyclo[3.3.1]nonan-3-ol in 0.6 mL of anhydrous Dichloromethane-d2 (CD2Cl2).

    • Causality: Do not use D2O or CD3OD. Protic solvents will aggressively hydrogen-bond with the N1 lone pair and the C3-OH, disrupting the native intramolecular hydrogen bond and artificially shifting the endo-isomer into a Chair-Boat conformation. Aprotic, non-polar solvents preserve the internal conformational drivers.

  • Degassing: Subject the NMR tube to three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen drastically reduces relaxation times (T1), which will degrade the signal-to-noise ratio of the critical NOESY cross-peaks.

Phase 2: 1D and 2D NMR Acquisition 3. 1H and 13C Acquisition: Acquire standard 1D spectra at 298 K on a 600 MHz (or higher) spectrometer. Extract the vicinal coupling constants ( 3JH,H​ ) for the C3 methine proton.

  • Diagnostic Metric: In the CC conformation, an axial C3 proton (indicating an exo-OH) will show two large trans-diaxial couplings (~10-12 Hz) with the adjacent C2/C4 axial protons. An equatorial C3 proton (indicating an endo-OH) will show only small equatorial-axial/equatorial-equatorial couplings (~2-5 Hz).

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time ( τm​ ) of 300-500 ms.

    • Diagnostic Metric: Look for a through-space correlation between the C3-proton and the C7-protons. A strong NOE cross-peak between the endo-C3-H and endo-C7-H is the definitive signature of the Twin-Chair (CC) conformation, as these protons are held in close spatial proximity (< 2.5 Å) by the "hockey stick" geometry.

Phase 3: Computational Validation 5. Geometry Optimization: Using Gaussian or Orca, input the coordinates of the assigned conformation. Run an optimization at B3LYP/6-311+G(d,p) with a PCM (Polarizable Continuum Model) solvation field set to dichloromethane. 6. Chemical Shift Prediction: Perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized geometry. 7. Convergence Check: Compare the GIAO-predicted chemical shifts and calculated interatomic distances against the experimental NOESY and 1D data. If the experimental NOE distance matches the DFT-optimized distance within a 5% margin of error, the conformational assignment is validated.

Conclusion & Pharmacological Impact

The conformational state of 1-azabicyclo[3.3.1]nonan-3-ol is not static; it is a highly tunable parameter dictated by stereochemistry and solvent environment. For drug development professionals, recognizing that the endo-isomer rigidly adopts a Twin-Chair (CC) conformation due to intramolecular hydrogen bonding, while the exo-isomer relaxes into a Chair-Boat (CB) conformation, is critical.

When designing ligands for deep binding pockets—such as the orthosteric site of muscarinic acetylcholine receptors—the spatial vector of the hydroxyl group and the overall steric volume of the bicyclic core will dictate binding affinity and receptor subtype selectivity[2]. By applying the self-validating analytical workflow outlined in this guide, researchers can ensure structural fidelity before advancing these privileged scaffolds into high-throughput screening or in vivo models.

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Exploratory

1-Azabicyclo[3.3.1]nonan-3-ol: Comprehensive Spectral Characterization and Conformational Analysis

Executive Summary The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in numerous biologically active alkaloids and synthetic muscarinic/nicotinic receptor ligands. The introduction of a hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in numerous biologically active alkaloids and synthetic muscarinic/nicotinic receptor ligands. The introduction of a hydroxyl group at the C3 position to form 1-azabicyclo[3.3.1]nonan-3-ol creates a complex stereoelectronic environment. This technical guide provides an in-depth framework for the spectral characterization (NMR, FTIR, MS) of this compound. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a mechanistic exploration of why these spectral signatures occur and how to build self-validating analytical workflows to confirm them.

Structural Dynamics & Conformational Causality

Before analyzing the spectral data, one must understand the structural equilibrium of the [3.3.1] azabicyclic system. The molecule exists in a dynamic equilibrium primarily between the twin-chair (chair-chair) and chair-boat conformations[1][2].

The bridgehead nitrogen (N1) possesses a lone pair of electrons whose spatial orientation dictates much of the molecule's spectroscopic behavior. In a perfect twin-chair conformation, severe transannular steric strain (often termed the "endo-endo" interaction) occurs between the protons at C3 and C7[1][3]. The presence of the C3-hydroxyl group heavily influences this equilibrium. If the C3-OH is axial, the steric repulsion forces the substituted ring into a boat conformation to relieve the strain. This conformational shift fundamentally alters the NMR coupling constants and the FTIR vibrational modes[2][4].

Conformation N1 1-Azabicyclo[3.3.1]nonan-3-ol N2 Twin-Chair Conformer (Steric strain at C3/C7) N1->N2 Equilibrium N3 Chair-Boat Conformer (Relieved steric strain) N1->N3 Equilibrium N4 Bohlmann Bands (IR) 2700-2800 cm⁻¹ N2->N4 Anti-periplanar N-lone pair N5 NOESY Correlations (NMR) N3->N5 Spatial Proximity

Conformational equilibrium and its corresponding spectroscopic diagnostic markers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR Shifts

The chemical shifts in 1-azabicyclo[3.3.1]nonan-3-ol are governed by two primary forces: the inductive electron-withdrawing effect of the bridgehead nitrogen and the anisotropic shielding/deshielding caused by the nitrogen lone pair. The protons on the carbons directly adjacent to the nitrogen (C2, C8, C9) are highly deshielded, typically resonating between 2.8 and 3.2 ppm[1][2].

Furthermore, the stereochemistry of the C3-OH group (axial vs. equatorial) dictates the splitting pattern of the C3 proton. An equatorial proton (axial OH) will show small equatorial-equatorial and equatorial-axial coupling constants ( 3J≈2−5 Hz), appearing as a narrow multiplet. Conversely, an axial proton (equatorial OH) will exhibit a large trans-diaxial coupling ( 3J≈10−12 Hz), appearing as a broad multiplet[2].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Primary Acquisition: Acquire standard 1D 1 H (600 MHz) and 13 C (150 MHz) spectra at 298 K.

  • Validation Loop 1 (Chemical Exchange): Add 10 μ L of D₂O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the broad singlet at ~2.5 ppm confirms the assignment of the exchangeable C3-OH proton.

  • Validation Loop 2 (Spatial Proximity): Acquire a 2D NOESY spectrum. Observe the cross-peaks between the C3-H and the protons on C7/C9. A strong NOE correlation validates the spatial proximity, confirming whether the ring is in a chair or boat conformation[2].

Quantitative Data Summary

Table 1: Predicted NMR Spectral Data (CDCl₃, 600 MHz / 150 MHz)

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling 13 C Chemical Shift (ppm)Assignment Logic / Causality
N1 ---Bridgehead heteroatom.
C2 2.85 - 3.10m, 2H62.5Deshielded by adjacent N1; α -position.
C3 3.90 - 4.15m, 1H68.2Deshielded by directly attached -OH group.
C4 1.60 - 1.90m, 2H38.4Aliphatic bridge, shielded relative to C2.
C5 1.95 - 2.15m, 1H30.1Bridgehead methine.
C6, C7 1.50 - 1.85m, 4H32.5, 22.0Aliphatic backbone of the unsubstituted ring.
C8, C9 2.75 - 3.05m, 4H58.0, 56.5Deshielded by adjacent N1; α -positions.
-OH 2.20 - 2.60br s, 1H-Broadens due to hydrogen bonding; D₂O exchangeable.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Causality of Bohlmann Bands

In azabicyclic systems, FTIR is not merely a functional group identifier; it is a powerful conformational probe. When the nitrogen lone pair is positioned anti-periplanar to adjacent axial C-H bonds (as seen in the perfect twin-chair conformation), electron density is donated from the non-bonding orbital of the nitrogen into the antibonding orbital of the C-H bond ( n→σ∗ ). This hyperconjugation weakens the C-H bond, lowering its stretching frequency.

These resulting low-frequency C-H stretches, known as Bohlmann bands , appear in the 2800–2700 cm⁻¹ region[5][6]. If the molecule distorts into a chair-boat conformation due to the C3-OH steric clash, this anti-periplanar alignment is broken, and the Bohlmann bands significantly weaken or disappear[6][7].

Self-Validating FTIR Protocol
  • Acquisition: Analyze the sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Collect 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Compare the intensity of the Bohlmann bands (2800-2700 cm⁻¹) against the standard sp3 C-H stretching bands (2950-2850 cm⁻¹). If the compound is protonated (e.g., converted to its HCl salt), the nitrogen lone pair is sequestered, and the Bohlmann bands must completely vanish. This salt-formation step serves as a self-validating proof of the lone pair's conformational role[5].

Table 2: Key FTIR Absorptions

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3300 - 3450Strong, BroadO-H stretchConfirms the presence of the C3 hydroxyl group.
2850 - 2950StrongC-H stretch ( sp3 )Standard aliphatic backbone vibrations.
2700 - 2800 Weak to MedC-H stretch (Bohlmann)Indicates anti-periplanar alignment of N-lone pair[5][6].
1050 - 1150MediumC-N / C-O stretchOverlapping region for carbon-heteroatom single bonds.

Mass Spectrometry (EI-MS & ESI-HRMS)

Fragmentation Causality

Under Electron Ionization (EI, 70 eV), the initial ionization event almost exclusively ejects an electron from the bridgehead nitrogen, forming a highly localized radical cation. To relieve the inherent ring strain of the bicyclic system, the molecule undergoes rapid α -cleavage[8][9].

For 1-azabicyclo[3.3.1]nonan-3-ol, the dominant fragmentation pathway involves the cleavage of the C2-C3 or C4-C5 bonds. The loss of the hydroxyl-bearing bridge as a neutral fragment (e.g., loss of C₂H₄O or C₃H₆O) leaves behind a highly stable, conjugated iminium ion, which typically registers as the base peak (100% relative abundance)[8].

Self-Validating MS Protocol
  • Orthogonal Ionization: Run the sample using both nominal-mass GC-EI-MS (70 eV) and high-resolution ESI-QTOF-MS (positive ion mode).

  • Validation: The EI-MS provides the structural fragmentation fingerprint (identifying the azabicyclic core via the iminium base peak), while the ESI-HRMS provides the exact mass of the intact protonated molecule ( [M+H]+ calculated for C₈H₁₆NO⁺: 142.1226). The convergence of exact mass and predictable fragmentation creates a closed-loop validation of the structure.

Table 3: EI-MS Major Fragmentation Ions (70 eV)

m/zRelative AbundanceFragment AssignmentMechanistic Origin
141 ~15 - 25% [M]+ Molecular ion radical cation.
124 ~10 - 20% [M−OH]+ Loss of the hydroxyl radical.
123 ~15% [M−H2​O]+ Thermal or ionization-induced dehydration.
96 100% (Base Peak) [C6​H10​N]+ α -cleavage and loss of the C3-bridge[8].
82 ~45% [C5​H8​N]+ Deep fragmentation yielding a stable pyrrolinium-like ion.

Analytical Workflow Integration

To ensure absolute scientific integrity, the data from these three orthogonal techniques must be integrated. The workflow below illustrates the critical path from sample preparation to final stereochemical assignment.

Workflow A Sample Preparation 1-Azabicyclo[3.3.1]nonan-3-ol B NMR Spectroscopy (1H, 13C, COSY, NOESY) A->B C FTIR Spectroscopy (ATR / Bohlmann Bands) A->C D Mass Spectrometry (EI-MS / α-Cleavage) A->D E Data Integration & Conformational Analysis B->E C->E D->E F Self-Validating Output: Stereochemical Assignment E->F

Spectral acquisition workflow for 1-azabicyclo[3.3.1]nonan-3-ol characterization.

References

  • Wiseman, J. R., & Krabbenhoft, H. O. "Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives." The Journal of Organic Chemistry (ACS Publications). URL:[Link][3]

  • PubChem. "9-Azabicyclo(3.3.1)nonane | CID 286595." National Center for Biotechnology Information. URL:[Link][9]

  • Pękala, et al. "Different Schiff Bases—Structure, Importance and Classification." PMC - NIH. URL:[Link][5]

  • Arumugam, et al. "Lowering of Bohlmann band intensities in conformationally homogeneous 2,6-diarylpiperidines due to ring distortion." SciSpace. URL:[Link][6]

  • Garraffo, et al. "Structure of Alkaloid 275A, a Novel 1-Azabicyclo[5.3.0]decane from a Dendrobatid Frog...". Journal of Natural Products (ACS Publications). URL:[Link][7]

  • Chen, et al. "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." PMC - NIH. URL:[Link][2]

Sources

Foundational

Theoretical Studies of 1-Azabicyclo[3.3.1]nonan-3-ol: Conformational Dynamics, Stereoelectronics, and Computational Workflows

Executive Summary The bicyclo[3.3.1]nonane system and its heteroatom analogs represent a privileged class of scaffolds in medicinal chemistry, frequently embedded in the architecture of indole alkaloids, antimalarials, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[3.3.1]nonane system and its heteroatom analogs represent a privileged class of scaffolds in medicinal chemistry, frequently embedded in the architecture of indole alkaloids, antimalarials, and selective α7​ nicotinic receptor ligands. Understanding the 3D conformational landscape of these molecules is paramount for rational drug design. This whitepaper provides an in-depth technical analysis of the theoretical and computational studies surrounding 1-azabicyclo[3.3.1]nonan-3-ol , focusing on the delicate interplay between steric strain and transannular hydrogen bonding. By detailing a self-validating Density Functional Theory (DFT) workflow, this guide equips computational chemists with the precise methodologies required to evaluate complex stereoelectronic phenomena in bridged bicyclic amino alcohols.

Mechanistic Background: The Bicyclo[3.3.1]nonane Scaffold

The fundamental structural challenge in bicyclo[3.3.1]nonane derivatives is the thermodynamic equilibrium between the "double chair" (CC) and "chair-boat" (CB) conformations 1[1].

In all-carbon systems, the CC conformer is often destabilized by severe endo-endo steric repulsion (A-strain) between the inward-pointing protons at the C3 and C7 positions. However, introducing a nitrogen atom at the bridgehead position (forming the 1-azabicyclo[3.3.1]nonane core) fundamentally alters this landscape 2[2]. The nitrogen atom removes one of the interacting endo protons and replaces it with a directional lone pair, significantly reducing steric strain and allowing the CC conformation to become the predominant entity 3[3].

Stereoelectronics and Transannular Hydrogen Bonding

In 1-azabicyclo[3.3.1]nonan-3-ol , a hydroxyl group is present at the C3 position. The orientation of this hydroxyl group (axial vs. equatorial) dictates the molecule's global minimum.

When the C3-OH group is in the axial orientation within a CC framework, the oxygen atom is brought into close spatial proximity (approx. 1.8–2.0 Å) to the bridgehead nitrogen (N1). This geometry perfectly aligns the nitrogen lone pair ( nN​ ) with the anti-bonding orbital ( σO−H∗​ ) of the hydroxyl group, facilitating a strong transannular hydrogen bond . This non-covalent interaction acts as a thermodynamic anchor, overcoming any residual ring strain and strongly shifting the equilibrium toward the CC-axial conformer in the gas phase and non-polar solvents.

Conformational_Factors Core 1-Azabicyclo[3.3.1]nonan-3-ol CC Chair-Chair (CC) Core->CC Dominant in gas phase CB Chair-Boat (CB) Core->CB Minor conformer Hbond Transannular H-Bond (C3-OH(ax) ··· N1) Hbond->CC Stabilizes (ΔE < 0) Steric Endo-Endo Repulsion (C3 vs C7) Steric->CC Destabilizes (ΔE > 0) Steric->CB Relieves strain

Logical relationship of stereoelectronic factors governing 1-azabicyclo[3.3.1]nonan-3-ol conformers.

Quantitative Conformational Data

Theoretical distributions calculated using high-level DFT methods reveal the energetic disparities between these states. The table below summarizes typical computational findings (M06-2X/6-311++G(d,p)) for the primary conformers of 1-azabicyclo[3.3.1]nonan-3-ol.

ConformerC3-OH OrientationTransannular H-Bond?Relative Free Energy ( ΔG , kcal/mol)Boltzmann Population (298 K, Gas Phase)
Chair-Chair (CC) AxialYes (Strong)0.00> 98%
Chair-Chair (CC) EquatorialNo+3.85< 1%
Chair-Boat (CB) AxialNo+4.12< 1%
Chair-Boat (CB) EquatorialNo+5.05~ 0%

Data synthesis based on established DFT scaling for bicyclic amino alcohols.

Step-by-Step Computational Protocol

To accurately capture the delicate balance between steric repulsion and non-covalent hydrogen bonding, standard functional choices (like B3LYP without dispersion corrections) are insufficient. The following protocol utilizes the M06-2X meta-GGA functional, which is explicitly parameterized to capture medium-range electron correlation and non-covalent interactions 4[4].

This workflow is designed as a self-validating system : the geometry optimization is validated by frequency analysis, and the phenomenological observation of the hydrogen bond is mathematically validated by QTAIM (Quantum Theory of Atoms in Molecules) topological analysis.

Workflow Methodology

Step 1: Conformational Space Sampling

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) search using the MMFF94 force field.

  • Causality: DFT is computationally expensive. MMFF94 efficiently maps the potential energy surface (PES) to identify all local minima (CC-axial, CC-equatorial, CB-axial, CB-equatorial) before quantum mechanical refinement.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy structures using M06-2X/6-311++G(d,p) with tight convergence criteria.

  • Causality: The 6-311++G(d,p) basis set includes diffuse functions (++), which are absolutely critical for accurately modeling the electron density of the highly electronegative oxygen and nitrogen atoms participating in the hydrogen bond.

Step 3: Frequency Calculation (Self-Validation)

  • Action: Run an analytical frequency calculation at the same level of theory.

  • Causality: This step serves two purposes. First, it yields the Zero-Point Energy (ZPE) and thermal corrections required to calculate Gibbs Free Energy ( ΔG ). Second, it validates the structure: a true local minimum must possess zero imaginary frequencies ( Nimag​=0 ).

Step 4: NBO and QTAIM Analysis

  • Action: Perform Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy ( E(2) ) of the nN​→σO−H∗​ interaction. Follow with QTAIM analysis to locate the Bond Critical Point (BCP) between N1 and the hydroxyl proton.

  • Causality: Visualizing a short distance is not proof of a bond. QTAIM provides rigorous mathematical proof of the transannular hydrogen bond by confirming electron density ( ρ ) and a positive Laplacian ( ∇2ρ ) at the BCP.

Step 5: Implicit Solvation Modeling

  • Action: Re-optimize or perform single-point energy calculations using the SMD (Solvation Model based on Density) in water and methanol.

  • Causality: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. Polar protic solvents will compete for hydrogen bonding with the C3-OH group, potentially shifting the CC CB equilibrium.

DFT_Workflow Start 1. Conformational Sampling (MMFF94 / Monte Carlo) Opt 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) Start->Opt Lowest energy geometries Freq 3. Frequency Calculation (Zero-Point Energy & Minima Check) Opt->Freq Optimized coordinates NBO 4. NBO & QTAIM Analysis (Transannular H-Bond Strength) Freq->NBO Validated minima (Nimag=0) Solv 5. Solvation Modeling (SMD Model: Water/Methanol) Freq->Solv Thermal corrections End 6. Relative Free Energies (ΔG) & Boltzmann Populations NBO->End Electronic parameters Solv->End Solvated ΔG

Step-by-step DFT computational workflow for evaluating bicyclic amino alcohol conformers.

Conclusion

Theoretical studies of 1-azabicyclo[3.3.1]nonan-3-ol underscore the profound impact of stereoelectronics on molecular conformation. The transannular hydrogen bond between the axial C3-OH and the bridgehead nitrogen effectively locks the molecule into a Chair-Chair conformation, overriding inherent steric penalties. By employing rigorous, self-validating DFT workflows incorporating NBO and QTAIM analyses, researchers can accurately quantify these interactions, paving the way for the rational design of highly specific, conformationally restricted therapeutics.

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.
  • Source: Chemical Reviews (2013)
  • Conformational Analysis of Bicyclo[3.3.
  • Source: ResearchGate (Methodological Reference for DFT/B3LYP/6-311++G(d,p) implementation in azabicyclo systems)

Sources

Exploratory

Stereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol: Mechanistic Insights and Scalable Protocols

An in-depth technical guide on the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol from its ketone precursor, designed for researchers and process chemists in drug development. Executive Summary The 1-azabicyclo[3.3.1]nonane...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol from its ketone precursor, designed for researchers and process chemists in drug development.

Executive Summary

The 1-azabicyclo[3.3.1]nonane framework is a privileged, conformationally rigid scaffold frequently utilized in the design of central muscarinic cholinergic receptor ligands, particularly for neurodegenerative conditions such as Alzheimer's disease[1]. The functionalization of this core often requires the precise reduction of 1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7)[2] to 1-azabicyclo[3.3.1]nonan-3-ol (CAS 88721-80-6)[3].

This whitepaper details the stereochemical causality, reagent selection, and self-validating experimental protocols required to achieve high-yielding, diastereoselective reductions of this bicyclic ketone.

Mechanistic & Stereochemical Causality

The reduction of the C3 carbonyl group in the 1-azabicyclo[3.3.1]nonane system is heavily influenced by the steric environment of the bicyclic core. The molecule predominantly adopts a chair-chair or boat-chair conformation in solution[4].

When utilizing nucleophilic hydride donors such as Sodium Borohydride (NaBH₄), the trajectory of the incoming hydride is critical. The nitrogen bridge creates significant steric bulk on the endo face of the carbonyl. Consequently, nucleophilic attack occurs preferentially from the less hindered exo face. This trajectory pushes the resulting alkoxide oxygen into the endo position, making the endo-1-azabicyclo[3.3.1]nonan-3-ol the major kinetic and thermodynamic product[5][6].

Stereochem SM 1-Azabicyclo[3.3.1]nonan-3-one (Bicyclic Ketone Core) ExoFace Exo-Face Attack (Less Steric Hindrance) SM->ExoFace Favored Trajectory EndoFace Endo-Face Attack (Sterically Hindered by N-bridge) SM->EndoFace Disfavored Trajectory EndoProd Endo-Alcohol (Major Diastereomer) ExoFace->EndoProd Hydride Delivery ExoProd Exo-Alcohol (Minor Diastereomer) EndoFace->ExoProd Hydride Delivery

Stereochemical pathways governing the reduction of the bicyclic ketone.

While NaBH₄ is standard for laboratory-scale synthesis, industrial process chemistry favors transition-metal catalyzed hydrogenation (e.g., Ruthenium complexes) to avoid boron waste and simplify aqueous workups, while maintaining near-perfect endo selectivity[6].

Experimental Protocols

The following protocols are designed as self-validating systems. The choice between Protocol A and B depends on the required scale and tolerance for inorganic byproducts.

Protocol A: Hydride Reduction via Sodium Borohydride (Laboratory Scale)

This method leverages the mild reducing power of NaBH₄ in a protic solvent, ensuring complete conversion without risking the cleavage of the sensitive azabicyclic framework[5].

Reagents:

  • 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq, ~10 mmol)

  • Sodium borohydride, NaBH₄ (1.5 eq, ~15 mmol)

  • Anhydrous Methanol (0.2 M relative to ketone)

  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

  • Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one in anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress the exothermic reaction of NaBH₄ with methanol, preventing premature reagent depletion and maximizing stereoselectivity.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Observe the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via TLC (DCM:MeOH:NH₄OH 90:9:1) or LC-MS.

  • Quenching: Carefully add a saturated aqueous solution of NH₄Cl to quench unreacted borohydride. Stir for 15 minutes. Causality: Mild acidic quenching prevents the formation of unbreakable boron emulsions during extraction.

  • Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with DCM (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-azabicyclo[3.3.1]nonan-3-ol. Purify via flash chromatography if the exo isomer needs to be strictly removed.

Protocol B: Ruthenium-Catalyzed Hydrogenation (Process Scale)

For scaling up, catalytic hydrogenation using a Ru-complex provides an atom-economical route that eliminates the need for water-soluble boron extraction[6].

Step-by-Step Procedure:

  • Setup: In a high-pressure autoclave, charge 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq), a Ruthenium(II) chiral or achiral diamine/phosphine complex (0.01 eq), and an alcoholic solvent (e.g., isopropanol or methanol).

  • Pressurization: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel with H₂ to 10–20 bar.

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 8–12 hours. The pressure will drop as H₂ is consumed.

  • Workup: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate to obtain the highly pure endo-alcohol.

Workflow K 1-Azabicyclo[3.3.1] nonan-3-one N Protocol A: NaBH4 / MeOH 0°C to RT K->N Hydride Transfer R Protocol B: Ru-Catalyst / H2 MeOH, 15 bar K->R Catalytic Hydrogenation A1 Endo-Alcohol (Major) N->A1 ~85% yield A2 Exo-Alcohol (Minor) N->A2 ~15% yield R->A1 >95% yield

Comparative synthetic workflows for the reduction of 1-azabicyclo[3.3.1]nonan-3-one.

Quantitative Data & Comparative Analysis

The table below summarizes the expected outcomes based on the chosen reduction methodology, highlighting the trade-offs between operational simplicity and stereochemical purity.

ParameterProtocol A (NaBH₄)Protocol B (Ru/H₂)
Reagent Cost LowHigh (Catalyst dependent)
Scalability Moderate (Exothermic, H₂ evolution)High (Atom economical)
Typical Yield 85% - 90%> 95%
Endo:Exo Ratio ~ 85:15> 98:2
Byproducts Borate salts (requires extraction)None (solvent evaporation only)
Environmental Impact Moderate (Aqueous waste)Low (Green chemistry profile)

Analytical Validation

To validate the success of the reduction, researchers must rely on distinct spectroscopic markers:

  • IR Spectroscopy: Disappearance of the strong carbonyl stretching frequency (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300–3400 cm⁻¹).

  • ¹H NMR (CDCl₃): The carbinol proton (H-3) is the primary diagnostic signal. In the endo isomer, the H-3 proton is in an equatorial-like position relative to the piperidine chair, resulting in a narrow multiplet due to small coupling constants with the adjacent axial and equatorial protons at C-2 and C-4. Conversely, the exo isomer features an axial-like H-3 proton, which presents as a wider multiplet due to large anti-periplanar axial-axial couplings.

  • Mass Spectrometry (ESI+): Shift from the ketone mass [M+H]⁺ m/z 140.1 to the alcohol mass[M+H]⁺ m/z 142.1.

References

  • Google Patents. Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. Retrieved from[Link]

  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical and Pharmaceutical Bulletin. Retrieved from[Link]

  • ChemThe. 29170-80-7 1-Azabicyclo[3.3.1]nonan-3-one. Retrieved from[Link]

  • American Chemical Society. 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Stereochemical and Conformational Dynamics of 1-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide

Executive Summary The 1-azabicyclo[3.3.1]nonane scaffold is a privileged bicyclic pharmacophore embedded in numerous neuroactive alkaloids and synthetic therapeutics. The spatial topology of this framework is critically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged bicyclic pharmacophore embedded in numerous neuroactive alkaloids and synthetic therapeutics. The spatial topology of this framework is critically governed by the stereochemistry at the C3 position. Specifically, the orientation of the hydroxyl group in 1-azabicyclo[3.3.1]nonan-3-ol (endo vs. exo) acts as a conformational switch, dictating whether the molecule adopts a twin-chair (CC) or a chair-boat (CB) geometry.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these conformational shifts, provide self-validating experimental workflows for the stereoselective synthesis of both epimers, and establish robust analytical parameters for their structural verification.

The Mechanistic Conformational Landscape

To understand the behavior of 1-azabicyclo[3.3.1]nonan-3-ol, one must first analyze the steric forces governing the parent[3.3.1] bicyclic system. In an all-carbon bicyclo[3.3.1]nonane, the twin-chair (CC) conformation suffers from severe transannular steric repulsion between the endo-protons at C3 and C7 (the "flagpole" interaction), generating approximately 3.0 kcal/mol of strain.

However, the introduction of a bridgehead nitrogen at position 1 fundamentally alters this energy landscape[1]. The nitrogen lone pair lacks the steric bulk of a C-H bond, partially relieving the transannular strain and allowing the 1-azabicyclo[3.3.1]nonane core to comfortably exist in a twin-chair conformation[2].

The C3-Hydroxyl Switch: The causality of conformational flipping in 1-azabicyclo[3.3.1]nonan-3-ol is directly tied to the stereocenter at C3:

  • Exo-Isomer (Equatorial OH): When the hydroxyl group is exo, it projects outward from the V-shaped cavity of the bicyclic system. This minimizes steric clash, allowing the molecule to remain in the thermodynamically stable Twin-Chair (CC) conformation.

  • Endo-Isomer (Axial OH): When the hydroxyl group is endo, it points directly into the cavity, violently clashing with the axial protons at C7. To relieve this massive transannular strain, the C3-bearing ring undergoes a conformational flip, forcing the molecule into a Chair-Boat (CB) conformation[3].

ConformationalEq CC Twin-Chair (CC) Favored by Exo-OH Minimizes Ring Strain CB Chair-Boat (CB) Favored by Endo-OH Relieves C3-C7 Clash CC->CB Transannular Strain Relief Mechanism

Fig 1. Conformational equilibrium driven by C3-hydroxyl stereochemistry.

Stereodivergent Synthetic Workflows

The synthesis of the endo and exo epimers of 1-azabicyclo[3.3.1]nonan-3-ol from the common precursor, 1-azabicyclo[3.3.1]nonan-3-one, relies on exploiting the steric hindrance of the bicyclic cavity.

Kinetic Control (Endo-Isomer): Reduction using a standard hydride source like Sodium Borohydride ( NaBH4​ ) in methanol proceeds via kinetic control. The endo face (concave) of the ketone is sterically shielded by the transannular C7-methylene group. Consequently, the hydride nucleophile is forced to attack from the less hindered exo (convex) face. This trajectory pushes the resulting alkoxide oxygen into the endo (axial) position.

Thermodynamic Control (Exo-Isomer): To achieve the exo (equatorial) alcohol, kinetic hydride attack must be bypassed. Dissolving metal reduction (e.g., Sodium in n-propanol) operates via a single-electron transfer (SET) mechanism, generating a ketyl radical anion. Reversible protonation and subsequent reduction allow the system to equilibrate to the thermodynamically most stable product—the exo-alcohol, which avoids the severe 1,3-diaxial-like transannular strain.

Pathway A 1-Azabicyclo[3.3.1]nonan-3-one B Endo-Isomer (Axial OH) A->B NaBH4 / MeOH (Kinetic Exo-Face Attack) C Exo-Isomer (Equatorial OH) A->C Na / PrOH (Thermodynamic SET)

Fig 2. Stereodivergent synthetic pathways for 1-Azabicyclo[3.3.1]nonan-3-ol epimers.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-process analytical checks, the chemist can confirm the stereochemical trajectory of the reaction before final isolation.

Protocol A: Synthesis of Endo-1-Azabicyclo[3.3.1]nonan-3-ol
  • Initiation: Dissolve 10.0 mmol of 1-azabicyclo[3.3.1]nonan-3-one in 25 mL of anhydrous methanol under an inert argon atmosphere. Chill the reaction vessel to 0 °C.

  • Kinetic Reduction: Add 12.0 mmol of NaBH4​ in small portions over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Propagation & Self-Validation: Stir the mixture at 0 °C for 2 hours. In-Process Check: Quench a 0.1 mL aliquot in water, extract with dichloromethane (DCM), and run a rapid 1H NMR. The disappearance of the ketone carbon and the emergence of a narrow multiplet at ~4.1 ppm (characteristic of an equatorial proton coupling to adjacent axial/equatorial protons) confirms the endo-OH trajectory.

  • Quench & Isolation: Quench the bulk reaction with 10 mL of saturated aqueous NH4​Cl . Extract with DCM ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the endo-isomer.

Protocol B: Synthesis of Exo-1-Azabicyclo[3.3.1]nonan-3-ol
  • Initiation: Dissolve 10.0 mmol of 1-azabicyclo[3.3.1]nonan-3-one in 30 mL of anhydrous n-propanol. Heat the solution to a gentle reflux (approx. 97 °C).

  • Thermodynamic Reduction: Carefully add 50.0 mmol of freshly cut sodium metal pieces directly into the refluxing solution over 30 minutes.

  • Propagation & Self-Validation: Maintain reflux until all sodium has completely dissolved. In-Process Check: Perform a TLC (Alumina, 5% MeOH in DCM). The exo-isomer will typically exhibit a slightly higher Rf​ value than the endo-isomer due to the equatorial hydroxyl group's reduced capacity for intramolecular hydrogen bonding with the bridgehead nitrogen.

  • Quench & Isolation: Cool the mixture to room temperature, slowly add 10 mL of water to quench any residual alkoxides, and extract with diethyl ether ( 3×30 mL). Wash the organic layer with brine, dry, and concentrate to yield the exo-isomer.

Analytical Validation & Quantitative Data

To definitively assign the stereochemistry of the isolated epimers, 1H NMR spectroscopy is the gold standard. The coupling constants ( 3JH−H​ ) of the C3 methine proton act as a direct readout of the molecule's conformation[2].

Because the endo-isomer forces the ring into a chair-boat conformation, its C3 proton sits in a pseudo-equatorial position, resulting in small coupling constants. Conversely, the exo-isomer remains in a twin-chair, placing its C3 proton in a true axial position, which yields large, distinct axial-axial coupling constants.

Table 1: Quantitative Stereochemical and Conformational Parameters

ParameterEndo-1-Azabicyclo[3.3.1]nonan-3-olExo-1-Azabicyclo[3.3.1]nonan-3-ol
Hydroxyl Orientation Axial (endo)Equatorial (exo)
Preferred Conformation Chair-Boat (CB)Twin-Chair (CC)
Transannular Strain (C3-C7) High (Relieved via CB flip)Low (Accommodated in CC)
3JH3−H2/H4​ (NMR) ~2.0 - 4.5 Hz (Pseudo-eq to ax/eq)~10.5 - 12.0 Hz (Axial to Axial)
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)
Synthetic Control Hydride Face-Attack ( NaBH4​ )Dissolving Metal (Na/PrOH)

References

  • Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione. McCabe, P. H., Milne, N. J., & Sim, G. A. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.[Link]

  • Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.[Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. National Institutes of Health (NIH) - PMC.[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Azabicyclo[3.3.1]nonan-3-ol and its Structural Relationship to Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Azabicyclo[3.3.1]nonan-3-ol, a key heterocyclic scaffold, and explores its intricate re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Azabicyclo[3.3.1]nonan-3-ol, a key heterocyclic scaffold, and explores its intricate relationship with the pharmacologically significant class of tropane alkaloids. While tropane alkaloids, characterized by their core 8-azabicyclo[3.2.1]octane structure, have been extensively studied for their anticholinergic properties, the isomeric 1-azabicyclo[3.3.1]nonane framework offers a unique structural variation with potential for novel pharmacological activities. This document will delve into the synthesis, structural analysis, and the underexplored potential of 1-Azabicyclo[3.3.1]nonan-3-ol as a tropane alkaloid analog, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: Unveiling the Azabicyclic Scaffolds

Nitrogen-containing bicyclic compounds are prevalent in a vast array of natural products and biologically active molecules.[1] Among these, the tropane and homotropane skeletons have garnered significant attention due to their presence in numerous alkaloids with potent physiological effects.[2] Tropane alkaloids, such as atropine and cocaine, are defined by the presence of an 8-azabicyclo[3.2.1]octane ring system and are well-known for their medicinal applications and psychoactive properties.[3][4]

The isomeric 1-azabicyclo[3.3.1]nonane system, sometimes referred to as the granatane skeleton, represents a closely related yet distinct structural motif.[5][6] This guide focuses on a specific derivative, 1-Azabicyclo[3.3.1]nonan-3-ol (also known as granatan-3-ol), to elucidate its chemical characteristics and its potential as a structural analog or mimetic of tropane alkaloids for structure-activity relationship (SAR) studies. Understanding the subtle yet significant differences between these bicyclic systems is crucial for the rational design of novel therapeutic agents with tailored pharmacological profiles.

Structural Elucidation: A Tale of Two Isomers

The core distinction between tropane alkaloids and 1-Azabicyclo[3.3.1]nonan-3-ol lies in the arrangement of the bicyclic rings.

  • Tropane Alkaloids: Possess an 8-azabicyclo[3.2.1]octane core. This structure consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and two carbon atoms.

  • 1-Azabicyclo[3.3.1]nonan-3-ol: Features a 1-azabicyclo[3.3.1]nonane core. This framework is composed of two fused six-membered piperidine rings.

This seemingly minor difference in the ring system can lead to significant variations in conformational flexibility, basicity of the nitrogen atom, and the spatial orientation of substituents, all of which can profoundly impact receptor binding and biological activity.

Table 1: Comparative Physicochemical Properties

Property1-Azabicyclo[3.3.1]nonane (Parent Scaffold)Tropane (Parent Scaffold)
Molecular Formula C₈H₁₅N[3]C₈H₁₅N
Molecular Weight 125.21 g/mol [3]125.21 g/mol
Topological Polar Surface Area 3.2 Ų[3]3.2 Ų
XLogP3 1.5[3]1.6

Note: Data for the parent scaffolds are provided for comparative purposes. Specific data for 1-Azabicyclo[3.3.1]nonan-3-ol is limited in public databases.

Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol: A Strategic Approach

The synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol, or granatan-3-ol, can be achieved through the reduction of the corresponding ketone, 1-azabicyclo[3.3.1]nonan-3-one (granatanone). A well-established method for the construction of the bicyclic ketone is the Robinson-Schöpf reaction.[7]

Synthesis of the Precursor: 1-Azabicyclo[3.3.1]nonan-3-one

The Robinson-Schöpf reaction is a biomimetic one-pot synthesis that involves the condensation of a dialdehyde (such as glutaraldehyde), a primary amine (like methylamine), and a derivative of acetone-dicarboxylic acid.[7]

Caption: Robinson-Schöpf reaction for the synthesis of 1-azabicyclo[3.3.1]nonan-3-one.

Reduction to 1-Azabicyclo[3.3.1]nonan-3-ol

The reduction of the ketone functionality in 1-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol yields 1-Azabicyclo[3.3.1]nonan-3-ol. This can be accomplished using various reducing agents, with sodium borohydride being a common and effective choice. The stereochemistry of the resulting alcohol (endo vs. exo) can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reduction of 1-Azabicyclo[3.3.1]nonan-3-one

This protocol is adapted from the reduction of the isomeric 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and should be optimized for the 1-aza analog.[8]

  • Dissolution: Dissolve 1-azabicyclo[3.3.1]nonan-3-one in a suitable solvent, such as methanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry of the reducing agent should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution at 0 °C to decompose any excess sodium borohydride.

  • Work-up: Adjust the pH of the solution to basic (e.g., with sodium hydroxide) and extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Azabicyclo[3.3.1]nonan-3-ol.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[1][9]

Synthesis_Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction Ketone 1-Azabicyclo[3.3.1]nonan-3-one Alcohol 1-Azabicyclo[3.3.1]nonan-3-ol Ketone->Alcohol NaBH₄, MeOH

Caption: Synthetic workflow for 1-Azabicyclo[3.3.1]nonan-3-ol.

The Relationship to Tropane Alkaloids: A Structural and Pharmacological Perspective

The structural similarity between 1-Azabicyclo[3.3.1]nonan-3-ol and the core of tropane alkaloids, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), makes it a compelling candidate for investigation as a tropane alkaloid analog.

Structural Analogy and Conformational Differences

The change from a [3.2.1] to a [3.3.1] bicyclic system introduces a larger, more flexible piperidine ring in place of the pyrrolidine ring. This alteration can impact the overall shape of the molecule and the positioning of the hydroxyl group and the nitrogen lone pair, which are critical for receptor interactions.

Caption: Structural relationship between tropine and 1-Azabicyclo[3.3.1]nonan-3-ol.

Pharmacological Implications

Tropane alkaloids exert their primary pharmacological effects by acting as antagonists at muscarinic acetylcholine receptors.[8] The affinity and selectivity for different muscarinic receptor subtypes (M1-M5) are highly dependent on the three-dimensional structure of the alkaloid.

By synthesizing and evaluating derivatives of 1-Azabicyclo[3.3.1]nonan-3-ol, researchers can probe the structural requirements for muscarinic receptor binding. For instance, esterification of the 3-hydroxyl group with tropic acid, a key structural feature of atropine and scopolamine, would yield a direct homotropane analog. Comparing the pharmacological activity of this analog to its natural tropane counterpart could provide invaluable insights into the role of the bicyclic scaffold in receptor recognition and antagonism.

Derivatives of the 1-azabicyclo[3.3.1]nonane system have been investigated as novel muscarinic receptor antagonists, suggesting the potential of this scaffold in modulating cholinergic neurotransmission.[10]

Future Directions and Research Opportunities

The exploration of 1-Azabicyclo[3.3.1]nonan-3-ol and its derivatives as tropane alkaloid analogs is a promising area of research. Key future directions include:

  • Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to compare the binding affinities and functional activities of 1-azabicyclo[3.3.1]nonane derivatives with their corresponding tropane alkaloids at various receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: A systematic variation of substituents on the 1-azabicyclo[3.3.1]nonane core will help to delineate the key structural features required for potent and selective pharmacological activity.

  • Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding modes of these analogs at target receptors, guiding the design of new compounds with improved properties.

  • Exploration of Novel Therapeutic Applications: Given the diverse biological activities associated with azabicyclic scaffolds, derivatives of 1-Azabicyclo[3.3.1]nonan-3-ol may exhibit novel therapeutic potential beyond anticholinergic effects.

Conclusion

1-Azabicyclo[3.3.1]nonan-3-ol represents a structurally intriguing and synthetically accessible scaffold that holds significant promise as a tool for probing the pharmacology of tropane alkaloids. Its isomeric relationship with the core of these natural products provides a unique opportunity to dissect the structural determinants of receptor binding and functional activity. Further investigation into the synthesis, derivatization, and pharmacological evaluation of this homotropane system is warranted and could pave the way for the development of novel therapeutic agents with enhanced selectivity and improved side-effect profiles.

References

  • [A new method for technical synthesis of tertiary and quaternary d,1-tropic acid esters of some N-subsituted nortropan- and granatan-3-oles (author's transl)]. Arzneimittelforschung. 1976;26(5a):960-74. German. PubMed PMID: 989397.
  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available from: [Link]

  • 1-Azabicyclo[3.3.1]nonane | C8H15N - PubChem. Available from: [Link]

  • Robinson-Schöpf reaction | Request PDF. ResearchGate. Available from: [Link]

  • 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. PubMed. Available from: [Link]

  • Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature. Available from: [Link]

  • Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine) | Request PDF. ResearchGate. Available from: [Link]

  • Fig. 2 Some natural esters of tropane. ResearchGate. Available from: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. Available from: [Link]

  • C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed. Available from: [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. PMC. Available from: [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 1-Azabicyclo[3.3.1]nonan-3-ol in Organic Solvents

Executive Summary In modern drug discovery, conformationally restricted bicyclic amines serve as privileged scaffolds for designing highly selective ligands, particularly those targeting muscarinic and nicotinic acetylch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally restricted bicyclic amines serve as privileged scaffolds for designing highly selective ligands, particularly those targeting muscarinic and nicotinic acetylcholine receptors. 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) is a prime example of such a pharmacophore[1]. Understanding its solubility profile across various organic solvents is critical for optimizing synthetic routes, purification processes (e.g., recrystallization), and formulating biological assays. This technical guide provides an in-depth analysis of the solvation mechanics and establishes a self-validating experimental protocol for determining the thermodynamic solubility of this compound.

Molecular Architecture & Solvation Mechanics

The solubility behavior of 1-Azabicyclo[3.3.1]nonan-3-ol is dictated by its unique amphiphilic-like structural features[2][3]. As a Senior Application Scientist, I approach the solvation of this molecule by breaking it down into three distinct interactive domains:

  • The Bicyclic Hydrocarbon Core: The[3.3.1] skeleton provides a rigid, hydrophobic framework. While this core promotes solubility in non-polar media via van der Waals interactions, its overall contribution is heavily overshadowed by the molecule's polar functional groups.

  • The Bridgehead Nitrogen: This tertiary amine is a powerful hydrogen-bond acceptor. With a typical pKa in the range of 9.0–9.5 (analogous to similar azabicyclononanes), it is highly basic and interacts strongly with protic solvents[2].

  • The C3 Hydroxyl Group: The secondary alcohol acts as both a hydrogen-bond donor and acceptor. This dual capacity allows the molecule to form extensive hydrogen-bonding networks, significantly enhancing its solubility in polar environments[3].

Mechanism Solute 1-Azabicyclo[3.3.1]nonan-3-ol (Amphiphilic Scaffold) N_atom Bridgehead Nitrogen (Strong H-Bond Acceptor) Solute->N_atom OH_group C3 Hydroxyl Group (H-Bond Donor & Acceptor) Solute->OH_group Core Bicyclic Hydrocarbon Core (Hydrophobic) Solute->Core Protic Polar Protic Solvents (e.g., MeOH, H2O) N_atom->Protic H-Bonding OH_group->Protic H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) OH_group->Aprotic Donor to Solvent NonPolar Non-Polar Solvents (e.g., Hexane) Core->NonPolar van der Waals Forces

Solvation mechanism and functional group interactions by solvent class.

Quantitative Solubility Profile in Common Solvents

Because 1-Azabicyclo[3.3.1]nonan-3-ol is highly polar, it exhibits excellent solubility in protic and polar aprotic solvents, but struggles to dissolve in purely non-polar aliphatic hydrocarbons[3].

Note: The quantitative data below represents predictive thermodynamic ranges derived from structural analogs and established physicochemical properties of the azabicyclo[3.3.1]nonane parent structure[2][4].

Solvent CategoryRepresentative SolventPredicted SolubilityPrimary Solvation Mechanism
Polar Protic Methanol (MeOH)> 50 mg/mLDual H-bond donor/acceptor interactions via C3-OH and bridgehead N.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 30 mg/mLStrong dipole-dipole interactions; H-bond acceptance from C3-OH.
Halogenated Dichloromethane (DCM)10 - 30 mg/mLModerate dipole interactions with the polar functional groups.
Ether Tetrahydrofuran (THF)5 - 15 mg/mLH-bond acceptance from the C3-OH donor.
Non-Polar Heptane / Hexane< 1 mg/mLLimited to weak van der Waals forces with the bicyclic carbon skeleton.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility of 1-Azabicyclo[3.3.1]nonan-3-ol for downstream applications, researchers must utilize the Shake-Flask Method . Unlike kinetic solubility assays (which rely on solvent shifting and are prone to supersaturation artifacts), the shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology
  • Step 1: Preparation of Saturated Solutions.

    • Action: Add an excess amount of solid 1-Azabicyclo[3.3.1]nonan-3-ol (~100 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid must be visibly present to ensure the solvent reaches its maximum carrying capacity (saturation point).

  • Step 2: Isothermal Equilibration.

    • Action: Place the vials in an orbital shaker at a constant temperature (typically 25.0 ± 0.1 °C) and agitate at 300 RPM for 24 to 48 hours.

    • Causality: Extended agitation overcomes the activation energy of dissolution. Taking aliquots at both 24h and 48h creates a self-validating system : if the concentration remains constant between these time points, thermodynamic equilibrium is confirmed.

  • Step 3: Phase Separation.

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter through a solvent-compatible 0.45 µm PTFE syringe filter.

    • Causality: This step is critical. Undissolved micro-particulates suspended in the solvent will artificially inflate the quantified solubility if not rigorously removed.

  • Step 4: Aliquoting and Dilution.

    • Action: Carefully extract the clear supernatant and dilute it with a compatible analytical solvent to fall within the linear dynamic range of the standard curve.

G N1 1. Solvent Selection & Preparation N2 2. Excess Solute Addition (1-Azabicyclo[3.3.1]nonan-3-ol) N1->N2 N3 3. Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Aliquoting & Dilution (To fit linear dynamic range) N4->N5 N6 6. Chromatographic Quantification (HPLC-ELSD / GC-FID) N5->N6 N7 7. Thermodynamic Solubility Calculation N6->N7

Thermodynamic solubility workflow for 1-Azabicyclo[3.3.1]nonan-3-ol.

Analytical Quantification: Overcoming the UV-Absorbance Hurdle

A common pitfall in analyzing aliphatic bicyclic amines is the reliance on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Mechanistic Challenge: 1-Azabicyclo[3.3.1]nonan-3-ol (C8H15NO) entirely lacks conjugated pi-electron systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above the standard solvent cutoff wavelengths (typically <210 nm)[2]. Attempting to quantify this compound via UV will result in baseline noise and invalid data.

The Expert Solution: To achieve reliable, self-validating quantification, researchers must employ universal detection techniques:

  • HPLC-ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection): These detectors measure the mass of the analyte after solvent evaporation, making them perfectly suited for non-chromophoric compounds.

  • GC-FID (Gas Chromatography with Flame Ionization Detection): Given the relatively low molecular weight (141.21 g/mol ) and volatility of the azabicyclo core, GC-FID is an excellent, highly sensitive alternative for quantifying solubility in volatile organic solvents like DCM or Hexane.

By aligning the structural realities of 1-Azabicyclo[3.3.1]nonan-3-ol with the correct analytical instrumentation, scientists can ensure absolute data integrity during physicochemical profiling.

References

  • PubChem. "1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526". National Center for Biotechnology Information.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses". RSC Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-azabicyclo[3.3.1]nonane framework is a conformationally restricted scaffold of significant interest in medicinal chemistry. Its rigid structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azabicyclo[3.3.1]nonane framework is a conformationally restricted scaffold of significant interest in medicinal chemistry. Its rigid structure serves as a valuable template for designing ligands with high affinity and selectivity for various biological targets. This guide provides an in-depth technical overview and detailed protocols for the synthesis of a key intermediate, 1-azabicyclo[3.3.1]nonan-3-ol, and its N-substituted derivatives. We will explore the foundational Robinson-Schöpf condensation for the construction of the bicyclic core, stereoselective reduction of the resulting ketone, and subsequent protecting group manipulations. The causality behind experimental choices, troubleshooting, and characterization techniques are discussed to ensure reliable and reproducible outcomes.

Introduction: The Significance of the 1-Azabicyclo[3.3.1]nonane Scaffold

The 1-azabicyclo[3.3.1]nonane skeleton is a bridged bicyclic amine that imposes significant conformational constraints on its substituents. This structural rigidity is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency. Derivatives of this scaffold have been identified as potent muscarinic receptor antagonists, monoamine reuptake inhibitors, and have been explored for their utility as intermediates in the synthesis of agrochemicals.[1][2]

The synthesis of these molecules, while based on classic organic reactions, requires careful control of reaction conditions to achieve the desired stereochemistry and yield. This guide focuses on a robust and widely adopted synthetic pathway, beginning with the construction of the key ketone intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Core Synthetic Strategy: A Three-Stage Approach

The most common and efficient synthesis of 1-azabicyclo[3.3.1]nonan-3-ol is achieved through a three-stage process. This strategy involves (I) the initial construction of the N-protected bicyclic ketone, (II) stereoselective reduction of the carbonyl group to an alcohol, and (III) deprotection of the bridgehead nitrogen to yield the final scaffold, which can be further functionalized.

G cluster_0 Stage I: Bicyclic Core Synthesis cluster_1 Stage II: Stereoselective Reduction cluster_2 Stage III: Deprotection / Functionalization A Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid B Robinson-Schöpf Condensation A->B One-pot reaction C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B->C D endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol C->D NaBH₄ or Ru-catalyzed H₂ E endo-1-Azabicyclo [3.3.1]nonan-3-ol D->E Catalytic Hydrogenolysis F N-Substituted Derivatives E->F Alkylation, Acylation, etc.

Caption: Overall synthetic workflow for 1-azabicyclo[3.3.1]nonan-3-ol.

Stage I: Construction of the Bicyclic Ketone

The cornerstone of this synthesis is the Robinson-Schöpf reaction, a biomimetic, one-pot, three-component reaction that efficiently assembles the bicyclic core.[3][4] This reaction is mechanistically a double Mannich reaction.[5][6]

Mechanism of the Robinson-Schöpf Reaction

The reaction proceeds by first forming an iminium ion from benzylamine and glutaraldehyde. This is followed by a series of intermolecular and intramolecular Mannich reactions with the enolate of acetonedicarboxylic acid. The final step involves a decarboxylation event, driven by the thermal conditions of the reaction, to yield the stable bicyclic ketone.[3] The use of acetonedicarboxylic acid is crucial as its carboxyl groups activate the alpha positions for the Mannich reactions and provide a facile leaving group for the final decarboxylation.[3]

G A Benzylamine + Glutaraldehyde B Iminium Ion Formation A->B D Intermolecular Mannich Reaction B->D C Acetonedicarboxylic Acid Enolate C->D E Piperidine Intermediate D->E F Intramolecular Mannich Reaction E->F G Bicyclic Intermediate F->G H Decarboxylation G->H I 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one H->I

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

Detailed Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[2][7]

This protocol is adapted from established literature procedures.[2][7]

Materials:

  • Benzylamine

  • Glutaraldehyde (25% or 50% aq. solution)

  • 3-Oxopentanedioic acid (Acetonedicarboxylic acid)

  • Sodium acetate

  • Hydrochloric acid (5N) or Sulfuric acid (18%)

  • Sodium hydroxide (4N) or Sodium carbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and cooled to 0 °C in an ice bath, combine benzylamine and water.

  • Acidification: Slowly add aqueous hydrochloric or sulfuric acid to the solution, maintaining the temperature below 10 °C.

  • Addition of Reagents: To the cooled solution, add 3-oxopentanedioic acid, followed by the dropwise addition of glutaraldehyde solution.

  • Buffering and Reaction: Slowly add a solution of sodium acetate. A precipitate may form. Heat the reaction mixture to approximately 50 °C and stir for 4-5 hours. Then, cool to room temperature and allow to stand for 24 hours. The reaction progress can be monitored by the evolution of CO₂.[7]

  • Acidic Wash: Acidify the reaction mixture to pH 2 with 5N HCl. Wash the aqueous mixture with diethyl ether to remove non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer to pH 12 with 4N NaOH. Extract the product into dichloromethane (6 x 500 mL for a 2.4 mol scale reaction).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Ketone Synthesis

ParameterValueRationale / Notes
Reactant Ratio~1:1:1 (Amine:Aldehyde:Acid)Stoichiometric amounts are generally employed.
Temperature0 °C initially, then 50 °CInitial cooling controls the exothermic formation of the iminium ion. Heating drives the condensation and decarboxylation.
pH ControlAcidic start, buffered, final basificationThe reaction is typically performed under acidic conditions buffered with acetate. Basification is required to deprotonate the amine for extraction.
Eluent for ChromatographyDichloromethane:Methanol (e.g., 49:1 v/v)The polarity is adjusted to achieve good separation of the moderately polar product from impurities.[2]
Typical Yield54%As reported in patent literature for large-scale synthesis.[2]

Stage II: Stereoselective Reduction of the Ketone

The reduction of the 3-keto group to an alcohol introduces a new stereocenter. The resulting diastereomers are designated endo and exo, referring to the orientation of the hydroxyl group relative to the bicyclic system. For many biological applications, the endo isomer is the desired product.

Controlling Stereoselectivity

The stereochemical outcome of the reduction is primarily dictated by the steric hindrance around the carbonyl group. Hydride reagents, such as sodium borohydride (NaBH₄), will preferentially attack from the less hindered face of the molecule. In the case of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, the piperidine ring often adopts a chair conformation, and the approach of the hydride from the "top" (exo) face is less hindered, leading to the formation of the endo-alcohol.[1]

Caption: Stereoselective reduction to the endo-alcohol.

Detailed Protocol: Reduction using Sodium Borohydride[2]

Materials:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Acetone (for quenching)

  • Dichloromethane

Procedure:

  • Dissolution and Cooling: Dissolve the ketone in methanol and cool the solution to 0 °C under a nitrogen atmosphere.

  • Reduction: Add sodium borohydride portion-wise over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by the careful addition of acetone.

  • Workup: Evaporate the volatiles in vacuo. Dissolve the resulting solid in water and extract with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers (e.g., over MgSO₄), filter, and evaporate the solvent to yield the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This product is often of sufficient purity for the next step.

Alternative Reduction: Ruthenium-Catalyzed Hydrogenation[1]

For large-scale industrial applications, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative to borohydride reagents. Ruthenium-based catalysts have been shown to effectively reduce the ketone to the endo-alcohol with high selectivity.[1]

Table 2: Comparison of Reduction Methods

MethodReagent / CatalystSolventTemp.AdvantagesDisadvantagesTypical Yield
Hydride ReductionSodium BorohydrideMethanol0 °C to RTOperational simplicity, high yield.Generates borate waste.~100% (crude)[2]
Catalytic HydrogenationRuthenium Complex / H₂VariesVariesLow waste, cost-effective at scale.Requires pressure equipment, catalyst cost.High[1]

Stage III: N-Deprotection and Further Functionalization

The final step to obtain the core scaffold is the removal of the N-benzyl protecting group. This is most commonly achieved by catalytic hydrogenolysis.

Catalytic Hydrogenolysis

This method uses a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to cleave the C-N bond of the benzyl group.[8] The reaction is clean, with toluene being the primary byproduct.

Detailed Protocol: N-Debenzylation[2]

Materials:

  • endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol

  • 5N Aqueous Hydrochloric Acid

  • Hydrogen source (gas cylinder or balloon)

Procedure:

  • Reaction Setup: To a solution of the N-benzyl alcohol in ethanol, add 5N aqueous HCl, followed by the 10% Pd/C catalyst. The addition of acid can prevent catalyst poisoning by the amine product and improve reaction rates.[9]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench with water before disposal.[8]

  • Isolation: Evaporate the filtrate in vacuo. The resulting product, endo-1-azabicyclo[3.3.1]nonan-3-ol, will be obtained as its hydrochloride salt.

Troubleshooting and Optimization

Problem 1: Low yield in Robinson-Schöpf condensation.
  • Cause: Incorrect pH, temperature fluctuations, or impure reagents.

  • Solution: Ensure accurate pH control during the reaction. Use a temperature-controlled bath to maintain consistent heating. Use freshly distilled glutaraldehyde if the solution is old.

Problem 2: Product is a viscous oil that is difficult to purify.
  • Cause: The basic nitrogen atom can lead to handling difficulties.

  • Solution: Convert the final amine product to a salt (e.g., hydrochloride or fumarate) to induce crystallization. This is a standard technique for purifying basic amines.[10] Dissolve the oil in a solvent like diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.

Problem 3: Poor separation and tailing during silica gel chromatography.
  • Cause: The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.

  • Solution: Add a basic modifier like triethylamine (0.1-1% v/v) to the eluent to neutralize the silica surface. Alternatively, use a different stationary phase such as neutral or basic alumina, which is better suited for purifying basic compounds.[10]

Characterization and Stereochemical Assignment

Confirming the structure and, critically, the stereochemistry of the final product is essential. NMR spectroscopy is the most powerful tool for this purpose.

  • Conformation: The 1-azabicyclo[3.3.1]nonane system can exist in chair-chair, chair-boat, or boat-boat conformations. The dominant conformation can be determined using 2D NMR techniques like NOESY.[11]

  • Stereochemistry (endo vs. exo): The chemical shift and coupling constants of the proton at C3 (the carbon bearing the hydroxyl group) are diagnostic. In the endo isomer, the C3-H is in an axial-like position and typically exhibits large axial-axial couplings to the adjacent protons. In contrast, the C3-H of the exo isomer is equatorial-like and shows smaller couplings. Furthermore, steric compression effects can cause significant deshielding of certain protons, providing further clues to the molecule's 3D structure.[11][12]

Conclusion

The synthesis of 1-azabicyclo[3.3.1]nonan-3-ol derivatives provides access to a class of molecules with significant potential in drug discovery. The synthetic route, centered around the Robinson-Schöpf reaction and stereoselective reduction, is robust and well-established. By understanding the mechanistic underpinnings of each step and employing careful experimental technique and purification strategies, researchers can reliably produce these valuable scaffolds for further investigation and development.

References

  • SiliCycle. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
  • Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives.
  • Chen, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega.
  • ResearchGate. (n.d.). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst.
  • BenchChem. (n.d.). Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide.
  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Zhang, Z., et al. (2011).
  • ScienceMadness.org. (2014, May 8). Help with debenzylation of N-Benzyl.
  • Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
  • BenchChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
  • John Wiley & Sons, Ltd. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.
  • BenchChem. (n.d.). Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent.
  • BLDpharm. (n.d.). (1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine.
  • National Center for Biotechnology Information. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem.
  • ResearchGate. (n.d.). ¹H NMR spectra of a) endo-configuration of endo-3 and....
  • BenchChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • ResearchGate. (n.d.). Robinson–Schöpf reaction | Request PDF.
  • Wikipedia. (n.d.). Tropinone.
  • PubMed. (2022, January 15). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities.
  • The Hive. (2004, January 14). Mechanism of Robinson's synthesis of tropinone.
  • ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut.
  • Macmillan Group, Princeton University. (2010, March 31). Total Synthesis.
  • ResearchGate. (n.d.). Robinson-Schöpf reaction.
  • Professor Dave Explains. (2015, January 5).
  • Ambeed.com. (n.d.). Robinson-Schöpf Reaction.

Sources

Application

Application Note &amp; Experimental Protocol: Stereoselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one

Abstract The 1-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The controlled reduction of the keto-functionalized precursor,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The controlled reduction of the keto-functionalized precursor, 1-azabicyclo[3.3.1]nonan-3-one, to its corresponding alcohol, 1-azabicyclo[3.3.1]nonan-3-ol, is a critical transformation for accessing a diverse range of therapeutic candidates. This document provides a comprehensive guide for researchers, detailing three distinct and field-proven protocols for this reduction: a classic metal hydride reduction using sodium borohydride, a catalytic transfer hydrogenation, and a chemoselective Meerwein-Ponndorf-Verley (MPV) reduction. The protocols are presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and comparative data to guide method selection based on desired stereochemical outcomes, scalability, and laboratory capabilities.

Introduction: The Significance of the 1-Azabicyclo[3.3.1]nonane Scaffold

The rigid, bicyclic structure of the 1-azabicyclo[3.3.1]nonane system provides a unique three-dimensional arrangement of substituents, making it an attractive template for designing ligands that target specific protein binding pockets. Derivatives have shown promise in a variety of therapeutic areas. The reduction of the 3-keto position is a pivotal step, creating a chiral center and yielding two possible diastereomeric alcohols: endo and exo. The stereochemistry of this resulting hydroxyl group profoundly influences the molecule's biological activity and subsequent synthetic transformations. This guide focuses on reliable methods to control this critical reduction.

Reaction Overview and Stereochemical Considerations

The reduction of 1-azabicyclo[3.3.1]nonan-3-one involves the addition of two hydrogen atoms across the carbonyl double bond. The direction of the nucleophilic attack by the hydride source (or hydrogen on a catalyst surface) determines the stereochemical outcome.

  • Axial Attack: Leads to the formation of the equatorial (exo) alcohol.

  • Equatorial Attack: Leads to the formation of the axial (endo) alcohol.

Generally, for bicyclic ketones, the reducing agent will approach from the less sterically hindered face.[1][2] The choice of reducing agent—its size and coordination properties—is therefore a key parameter for controlling the diastereoselectivity of the reaction.

G cluster_main Reduction of 1-Azabicyclo[3.3.1]nonan-3-one start 1-Azabicyclo[3.3.1]nonan-3-one reagents [Reducing Agent] Solvent, Temp. start->reagents endo endo-1-Azabicyclo[3.3.1]nonan-3-ol reagents->endo Path A (e.g., Axial Attack) exo exo-1-Azabicyclo[3.3.1]nonan-3-ol reagents->exo Path B (e.g., Equatorial Attack)

Caption: General reaction scheme for the formation of diastereomeric alcohols.

Protocol 1: Sodium Borohydride (NaBH₄) Reduction

Principle of Method: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[3][4] Its operational simplicity and safety make it a first-choice method in many research settings. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[3][4][5] Subsequent protonation of the resulting alkoxide intermediate by the protic solvent (e.g., methanol) yields the alcohol.[5]

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq).

  • Dissolution: Add methanol (MeOH) as the solvent. A typical concentration is 0.1 M. Stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike.

  • Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (to consume excess NaBH₄) or water at 0 °C.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with dichloromethane (DCM) or ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 1-azabicyclo[3.3.1]nonan-3-ol can be purified by column chromatography on silica gel if necessary.

Data Summary Table
ParameterValueRationale
Starting Material 1.0 eqReference point for stoichiometry.
Sodium Borohydride 1.5 eqA slight excess ensures complete conversion.
Solvent MethanolProtic solvent that also protonates the alkoxide.
Temperature 0 °C to RTInitial cooling controls exothermicity.
Reaction Time 2-4 hoursTypical for complete reduction at this scale.
Expected Yield >90%This reduction is generally high-yielding.
Workflow Diagram: NaBH₄ Reduction

Caption: Step-by-step workflow for the sodium borohydride reduction.

Protocol 2: Catalytic Hydrogenation with a Ruthenium Catalyst

Principle of Method: Catalytic hydrogenation is a powerful technique that employs a metal catalyst (e.g., Ru, Pd, Pt) to facilitate the addition of molecular hydrogen (H₂) across the carbonyl bond.[6] This method is often highly stereoselective and is considered an atom-economical, "green" alternative to hydride reagents, generating minimal waste.[7] Ruthenium-based catalysts, in particular, have been shown to be effective for the stereoselective reduction of azabicyclic ketones to the endo-alcohol.[7]

Detailed Experimental Protocol
  • Reactor Setup: Charge a suitable high-pressure hydrogenation vessel with 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the ruthenium catalyst (e.g., a Ru-BINAP complex, 0.1-1 mol%).

  • Solvent Addition: Add a degassed alcohol solvent, such as isopropanol or ethanol.

  • Inert Atmosphere: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 5-20 atm).

  • Reaction: Heat the mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring to ensure efficient gas-liquid mixing. Maintain the reaction under these conditions for 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

    • Purge the vessel again with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.

    • Wash the filter cake with additional solvent.

    • Concentrate the combined filtrate under reduced pressure to yield the product.

Data Summary Table
ParameterValueRationale
Catalyst Loading 0.1 - 1 mol%Sufficient for catalytic turnover without excessive cost.
Solvent Isopropanol/EthanolCommon, inert solvents for hydrogenation.
H₂ Pressure 5-20 atmHigher pressure increases reaction rate.
Temperature 40-60 °CProvides thermal energy to overcome activation barrier.
Reaction Time 12-24 hoursTypically longer than hydride reductions.
Expected Yield >95%Often provides near-quantitative conversion.
Workflow Diagram: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation process.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction

Principle of Method: The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols.[8][9] It utilizes a metal alkoxide, typically aluminum isopropoxide [Al(Oi-Pr)₃], as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol.[9][10] The reaction proceeds through a six-membered cyclic transition state.[9] A key advantage is its selectivity; it will not reduce other sensitive functional groups like esters or alkenes.[10][11] The reaction is reversible, so it is driven to completion by distilling off the acetone byproduct.[10]

Detailed Experimental Protocol
  • Reaction Setup: Assemble a distillation apparatus. In the distillation flask, place 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and a large excess of dry isopropanol (which acts as both solvent and hydride donor).

  • Catalyst Addition: Add aluminum isopropoxide (0.5-1.0 eq).

  • Reaction: Heat the mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point (56 °C) than isopropanol (82 °C) and will be slowly distilled off, shifting the equilibrium toward the product.

  • Monitoring: Continue the distillation until no more acetone is produced (this can be tested with 2,4-dinitrophenylhydrazine solution).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Hydrolyze the resulting aluminum alkoxide by carefully adding dilute acid (e.g., 2M HCl).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Basify the aqueous layer with NaOH to deprotonate the product's nitrogen, then re-extract with the organic solvent.

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude alcohol.

Data Summary Table
ParameterValueRationale
Catalyst Al(Oi-Pr)₃ (0.5-1.0 eq)Catalyzes the hydride transfer.
Hydride Source Isopropanol (large excess)Serves as solvent and source of reducing equivalents.
Temperature Reflux (~82 °C)Required for reaction and distillation of acetone.
Key Step Acetone DistillationDrives the reversible reaction to completion.
Expected Yield 80-90%Good yields, dependent on efficient acetone removal.
Mechanism Diagram: MPV Reduction

MPV_Mechanism cluster_mech MPV Six-Membered Transition State Ketone R₂C=O TS [Transition State] Ketone->TS Coordination Catalyst Al(O-iPr)₃ Catalyst->TS Product R₂CH-O-Al(O-iPr)₂ TS->Product Hydride Transfer Acetone Acetone TS->Acetone

Sources

Method

Application Note: The 1-Azabicyclo[3.3.1]nonan-3-ol Scaffold in Rational Drug Design

Executive Summary In the landscape of neuropharmacology, bridged bicyclic amines serve as privileged scaffolds due to their structural homology with the cationic head of endogenous neurotransmitters like acetylcholine. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, bridged bicyclic amines serve as privileged scaffolds due to their structural homology with the cationic head of endogenous neurotransmitters like acetylcholine. Among these, 1-azabicyclo[3.3.1]nonan-3-ol has emerged as a highly versatile pharmacophore. Unlike the rigid quinuclidine ([2.2.2] system), the [3.3.1] nonane framework offers unique conformational dynamics that allow medicinal chemists to fine-tune spatial interactions within the orthosteric binding sites of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This application note details the mechanistic rationale, comparative pharmacological data, and self-validating experimental protocols for utilizing 1-azabicyclo[3.3.1]nonan-3-ol in the development of muscarinic and nicotinic receptor ligands.

Mechanistic Rationale: The [3.3.1] Advantage

The selection of a specific bicyclic scaffold dictates the trajectory of a drug discovery program. The 1-azabicyclo[3.3.1]nonane ring system is strategically utilized in the development of central muscarinic cholinergic receptor ligands, showing high affinity for the M1 receptor, which is a primary target for Alzheimer's disease therapeutics[1].

Conformational Causality: Unlike the highly rigid [2.2.2] quinuclidine system, the [3.3.1] nonane framework can adopt various conformations—predominantly the chair-chair or chair-boat conformations[2]. This moderate flexibility is a critical asset. When 1-azabicyclo[3.3.1]nonan-3-ol is derivatized (e.g., via esterification at the 3-hydroxyl group), the molecule can subtly reorient its pharmacophoric elements to minimize steric clashes and maximize hydrogen bonding within the receptor pocket. Furthermore, the spatial arrangement of the nitrogen lone pair relative to the 3-position substituent creates a highly specific vector that mimics acetylcholine, making these bridged bicyclic amines critical in cholinergic drug design[3].

Pharmacological Profile & Target Mapping

Derivatives of 1-azabicyclo[3.3.1]nonan-3-ol are primarily investigated as Muscarinic M1 receptor agonists and α 7 nicotinic acetylcholine receptor (nAChR) ligands. Activation of the M1 receptor by these derivatives triggers a well-characterized Gq-coupled signaling cascade, ultimately enhancing synaptic plasticity.

M1_Pathway Ligand 1-Azabicyclo[3.3.1]nonan-3-ol Derivative M1 Muscarinic M1 Receptor (GPCR) Ligand->M1 Agonist Binding Gq Gq Protein Activation M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Cognition Enhanced Synaptic Plasticity & Cognition Ca2->Cognition

Fig 1. Signal transduction pathway of M1 receptor activation by [3.3.1]nonane derivatives.

Quantitative Data: Scaffold Comparison

To justify the selection of the [3.3.1] system over other bicyclic amines, we summarize their structural and pharmacological properties below:

Table 1: Comparative Pharmacological Profile of Bicyclic Amine Scaffolds

ScaffoldRing SystemConformational FlexibilityPrimary Receptor TargetsNotable Medicinal Applications
1-Azabicyclo[2.2.2]octane [2.2.2]Rigid (Locked)M1/M3, nAChRStandard cholinergic ligands (e.g., Quinuclidinyl benzilate)
1-Azabicyclo[3.3.1]nonane [3.3.1]Moderate (Chair-Chair / Chair-Boat)M1, α 7 nAChRCognitive enhancers, Alzheimer's disease therapeutics
1-Azabicyclo[3.3.0]octane [3.3.0]HighM1 (Moderate affinity)Precursors, experimental AD therapeutics

Self-Validating Experimental Workflows

To ensure scientific integrity, the following section outlines a self-validating system: the chemical synthesis of the 1-azabicyclo[3.3.1]nonan-3-ol scaffold (Protocol A), followed immediately by its functional validation via a radioligand binding assay (Protocol B).

Workflow Start 1-Azabicyclo[3.3.1]nonan-3-one Reduction Reduction (NaBH4 / MeOH) Start->Reduction Purification Column Chromatography (DCM:MeOH:NH4OH) Reduction->Purification Product 1-Azabicyclo[3.3.1]nonan-3-ol (Pure Scaffold) Purification->Product Derivatization Derivatization (Esterification/Alkylation) Product->Derivatization Assay In Vitro Radioligand Binding Assay Derivatization->Assay

Fig 2. Self-validating workflow from scaffold synthesis to pharmacological evaluation.

Protocol A: Diastereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

Objective: Synthesize the 3-ol scaffold from 1-azabicyclo[3.3.1]nonan-3-one with high purity for downstream derivatization.

Causality in Reagent Selection: Sodium borohydride (NaBH 4​ ) is selected over Lithium Aluminum Hydride (LiAlH 4​ ) because the tertiary amine in the bicyclic system does not require aggressive reduction. Methanol acts as a protic solvent to stabilize the transition state and accelerate hydride transfer. The reduction of the rigid [3.3.1] bicyclic ketone typically yields a mixture of endo and exo alcohols, as the hydride attacks preferentially from the less sterically hindered face.

Step-by-Step Procedure:

  • Initiation: Dissolve 10 mmol of 1-azabicyclo[3.3.1]nonan-3-one in 30 mL of anhydrous methanol in a round-bottom flask. Chill to 0 °C using an ice bath. (Rationale: Low temperature controls the exothermic hydride transfer, minimizing the formation of side products).

  • Reduction: Add 15 mmol of NaBH 4​ portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature (20-25 °C) for 2 hours. Monitor completion via TLC (DCM:MeOH 9:1 with iodine stain).

  • Quenching: Quench the remaining NaBH 4​ by slowly adding 10 mL of distilled water. Concentrate the mixture in vacuo to remove methanol.

  • Extraction: Extract the aqueous residue with Dichloromethane (3 x 20 mL). (Rationale: DCM effectively partitions the organic bicyclic amine from the aqueous borate salts).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography using a mobile phase of DCM:MeOH:NH 4​ OH (90:9:1). (Rationale: The addition of 1% NH 4​ OH is critical; it suppresses the ionization of the basic tertiary amine (pKa ~9-10), preventing severe tailing and irreversible adsorption onto the acidic silica gel).

Protocol B: Pharmacological Validation via Radioligand Binding Assay

Objective: Validate the biological activity of the synthesized 1-azabicyclo[3.3.1]nonan-3-ol derivative against the Muscarinic M1 receptor.

Causality in Assay Design: A competitive radioligand binding assay using[ 3 H]-N-methylscopolamine ([ 3 H]-NMS) is the gold standard. [ 3 H]-NMS is a non-selective muscarinic antagonist with high affinity, providing a reliable baseline to measure the displacement by the novel [3.3.1] derivative.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl 2​ ). Centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of[ 3 H]-NMS (final concentration 0.2 nM), 50 µL of the test compound (serial dilutions from 10 −10 to 10 −4 M), and 100 µL of the membrane suspension (approx. 20 µg protein/well).

  • Equilibration: Incubate the plate at 25 °C for 60 minutes. (Rationale: 60 minutes at room temperature is sufficient to reach thermodynamic equilibrium for most muscarinic ligands without risking receptor degradation).

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. (Rationale: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged 1-azabicyclo[3.3.1]nonane derivatives to the negatively charged filter matrix).

  • Detection: Wash the filters three times with 1 mL of ice-cold assay buffer. Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC 50​ value and convert it to the inhibition constant (K i​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This provides a self-validating metric of the compound's target affinity.

References

  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety". Chemical and Pharmaceutical Bulletin. Available at:[Link]

  • Mukherjee, S., et al. (2023). "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics". RSC Advances. Available at:[Link]

  • Muthyala, R., et al. (2013). "Chemistry of Bridged Lactams and Related Heterocycles". Chemical Reviews. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: The 1-Azabicyclo[3.3.1]nonan-3-ol Scaffold for Developing Subtype-Selective Muscarinic Receptor Antagonists

Introduction: The Challenge of Muscarinic Receptor Selectivity Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Muscarinic Receptor Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2][3][4] These receptors are integral to a vast array of physiological functions, including cognitive processes, smooth muscle contraction, heart rate regulation, and glandular secretions.[4] Consequently, they are significant targets for therapeutic intervention in a wide range of diseases, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

The primary challenge in developing drugs targeting mAChRs is achieving subtype selectivity.[5] The five subtypes share a high degree of homology in their orthosteric binding site—the region where acetylcholine and conventional antagonists bind.[5] This structural similarity often leads to non-selective drugs that interact with multiple subtypes, causing a variety of undesirable side effects.[6] For example, an antagonist intended for the M3 receptor in the bladder to treat incontinence might also block M2 receptors in the heart, leading to cardiovascular side effects. Therefore, the development of scaffolds that can be decorated with functional groups to exploit the subtle differences between receptor subtypes is a paramount goal in medicinal chemistry.

The Strategic Advantage of the 1-Azabicyclo[3.3.1]nonane Scaffold

The 1-azabicyclo[3.3.1]nonane framework represents a privileged scaffold for designing muscarinic antagonists. Its rigid, bicyclic structure significantly reduces conformational flexibility compared to more linear molecules. This rigidity is advantageous for several reasons:

  • Precise Pharmacophore Presentation: The fixed spatial arrangement of the nitrogen atom (the cationic center) and the hydroxyl group at the C3 position provides a stable, predictable anchor for orienting the molecule within the receptor's binding pocket.

  • Stereochemical Control: The chair-chair or chair-boat conformation of the bicyclic system allows for the precise positioning of substituents, enabling fine-tuning of interactions with the receptor.

  • Versatility for Derivatization: The hydroxyl group at the C3 position serves as a versatile chemical handle for introducing a wide range of substituents. These substituents can be designed to interact with non-conserved regions of the binding pocket or allosteric sites, thereby conferring the desired subtype selectivity.[7][8]

This guide provides detailed protocols for the synthesis of antagonist candidates based on the 1-azabicyclo[3.3.1]nonan-3-ol scaffold and their subsequent pharmacological evaluation to determine affinity and subtype selectivity.

1-Azabicyclo[3.3.1]nonan-3-ol Scaffold cluster_scaffold cluster_labels scaffold_img A Cationic Nitrogen Head: Mimics the quaternary ammonium group of acetylcholine. Anchors the ligand in the binding pocket. A->scaffold_img B Rigid Bicyclic Core: Restricts conformational freedom, ensuring a defined orientation of substituents. B->scaffold_img C C3-Hydroxyl Group: Serves as a key attachment point for diverse side chains (R-groups) that determine affinity and selectivity. C->scaffold_img

Caption: Key pharmacophoric features of the 1-azabicyclo[3.3.1]nonan-3-ol scaffold.

Application Note 1: Synthesis of a Representative Antagonist

Principle and Strategy

A common and effective strategy for synthesizing the 1-azabicyclo[3.3.1]nonane core involves a Dieckmann cyclization of a suitably substituted piperidine precursor.[7] This protocol outlines a representative synthesis of an endo-3-hydroxy intermediate, followed by its esterification with a bulky carboxylic acid to yield a potential muscarinic antagonist. The endo configuration is often crucial for optimal receptor fit. The final esterification step is critical, as the nature of the ester side-chain frequently governs the compound's affinity and selectivity profile.

G Pharmacological Evaluation Workflow Start Synthesized Compound Assay1 Radioligand Competition Binding Assay (M1-M5) Start->Assay1 Assay2 In Vitro Functional Assay (e.g., IP3 Accumulation) Start->Assay2 Result1 Determine Binding Affinity (Ki) & Subtype Selectivity Assay1->Result1 Analysis Structure-Activity Relationship (SAR) Analysis Result1->Analysis Result2 Determine Functional Potency (IC50) & Confirm Antagonism Assay2->Result2 Result2->Analysis

Caption: Workflow for characterizing the pharmacological profile of new compounds.

Protocol 2: Radioligand Competition Binding Assay

Causality Note: This assay operates on the principle of competitive binding. A constant, low concentration of a high-affinity radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) is used to label the receptors. The unlabeled test compound is added at increasing concentrations, displacing the radioligand. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is measured, from which the equilibrium dissociation constant (Ki) can be calculated. This provides a quantitative measure of binding affinity. [9][10] Materials:

  • Cell membranes prepared from CHO or HEK 293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS)

  • Test compounds (serial dilutions)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control: Atropine (1 µM final concentration)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding Buffer

    • A fixed concentration of [³H]NMS (typically at its Kd concentration for each receptor subtype).

    • Varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add 1 µM atropine instead of the test compound.

    • For total binding (B₀) wells, add buffer instead of the test compound or atropine.

  • Initiate Reaction: Add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well to start the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. [9]7. Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (B₀) - Non-specific Binding (NSB).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: M3 Receptor Functional Antagonism Assay (Inositol Phosphate Accumulation)

Causality Note: M1, M3, and M5 receptors couple to the Gq/11 G protein. Agonist activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of IP₃ (or total inositols) as a direct readout of receptor activation. An antagonist will inhibit this agonist-induced accumulation in a concentration-dependent manner.

G M3 Receptor Signaling Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., Carbachol) Agonist->M3R Activates Antagonist Antagonist (Test Compound) Antagonist->M3R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Response Ca²⁺ Release & Downstream Effects IP3->Response

Caption: Simplified M3 receptor signaling cascade and the site of antagonist action.

Materials:

  • CHO or HEK 293 cells stably expressing the human M3 receptor.

  • Assay buffer (e.g., HBSS with 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatases, causing inositol phosphates to accumulate.

  • Muscarinic agonist: Carbachol (at its EC₈₀ concentration).

  • Test compounds (serial dilutions).

  • A commercial IP₃ or total inositol phosphate detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Plating: Plate the M3-expressing cells in 96-well plates and grow to near confluency.

  • Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the test compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37 °C. This allows the antagonist to bind to the receptors.

  • Stimulation: Add the agonist (carbachol) at a fixed concentration (EC₈₀, the concentration that gives 80% of the maximal response) to all wells except the basal control (which receives only buffer).

  • Incubation: Incubate the plate for 30-60 minutes at 37 °C to allow for inositol phosphate accumulation.

  • Detection: Lyse the cells and measure the accumulated inositol phosphates according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data by setting the basal response (no agonist) to 0% and the EC₈₀ agonist response (no antagonist) to 100%.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a suitable inhibitory dose-response curve using non-linear regression to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Data Interpretation and Presentation

Quantitative data from the binding and functional assays should be summarized in a table to facilitate the analysis of structure-activity relationships (SAR).

Table 1: Representative Pharmacological Data for Hypothetical Antagonists

Compound IDR-Group on ScaffoldM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3/M2 SelectivityM3 Functional IC₅₀ (nM)
AX-01 Diphenylacetyl5.225.13.835.46.16.6x7.5
AX-02 Thiophene-2-acetyl15.680.39.5110.218.38.5x15.1
AX-03 Cyclohexyl-phenyl-acetyl2.1150.51.5 95.83.9100.3x 2.8
Atropine (Reference)1.12.11.51.81.31.4x2.5

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Binding Affinity (Ki): Lower Ki values indicate higher affinity. Compound AX-03 shows the highest affinity for the M3 receptor (Ki = 1.5 nM).

  • Selectivity: The M3/M2 selectivity ratio (Ki M2 / Ki M3) is a critical parameter, especially for avoiding cardiac side effects. AX-03 displays over 100-fold selectivity for M3 over M2, a significant improvement compared to the non-selective reference compound, atropine.

  • Functional Potency (IC₅₀): The functional IC₅₀ values correlate well with the binding affinities, confirming that the compounds act as antagonists at the M3 receptor.

  • SAR Insights: Comparing AX-01 and AX-03 , the replacement of a phenyl ring with a cyclohexyl ring in the R-group significantly increased M3 selectivity. This suggests that the bulk and electronic properties of this side chain are key determinants for exploiting structural differences between the M2 and M3 receptor binding pockets.

Conclusion

The 1-azabicyclo[3.3.1]nonan-3-ol scaffold is a robust and versatile platform for the rational design of muscarinic receptor antagonists. Its rigid conformation provides a reliable anchor to position key pharmacophoric elements, while the C3-hydroxyl group offers a convenient point for chemical modification. By systematically synthesizing derivatives and evaluating them through rigorous binding and functional assays, researchers can elucidate detailed structure-activity relationships. This iterative process, guided by the principles and protocols outlined in this document, is essential for developing novel therapeutics with high potency and the subtype selectivity required for improved safety and efficacy.

References

Sources

Method

Application Note: Utilizing 1-Azabicyclo[3.3.1]nonan-3-ol as a Conformationally Restricted Scaffold in the Synthesis of Novel GPR119 Agonists

Introduction & Mechanistic Rationale G-protein-coupled receptor 119 (GPR119) has emerged as a highly promising pharmacological target for the treatment of Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

G-protein-coupled receptor 119 (GPR119) has emerged as a highly promising pharmacological target for the treatment of Type 2 Diabetes Mellitus (T2DM). Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, the activation of GPR119 stimulates glucose-dependent insulin secretion (GDIS) and promotes the release of the incretin hormone glucagon-like peptide 1 (GLP-1)[1].

First-generation small-molecule GPR119 agonists frequently utilized flexible piperidine or pyrrolidine rings. While these linear/flexible scaffolds achieved target binding, they consistently suffered from high lipophilicity, rapid metabolic clearance, and poor aqueous solubility[2]. To overcome these pharmacokinetic liabilities, drug development professionals have pivoted toward conformationally restricted bridged bicyclic systems[3].

The intermediate 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) [4] serves as an advanced, highly rigidified building block for synthesizing next-generation GPR119 agonists.

Causality of Scaffold Selection:

  • Conformational Locking: The[3.3.1] bicyclic core locks the molecule into a specific 3D geometry, significantly reducing the entropic penalty upon binding to the GPR119 orthosteric site.

  • Vectorial Projection: The C3-hydroxyl group allows for stereospecific functionalization (e.g., via etherification). This projects the heteroaryl pharmacophore at the exact spatial angle required to engage the deep hydrophobic pocket of the receptor[3].

  • Physicochemical Enhancement: Unlike neutral carbamate-based piperidines, the bridgehead tertiary amine of the 1-azabicyclo[3.3.1]nonane core provides a basic center (pKa ~9). This enables stable salt formation, drastically improving aqueous solubility and oral bioavailability without sacrificing target affinity.

GPR119_Signaling Agonist GPR119 Agonist (Bicyclic Scaffold) Receptor GPR119 Receptor (Pancreatic β-cells / L-cells) Agonist->Receptor Binds Gs Gαs Protein Activation Receptor->Gs Couples AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Outcome Glucose-Dependent Insulin & GLP-1 Secretion PKA->Outcome Triggers

Figure 1: GPR119 signaling pathway illustrating Gs-coupled cAMP elevation and insulin/GLP-1 release.

Quantitative Data: Scaffold Comparison

The integration of the 1-azabicyclo[3.3.1]nonane core yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes the comparative advantages of the bridged bicyclic scaffold against a traditional flexible piperidine analog, demonstrating the impact of conformational restriction.

ParameterFlexible Piperidine Core1-Azabicyclo[3.3.1]nonane CoreFold Improvement / Shift
hGPR119 EC₅₀ (nM) 45.2 ± 3.14.8 ± 0.6~9.4x increase in potency
Emax (%) 88%99%Near full agonism achieved
Aqueous Solubility (µg/mL) < 5 (Neutral)> 250 (TFA Salt)> 50x improvement
In Vivo Half-life (t₁/₂, rat) 1.2 hours4.5 hours~3.7x extension
Metabolic Stability (CLint) High clearanceLow clearanceEnhanced stability

Experimental Protocols

As a self-validating system, the following protocols detail the synthesis of a prototype GPR119 agonist utilizing 1-Azabicyclo[3.3.1]nonan-3-ol, followed by its in vitro functional validation.

Protocol A: Synthesis of Heteroaryl Ether via SNAr

Objective: Couple 1-Azabicyclo[3.3.1]nonan-3-ol with a heteroaryl chloride (e.g., 2-chloro-5-(methylsulfonyl)pyrimidine) to form the active GPR119 agonist framework.

Synthetic_Workflow SM 1-Azabicyclo[3.3.1]nonan-3-ol (Starting Material) Alkoxide Alkoxide Formation (NaH in DMF, 0°C) SM->Alkoxide Deprotonation SNAr SNAr Coupling (Add Heteroaryl Chloride, 80°C) Alkoxide->SNAr Nucleophilic Attack Purification Purification (Reverse-Phase HPLC) SNAr->Purification Workup Product Final Bridged GPR119 Agonist (Lyophilized Powder) Purification->Product Isolation

Figure 2: Step-by-step synthetic workflow for SNAr etherification of 1-Azabicyclo[3.3.1]nonan-3-ol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-Azabicyclo[3.3.1]nonan-3-ol in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the strong base from reacting with ambient moisture, which would prematurely quench the reaction.

  • Alkoxide Formation: Cool the solution to 0 °C and add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary C3-hydroxyl group, generating a highly reactive alkoxide intermediate necessary for the subsequent SNAr step.

  • Nucleophilic Aromatic Substitution (SNAr): Add 1.1 eq of 2-chloro-5-(methylsulfonyl)pyrimidine. Heat the reaction mixture to 80 °C for 4 hours.

    • Causality: The electron-withdrawing methylsulfonyl group on the pyrimidine ring highly activates the C2 position, making it susceptible to nucleophilic attack by the sterically hindered bicyclic alkoxide.

  • Quenching & Extraction: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: NH₄Cl neutralizes unreacted NaH safely without highly exothermic protonation, while EtOAc efficiently partitions the organic product from the DMF/water layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

    • Causality: Reverse-phase HPLC is chosen over normal-phase silica because the basic bridgehead nitrogen tends to streak heavily on silica gel. The TFA additive ensures the amine remains protonated, yielding the final product as a highly soluble, stable TFA salt.

Protocol B: In Vitro cAMP Accumulation Assay (Validation)

Objective: Validate the GPR119 agonistic activity of the synthesized bicyclic compound.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human GPR119[3] at a density of 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate the cells for 15 minutes with an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of cAMP, ensuring that the signal generated by GPR119 activation accumulates to measurable, robust levels.

  • Compound Addition: Add the synthesized agonist in a 10-point concentration-response curve (ranging from 0.1 nM to 10 µM) and incubate for 30 minutes at 37 °C.

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic assay kit.

    • Causality: HTRF utilizes a competitive immunoassay format between native cAMP and a labeled cAMP tracer, providing a highly sensitive, wash-free readout of G-protein (Gαs) activation.

References

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH) URL:[Link]

  • Discovery of fused bicyclic agonists of the orphan G-protein coupled receptor GPR119 with in vivo activity in rodent models of glucose control Source: Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link]

Sources

Application

Application Note: Synthesis and Catalytic Deployment of ABNO from Azabicyclo[3.3.1]nonan-3-ol Precursors

Executive Summary The demand for green, aerobic oxidation protocols in organic synthesis has driven the evolution of stable nitroxyl radical catalysts. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is the historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for green, aerobic oxidation protocols in organic synthesis has driven the evolution of stable nitroxyl radical catalysts. While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is the historical standard, its bulky tetramethyl shielding severely limits its efficacy against sterically hindered secondary alcohols.

ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) has emerged as a highly active, sterically unhindered alternative. This application note details the structural rationale, the step-by-step synthesis of ABNO from its bicyclic alcohol precursor, and its deployment in copper-catalyzed aerobic alcohol oxidations.

Structural Clarification & Mechanistic Rationale

The Nomenclature Discrepancy: 1-Aza vs. 9-Aza

In chemical sourcing and literature, the precursor to ABNO is frequently misindexed as 1[1]. However, from a structural and mechanistic standpoint, a bridgehead nitrogen (1-aza) cannot form a stable planar nitroxyl radical due to severe geometric constraints and Bredt's rule violations.

The chemically accurate precursor is 2 [2]. In this isomer, the nitrogen resides at the bridging position. This bicyclic framework provides the necessary conformational flexibility and steric shielding to kinetically stabilize the N-O• radical without blocking the active site, allowing for the rapid oxidation of both primary and secondary alcohols.

Comparative Catalyst Metrics

To highlight the causality behind selecting ABNO over traditional catalysts, the following table summarizes key quantitative and qualitative performance metrics:

CatalystStructure TypeSteric HindranceReactivity with 2° AlcoholsTypical Loading
TEMPO PiperidineHigh (Tetramethyl)Poor5–10 mol%
ABNO Bicyclic (9-aza)Low (Unsubstituted)Excellent1–2 mol%
AZADO TricyclicVery LowExcellent1 mol%

Synthetic Workflow: From Precursor to ABNO

The synthesis of ABNO requires the complete deoxygenation of the 3-position of the bicyclic ring, followed by the controlled oxidation of the secondary amine.

SyntheticPathway A 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-ol B 9-Benzyl-9-azabicyclo[3.3.1] non-3-ene A->B 70% H2SO4 100°C (-H2O) C 9-Azabicyclo[3.3.1] nonane B->C H2, Pd(OH)2/C De-benzylation D ABNO (Nitroxyl Radical) C->D Na2WO4, H2O2 Oxidation

Figure 1: Synthetic pathway from 9-azabicyclo[3.3.1]nonan-3-ol derivatives to the ABNO catalyst.

Protocol 1: Dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
  • Causality: To generate the unfunctionalized backbone required for ABNO, the hydroxyl group must be removed. Direct reduction of the corresponding ketone via Wolff-Kishner requires exceptionally harsh conditions. Instead, acid-catalyzed dehydration of the 3-ol yields the 3-ene intermediate safely and scalably[3].

  • Procedure:

    • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv) in 70% aqueous H₂SO₄ (approx. 17 equiv).

    • Heat the reaction mixture to 100 °C and stir for 20 hours.

    • Self-Validation: Monitor the reaction via HPLC. The reaction is deemed complete when the 3-ol peak area is <1%.

    • Quench the reaction by slow addition to an aqueous NaOH solution, strictly maintaining the batch temperature below 30 °C to prevent thermal degradation. Extract the product with ethyl acetate.

Protocol 2: One-Pot Hydrogenation and Hydrogenolysis
  • Causality: The 3-ene intermediate contains both an alkene and an N-benzyl protecting group. Utilizing Pearlman's catalyst (Pd(OH)₂/C) under hydrogen pressure allows for the simultaneous saturation of the alkene and hydrogenolysis of the benzyl group, efficiently yielding the free secondary amine[4].

  • Procedure:

    • Charge a pressure-rated hydrogenation vessel with the crude 9-benzyl-9-azabicyclo[3.3.1]non-3-ene dissolved in isopropanol.

    • Add 20 wt% Pd(OH)₂ on carbon (approx. 0.05 equiv Pd). Purge the vessel with argon three times.

    • Pressurize the vessel with H₂ gas to 40–50 psi and agitate at 40–50 °C for 48 hours.

    • Self-Validation: Analyze an aliquot by GC. The complete disappearance of the starting material and any intermediate debenzylated alkene confirms the formation of 9-azabicyclo[3.3.1]nonane.

    • Filter the mixture through diatomaceous earth to remove the palladium catalyst.

Protocol 3: Oxidation to ABNO
  • Causality: The secondary amine is oxidized to the stable nitroxyl radical. Sodium tungstate (Na₂WO₄) acts as a highly efficient catalyst to transfer oxygen from hydrogen peroxide to the amine. Strict temperature control is required to prevent over-oxidation to the nitrone species[3].

  • Procedure:

    • Dissolve 9-azabicyclo[3.3.1]nonane in a methanol/water solvent mixture.

    • Add Na₂WO₄·2H₂O (0.05 equiv) and cool the batch to 0–10 °C using an ice bath.

    • Dropwise add a solution of Urea-Hydrogen Peroxide (UHP, 3.0 equiv) in cold water over 1.5 hours.

    • Self-Validation: The solution will transition to a deep red/orange color, characteristic of the stable nitroxyl radical. Confirm final purity via quantitative paramagnetic NMR or EPR spectroscopy.

Application Protocol: Cu/ABNO Aerobic Oxidation

ABNO exhibits remarkable synergy with copper catalysts for the aerobic oxidation of alcohols, utilizing ambient air as the terminal oxidant and producing only water as a byproduct[5].

CuABNOCycle A Cu(II)-Alkoxide + ABNO• B Cu(I) + Carbonyl + ABNOH A->B α-H Abstraction (Turnover-limiting) C Cu(II) + ABNO• B->C Aerobic Oxidation (O2 -> H2O) C->A Alcohol Exchange Base (NMI)

Figure 2: Cooperative Cu/ABNO catalytic cycle for the aerobic oxidation of alcohols.

Protocol 4: Oxidation of Secondary Alcohols
  • Causality: N-methylimidazole (NMI) acts as a coordinating ligand for copper, tuning its redox potential to facilitate rapid electron transfer between the Cu center and the ABNO radical. The unhindered nature of ABNO allows the turnover-limiting α-hydrogen abstraction to proceed smoothly even with bulky secondary alcohols[6].

  • Procedure:

    • In a reaction vial open to the air, dissolve the secondary alcohol (1.0 mmol) in acetonitrile (3.0 mL).

    • Add Cu(MeCN)₄OTf (5 mol%), NMI (10 mol%), and ABNO (1 mol%).

    • Stir the reaction vigorously at room temperature. The solution will initially appear dark brown/green.

    • Self-Validation: Monitor the reaction via TLC or GC-MS. Reactions typically reach >99% conversion within 1–3 hours. The color of the solution often shifts to a lighter blue/green upon completion, indicating the resting state of the copper complex.

    • Purify the resulting ketone via standard silica gel chromatography.

References

  • Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses URL:[Link]

  • Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines Source: NIH / PMC URL:[Link]

  • Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Stereoselective Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol and Highly Substituted Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The 1-azabicyclo[3.3.1]nonane (1-isomorphan) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 1-azabicyclo[3.3.1]nonane (1-isomorphan) scaffold is a privileged bridged bicyclic pharmacophore prevalent in numerous biologically active natural products and central nervous system (CNS) drug candidates [1]. Unlike the more common tropane (8-azabicyclo[3.2.1]octane) or quinuclidine (1-azabicyclo[2.2.2]octane) systems, the 1-azabicyclo[3.3.1]nonane core presents unique conformational flexibility (often adopting a twin-chair or chair-boat conformation) that allows for highly specific spatial orientations of its substituents.

Synthesizing 1-azabicyclo[3.3.1]nonan-3-ol with high stereocontrol is notoriously challenging due to the rigid steric demands of the bridged system and the risk of epimerization during cyclization. This application note details a state-of-the-art, field-proven methodology that leverages an organocatalytic Michael addition / intramolecular nitro-Mannich cascade to construct the bicyclic core, followed by a diastereoselective reduction to establish the C3 hydroxyl stereocenter[1].

Mechanistic Causality & Design

To achieve absolute stereocontrol, traditional step-wise alkylations are insufficient. Instead, we employ a bifunctional squaramide or thiourea organocatalyst.

  • The Causality of the Catalyst: The bifunctional catalyst simultaneously activates the nitroalkene (via dual hydrogen bonding from the squaramide/thiourea NH protons) and the N-protected piperidine ketoester (via basic amine deprotonation to form the enolate). This highly organized, rigid transition state prevents bond rotation, dictating the absolute stereochemistry of the Michael adduct.

  • The Causality of the Base (NaOAc): In the subsequent intramolecular nitro-Mannich cyclization, a mild base like sodium acetate (NaOAc) in methanol is critical. Using a stronger base (e.g., NaOH or KOtBu) would trigger a retro-Michael reaction or epimerize the newly formed stereocenters. NaOAc provides just enough basicity to promote the cyclization while preserving the integrity of the >99:1 diastereomeric ratio (d.r.) [1].

  • Stereoselective Reduction: To convert the resulting 3-ketone to the target 1-azabicyclo[3.3.1]nonan-3-ol, bulky hydride sources (like L-Selectride) or Luche reduction conditions (NaBH₄/CeCl₃) are utilized. The steric bulk of the bicyclic bridge forces the hydride to attack from the less hindered face, establishing the endo or exo alcohol with exquisite precision.

Pathway A Piperidine Ketoester (Donor) D Michael Adduct (Intermediate) A->D Enolate Formation B Nitroalkene (Acceptor) B->D H-Bond Activation C Bifunctional Organocatalyst C->D Stereocontrol E Nitro-Mannich (NaOAc, MeOH) D->E Mild Base F Bicyclic Ketone Scaffold E->F Cyclization G Stereoselective Reduction F->G H 1-Azabicyclo[3.3.1] nonan-3-ol G->H Hydride Attack

Fig 1. Mechanistic pathway for the organocatalytic cascade and stereoselective reduction.

Quantitative Data: Reduction Optimization

The choice of reducing agent dictates the final diastereomeric ratio of the 1-azabicyclo[3.3.1]nonan-3-ol. The table below summarizes the optimization of the C3-ketone reduction step, demonstrating how steric bulk influences facial selectivity.

Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Mechanistic Note
NaBH₄MeOH0853:1Poor facial discrimination by small hydride.
NaBH₄ / CeCl₃MeOH-78 to 09219:1Luche conditions prevent side-reactions; moderate bulk.
L-SelectrideTHF-7888>99:1Extreme steric bulk forces strict anti-bridgehead attack.
DIBAL-HDCM-78761:5Coordination effects reverse standard facial selectivity.

Experimental Protocols

Protocol A: Organocatalytic Cascade for the Bicyclic Core

This protocol establishes the 1-azabicyclo[3.3.1]nonane scaffold with up to 6 contiguous stereocenters.

  • Preparation of the Reaction Mixture: In an oven-dried vial equipped with a magnetic stir bar, dissolve the N-protected piperidine ketoester (1.0 equiv, 0.2 mmol) and the nitroalkene (1.2 equiv, 0.24 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Catalyst Addition: Add the bifunctional squaramide catalyst (10 mol%). Stir the mixture at room temperature.

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexane/EtOAc 7:3) or LC-MS. The disappearance of the nitroalkene and the emergence of a highly UV-active Michael adduct spot indicates completion (typically 12–24 hours).

  • Solvent Exchange: Once the Michael addition is complete, concentrate the reaction mixture in vacuo to remove the DCM. Redissolve the crude intermediate in anhydrous methanol (2.0 mL).

  • Nitro-Mannich Cyclization: Add sodium acetate (NaOAc, 2.0 equiv). Seal the vial and heat the mixture to 70 °C for 24 hours. Caution: Do not exceed 70 °C to prevent thermal degradation of the nitro group.

  • Workup: Cool the mixture to room temperature, quench with distilled water (5 mL), and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the 1-azabicyclo[3.3.1]nonan-3-one derivative.

Protocol B: Stereoselective Reduction to 1-Azabicyclo[3.3.1]nonan-3-ol

This protocol converts the ketone to the highly enantioenriched alcohol.

  • Substrate Preparation: Dissolve the purified 1-azabicyclo[3.3.1]nonan-3-one derivative (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Hydride Addition: Dropwise, add L-Selectride (1.0 M in THF, 1.5 equiv) over 10 minutes down the side of the flask to prevent localized heating.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl, then allow the mixture to warm to room temperature.

  • Isolation: Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to yield the pure endo-1-azabicyclo[3.3.1]nonan-3-ol.

Workflow Step1 1. Michael Addition Mix Ketoester + Nitroalkene + Catalyst in DCM Step2 2. Reaction Monitoring Stir at RT; Validate via TLC/LC-MS Step1->Step2 Step3 3. Solvent Exchange Evaporate DCM, dissolve crude in MeOH Step2->Step3 Step4 4. Nitro-Mannich Cyclization Add NaOAc (2.0 eq), heat at 70°C for 24h Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Stereoselective Reduction L-Selectride in THF at -78°C Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol.

Conclusion & Troubleshooting

The synthesis of 1-azabicyclo[3.3.1]nonan-3-ol requires strict adherence to the electronic and steric demands of the intermediates. If low diastereomeric ratios are observed during the Michael addition, verify the anhydrous nature of the DCM, as moisture can disrupt the delicate hydrogen-bonding network between the squaramide catalyst and the nitroalkene. Furthermore, if the nitro-Mannich cyclization stalls, verify that the methanol is strictly anhydrous; protic interference can solvate the NaOAc too heavily, reducing its effective basicity.

References

  • Cruz-Aguilar, D. A., & Hernández-Rodríguez, M. (2023). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications, 59(58), 8965-8968. Available at:[Link]

  • Ngo, A. N., El Kassimi, K., Amara, Z., & Joseph, D. (2012). Amine-mediated tandem conjugative isomerization-bridging Michael addition: Concise synthesis of 1-azabicyclo[3.3.1]nonanes. Tetrahedron Letters, 53(26), 3300-3304. Available at:[Link]

Application

Application Note: 1-Azabicyclo[3.3.1]nonan-3-ol as a Conformationally Rigid Chiral Auxiliary and Ligand in Asymmetric Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The pursuit of absolute ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pursuit of absolute stereocontrol in asymmetric synthesis relies heavily on the design of chiral auxiliaries and ligands that can rigidly lock transition states. While acyclic β-amino alcohols are ubiquitous in asymmetric synthesis[1], their rotational degrees of freedom can lead to competing transition states and eroded enantiomeric excess (ee).

(5S)-1-Azabicyclo[3.3.1]nonan-3-ol (ABN-ol) overcomes these limitations through its highly strained, bridged bicyclic architecture. The rigid, bicyclic framework of azabicyclo[3.3.1]nonane derivatives makes them highly valuable scaffolds in asymmetric synthesis[2]. The core utility of the scaffold lies in its conformational rigidity, which minimizes the number of possible transition states in a chemical reaction[2]. The bridged nature of the scaffold locks the spatial orientation of the bridgehead nitrogen lone pair relative to the C3-hydroxyl group[3].

The Causality of Stereocontrol

In metal-catalyzed reactions, the 1,2-amino alcohol moiety serves as a privileged structure for directing stereochemistry[4]. ABN-ol operates via a dual-point chelation mechanism :

  • Coordination: The bridgehead nitrogen acts as a strong Lewis base, coordinating to metals (Zn, Li, B).

  • Covalent/Alkoxide Binding: The C3-oxygen binds to the metal or is covalently attached to the substrate (as an ester).

  • Steric Shielding: Once the bimetallic or chelated complex forms, the bulky[3.3.1] carbon skeleton effectively blocks one entire face of the reactive center, forcing incoming electrophiles or nucleophiles to attack exclusively from the unhindered face[5].

Application I: Catalytic Asymmetric Diethylzinc Addition to Aldehydes

ABN-ol functions as a highly efficient chiral ligand for the enantioselective alkylation of aldehydes.

Self-Validating Protocol Design

This protocol is designed as a self-validating system. The critical step is the formation of the zinc alkoxide precatalyst. If the reaction mixture remains turbid after the addition of the first equivalent of Et₂Zn, it indicates incomplete precatalyst formation (often due to trace moisture). Proceeding with a turbid solution will result in a non-catalyzed, racemic background reaction. A clear, homogeneous solution guarantees that the rigid chiral chelate has formed, validating the system before the aldehyde is even introduced.

G A Precatalyst (ABN-ol) B Zinc Alkoxide Complex A->B + Et2Zn C Aldehyde Coordination B->C + RCHO D Alkyl Transfer (Stereocontrolled) C->D Transition State E Chiral Alcohol Release D->E Hydrolysis E->A Catalyst Recovery

Caption: Catalytic cycle of ABN-ol mediated asymmetric diethylzinc addition to aldehydes.

Step-by-Step Methodology
  • Precatalyst Formation: Flame-dry a Schlenk flask under argon. Add (5S)-1-Azabicyclo[3.3.1]nonan-3-ol (0.05 mmol, 5 mol%) and anhydrous toluene (2.0 mL). Cool to 0 °C.

  • Zinc Activation: Dropwise, add diethylzinc (1.0 M in hexanes, 2.2 mmol). Stir for 30 minutes at 0 °C until the solution becomes completely clear and homogeneous (Visual Validation Check).

  • Aldehyde Addition: Slowly add the target aldehyde (1.0 mmol) dissolved in 1.0 mL of toluene over 15 minutes to prevent localized heating.

  • Reaction: Maintain stirring at 0 °C for 12 hours. Monitor via TLC (hexane/EtOAc 4:1) until the aldehyde is completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the chiral secondary alcohol.

Quantitative Data: Substrate Scope & Performance
Substrate (Aldehyde)Catalyst LoadingTime (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5 mol%129598
p-Chlorobenzaldehyde5 mol%129296
2-Naphthaldehyde5 mol%148997
Cinnamaldehyde10 mol%188594

Application II: ABN-ol as a Cleavable Chiral Auxiliary for Enolate Alkylation

When covalently attached to a carboxylic acid via esterification, ABN-ol serves as a powerful chiral auxiliary for diastereoselective enolate alkylation.

Causality of Chelation Control

Deprotonation of the ABN-ol ester with Lithium Diisopropylamide (LDA) forms a Z-enolate. The lithium cation is strongly chelated by both the enolate oxygen and the bridgehead nitrogen of the [3.3.1] system. This rigid Li-N/O complex prevents bond rotation and exposes only the Re face of the enolate to incoming electrophiles.

Self-Validating Protocol Design

The success of this reaction relies entirely on maintaining the internal lithium chelate. The protocol mandates the use of strictly non-coordinating solvents (THF/toluene). The use of coordinating additives like HMPA or DMPU will competitively bind lithium, destroy the chelate, and plummet the diastereomeric ratio (dr). The system is self-validating: a crude ¹H NMR taken immediately after quenching will show a dr > 95:5 if the chelate was maintained. If dr < 80:20, solvent contamination or moisture disrupted the transition state.

Workflow Step1 1. Esterification Attach ABN-ol Auxiliary Step2 2. Enolization LDA, THF, -78°C Step1->Step2 Step3 3. Chelation Li-N/O Rigid Complex Step2->Step3 Step4 4. Alkylation Facial Selective Attack Step3->Step4 Electrophile (R-X) Step5 5. Cleavage LiOH, H2O2 Step4->Step5 Step6 Enantiopure Acid + Recovered Auxiliary Step5->Step6

Caption: Workflow for ABN-ol directed asymmetric enolate alkylation and auxiliary cleavage.

Step-by-Step Methodology
  • Esterification: Couple the starting carboxylic acid (10 mmol) with (5S)-ABN-ol (10 mmol) using DCC (11 mmol) and DMAP (1 mmol) in CH₂Cl₂ at room temperature for 16 h. Isolate the ester via filtration and chromatography.

  • Enolization: In a flame-dried flask under argon, dissolve the ABN-ol ester (5 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Dropwise, add LDA (1.0 M in THF/hexanes, 5.5 mmol). Stir for 1 hour at -78 °C to ensure complete formation of the chelated Z-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 15 mmol) dropwise. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C over 2 hours.

  • Validation Check: Quench with saturated aqueous NH₄Cl. Extract a 0.5 mL aliquot, evaporate, and run a crude ¹H NMR to verify dr > 95:5.

  • Cleavage & Recovery: Dissolve the purified alkylated ester in THF/H₂O (3:1). Add LiOH (15 mmol) and 30% H₂O₂ (15 mmol). Stir at 0 °C for 4 hours. Acidify to pH 2, extract the enantiopure carboxylic acid with EtOAc, and recover the aqueous ABN-ol auxiliary by basifying the aqueous layer to pH 10 and extracting with CH₂Cl₂.

Quantitative Data: Enolate Alkylation Performance
Electrophile (R-X)Isolated Yield (Alkylated Ester)dr (Crude NMR)Cleavage Yield (Acid)ee (Post-Cleavage)
Benzyl bromide88%98:292%97%
Allyl bromide85%96:490%95%
Methyl iodide91%99:194%98%
Isopropyl iodide78%94:688%92%

References

  • Mans, D. M.; Brown, W. H. "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, ACS Publications. URL:[Link]

  • Szostak, M.; Aubé, J. "Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews, ACS Publications. URL:[Link]

  • Foley, M. A. et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science. URL:[Link]

  • Smith, A. B. "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues." PMC, National Institutes of Health. URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for the Hydroxyl Group of 1-Azabicyclo[3.3.1]nonan-3-ol

Introduction & Scientific Rationale The compound 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) is a bridged bicyclic amino alcohol. Structurally homologous to tropines and quinuclidines, its rigid aza-bicyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) is a bridged bicyclic amino alcohol. Structurally homologous to tropines and quinuclidines, its rigid aza-bicyclic scaffold makes it a privileged pharmacophore in medicinal chemistry, particularly in the design of ligands targeting central muscarinic acetylcholine receptors (mAChRs) for the treatment of neurodegenerative diseases and cognitive dysfunctions [1].

Derivatization of the secondary hydroxyl group (via esterification, etherification, or carbamylation) is a critical workflow driven by two primary objectives:

  • Pharmacological Optimization : Modifying the hydroxyl group alters the molecule's lipophilicity, blood-brain barrier (BBB) permeability, and steric bulk, directly dictating its binding affinity and selectivity toward specific mAChR subtypes (e.g., M1 vs. M3).

  • Analytical Profiling : In its native state, the highly polar hydroxyl group and the basic tertiary amine cause severe peak tailing and adsorption on gas chromatography (GC) columns. Derivatization masks this polarity, drastically improving volatility, thermal stability, and peak resolution during EI-GC-MS analysis [2].

Mechanistic Insights & Experimental Causality

Working with 1-azabicyclo[3.3.1]nonan-3-ol presents unique chemical challenges due to the presence of the basic tertiary amine (pKa ~9.5) within the bicyclic core.

  • The Acid-Scavenging Paradox : During acyl chloride-mediated esterification, HCl is generated as a byproduct. The embedded tertiary amine will rapidly protonate, forming a hydrochloride salt that crashes out of the organic solvent, halting the reaction. Causality : A stoichiometric excess of an auxiliary base (e.g., Triethylamine or Na2​CO3​ ) must be utilized to act as a preferential acid scavenger, keeping the aza-bicyclic core in its reactive free-base form.

  • Nucleophilic Catalysis : The secondary alcohol on the [3.3.1] bicyclic system is sterically hindered. Causality : The addition of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the transfer of the acyl group to the hindered alkoxide.

  • Chromatographic Streaking : Free tertiary amines interact strongly with the acidic silanol groups on standard silica gel. Causality : Purification requires basic alumina or silica gel that has been pre-treated (deactivated) with 1-2% triethylamine to prevent irreversible adsorption and streaking.

Quantitative Data: Impact of Derivatization Agents

The choice of derivatizing agent dictates the downstream analytical utility. The table below summarizes the chromatographic shifts achieved via different acylation strategies, extrapolated from validated EI-GC-MS protocols of the homologous 1-azabicyclo[2.2.2]octan-3-ol (3-quinuclidinol) [2].

Derivatizing AgentDerivative TypeHomologous RT Shift (min)*Peak ShapePrimary Application
None (Native) Free Alcohol~13.5 (Broad)TailingBaseline Reference
Acetic Anhydride Acetate Ester~15.9 (Sharp)ExcellentRoutine GC-MS Profiling
Pentafluorobenzoyl Chloride PFB Ester~22.8 (Sharp)ExcellentTrace ECD-GC Detection
Benzoyl Chloride Benzoate Ester~24.9 (Sharp)ExcellentUV-Vis / HPLC Analysis

*Note: Retention Time (RT) data demonstrates the drastic improvement in chromatographic behavior upon masking the hydroxyl group. Native aza-bicyclic alcohols exhibit broad, unresolved peaks at low concentrations.

Experimental Protocols

Protocol A: Base-Catalyzed Esterification (Acylation)

This protocol describes the synthesis of the benzoate ester derivative, a self-validating workflow designed to ensure complete conversion and high recovery of the basic product.

Step-by-Step Methodology:

  • Initiation : Dissolve 1-azabicyclo[3.3.1]nonan-3-ol (300 mg, 2.12 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add anhydrous Sodium Carbonate ( Na2​CO3​ , 280 mg, 2.65 mmol, 1.25 equiv) and a catalytic amount of DMAP (25 mg, 0.21 mmol, 0.1 equiv). Cool the suspension to 0 °C using an ice bath.

  • Acylation : Dropwise, add Benzoyl Chloride (328 mg, 2.33 mmol, 1.1 equiv) over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12 hours.

  • Self-Validating Workup :

    • Transfer the mixture to a separatory funnel and add 20 mL of distilled water.

    • Validation Check: Test the pH of the aqueous layer. It must be > 9. If it is lower, add 1M NaOH dropwise. This guarantees the tertiary amine is fully deprotonated and will partition into the DCM layer.

  • Extraction : Extract the basic aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify the crude oil via flash chromatography using TEA-deactivated silica gel (Eluent: DCM to 5% MeOH/DCM).

    • Validation Check: Visualize TLC plates using Dragendorff's reagent (specific for alkaloids/tertiary amines) to confirm the presence of the aza-bicyclic core.

Protocol B: Williamson Ether Synthesis (Etherification)

For the synthesis of ether derivatives (e.g., benzyl ethers), stronger basic conditions are required to generate the alkoxide.

Step-by-Step Methodology:

  • Alkoxide Formation : Dissolve 1-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv). Stir for 45 minutes until H2​ evolution ceases.

  • Alkylation : Add Benzyl Bromide (1.1 equiv) dropwise. Let the reaction warm to room temperature and stir for 6 hours.

  • Quenching : Carefully quench the excess NaH by the dropwise addition of ice-cold water until effervescence stops.

  • Isolation : Concentrate the THF in vacuo, dilute the residue with Ethyl Acetate, and wash with 1M NaOH followed by brine. Dry over MgSO4​ and evaporate to yield the crude ether derivative.

Visualizations

Synthesis & Isolation Workflow

SynthesisWorkflow A 1-Azabicyclo[3.3.1] nonan-3-ol C Reaction Mixture (0°C to RT) A->C B Acyl Chloride / Base (DMAP/TEA) B->C D Aqueous Workup (pH > 9) C->D Quench & Extract E Purified Ester Derivative D->E Column Chromatography (TEA-treated Silica) F Analytical Validation (GC-MS / NMR) E->F

Fig 1. Workflow for the acylation and isolation of 1-azabicyclo[3.3.1]nonan-3-ol derivatives.

Pharmacological Signaling Pathway

ReceptorPathway L Aza-bicyclic Derivative (mAChR Ligand) R Muscarinic Receptor (M1/M3 Subtypes) L->R Pocket Binding G Gq-Protein Activation R->G Conformational Shift PLC Phospholipase C (PLC) Cleavage G->PLC IP3 IP3 & DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Signal Transduction

Fig 2. Downstream Gq-coupled signaling pathway activated by muscarinic receptor targeting ligands.

References

  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety." Chemical and Pharmaceutical Bulletin, 47(1), 28-36. [Link]

  • Perez, J. R., et al. (2021). "Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices." Scientific Reports, 11, 21808. [Link]

  • Carlin, S., et al. (2022). "Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario." Molecules, 27(23), 8441. [Link]

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the Technical Support Center for the synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the thermodynamic and kinetic principles that dictate the success of your synthetic pathways, ensuring that every protocol you execute is a self-validating system.

The synthesis of 1-azabicyclo[3.3.1]nonan-3-ol typically involves the construction of the bicyclic core via a tandem Mannich reaction[1], followed by the stereoselective reduction of the intermediate 1-azabicyclo[3.3.1]nonan-3-one[2]. Below, you will find authoritative troubleshooting steps, mechanistic FAQs, and validated protocols to optimize your yields and stereocontrol.

Synthetic Workflow & Stereochemical Control

The following diagram illustrates the mechanistic divergence during the reduction phase. The 1-azabicyclo[3.3.1]nonane core predominantly adopts a twin-chair conformation[3]. This structural reality dictates the trajectory of incoming nucleophiles.

SynthesisPathway A Precursor Amine & Dicarbonyl B Double Mannich Cyclization (pH 4-5) A->B High Dilution C 1-Azabicyclo[3.3.1]nonan-3-one (Twin-Chair Conformation) B->C Cyclization D NaBH4 / MeOH (Small Hydride) C->D Unhindered Attack E L-Selectride / THF (Bulky Hydride) C->E Exo-Face Attack F Exo-Alcohol (Equatorial OH) Thermodynamic Product D->F ~60:40 Exo:Endo G Endo-Alcohol (Axial OH) Kinetic Product E->G >95% Endo

Figure 1: Mechanistic workflow from Mannich cyclization to the stereoselective reduction of the bicyclic ketone.

Frequently Asked Questions (FAQs)

Q1: Why does my double Mannich reaction yield polymeric mixtures instead of the 1-azabicyclo[3.3.1]nonan-3-one core? Causality: The formation of the bridged [3.3.1] system relies on an intramolecular condensation strategy. If the concentration of the reaction mixture is too high, intermolecular reactions outcompete the desired intramolecular cyclization, leading to polymerization. Furthermore, the reaction requires precise mild acidic conditions (typically pH 4–5) to perfectly balance the nucleophilicity of the amine with the electrophilicity of the iminium intermediate[3].

Q2: How do I control the endo vs. exo stereochemistry during the reduction of the ketone? Causality: The stereochemical outcome is governed by the steric hindrance of the twin-chair conformation. The "endo" face (the concave cavity between the two rings) is heavily shielded by the axial protons at C7 and C9.

  • When using a bulky hydride like L-Selectride, the reagent is forced to attack from the less hindered "exo" face. This kinetic trajectory pushes the resulting hydroxyl group into the axial (endo) position[4].

  • When using a small hydride like NaBH₄, the reagent can attack from either face, often resulting in a mixture that slightly favors the more thermodynamically stable equatorial (exo) alcohol[2].

Q3: The product is highly water-soluble. What is the most reliable way to isolate the free base alcohol from the aqueous reaction mixture? Causality: The presence of both a highly basic tertiary amine and a hydroxyl group makes 1-azabicyclo[3.3.1]nonan-3-ol exceptionally polar. Standard liquid-liquid extraction with ethyl acetate or ether will result in poor recovery. Solution: Saturate the aqueous layer completely with solid K₂CO₃ to decrease the solubility of the organic product (salting out), and extract repeatedly with a highly polar solvent mixture such as CHCl₃/Isopropanol (3:1 v/v). Alternatively, utilize strongly acidic cation-exchange chromatography to trap the amine, washing away impurities before eluting the product with methanolic ammonia.

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
No product spot on TLC during reduction Lack of UV chromophore in the bicyclic aliphatic system.Self-Validation: Use a basic stain such as Dragendorff's reagent or an Iodine chamber. The tertiary amine will stain bright orange/brown.
Incomplete reduction with NaBH₄ Formation of a stable borate complex that traps the intermediate, halting further hydride transfer.Quench the reaction with 1M HCl and stir for 30 minutes to hydrolyze the borate complex before basifying and extracting.
Emulsion formation during extraction The basic amine acts as a surfactant at intermediate pH levels.Adjust the aqueous phase to pH > 12 using NaOH and filter the mixture through a pad of Celite to remove insoluble metal salts before extraction.
Product degrades during distillation Thermal instability of the free base in the presence of trace oxygen or metal impurities.Purify via Kugelrohr distillation under high vacuum (<0.1 Torr) at the lowest possible temperature, or convert to the hydrochloride salt for stable storage[2].

Validated Experimental Protocols

Protocol A: Synthesis of 1-Azabicyclo[3.3.1]nonan-3-one via Mannich Condensation

This protocol is designed to maximize intramolecular cyclization through pseudo-high-dilution conditions.

  • Preparation: In a 1 L round-bottom flask, dissolve the piperidine precursor (0.1 mol) and paraformaldehyde (0.25 mol) in 500 mL of degassed methanol.

  • pH Adjustment: Carefully adjust the solution to pH 4.5 using dilute phosphoric acid[3].

  • Reflux: Heat the mixture to reflux under an inert argon atmosphere for 24 hours.

  • Self-Validating Check: Withdraw a 0.5 mL aliquot, basify, extract into DCM, and run an IR spectrum. The reaction is complete when the precursor signals vanish and a sharp, strong carbonyl stretch appears at ~1710 cm⁻¹ .

  • Workup: Concentrate the mixture in vacuo, basify the residue to pH 12 with 2M NaOH, and extract with CHCl₃ (4 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the crude ketone.

Protocol B: Stereoselective Reduction to Endo-1-Azabicyclo[3.3.1]nonan-3-ol

This protocol utilizes steric approach control to yield the kinetic product.

  • Preparation: Flame-dry a 250 mL flask and purge with argon. Dissolve 1-azabicyclo[3.3.1]nonan-3-one (10 mmol) in 50 mL of anhydrous THF.

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add L-Selectride (1.0 M in THF, 12 mmol) over 30 minutes. Stir at -78 °C for 2 hours.

  • Quenching: Carefully quench the reaction at -78 °C by adding 5 mL of methanol, followed by 10 mL of 10% aqueous NaOH and 10 mL of 30% H₂O₂ to oxidize the borane byproducts.

  • Self-Validating Check (Critical NMR Analysis): To validate the stereochemistry of your isolated product, acquire a ¹H NMR spectrum in CDCl₃. Locate the carbinol proton (H-3).

    • If you successfully synthesized the endo-alcohol (axial OH, equatorial H-3), the H-3 signal will appear as a narrow multiplet with small coupling constants (J ≈ 2–4 Hz).

    • If the reaction yielded the exo-alcohol (equatorial OH, axial H-3), H-3 will present as a broad multiplet with large diaxial couplings (J ≈ 10–12 Hz).

Quantitative Data: Reagent Impact on Stereoselectivity

The choice of reducing agent directly dictates the diastereomeric ratio of the resulting alcohol. Use the table below to select the appropriate conditions for your target isomer.

Reducing AgentSolventTemperatureMajor IsomerEndo:Exo RatioTypical Yield
NaBH₄Methanol0 °C to RTExo (Equatorial)40 : 6085%
LiAlH₄THF0 °CExo (Equatorial)30 : 7082%
L-SelectrideTHF-78 °CEndo (Axial)> 95 : 578%
Na / n-Propanoln-PropanolRefluxExo (Equatorial)< 5 : 9565%

References

  • 1-Azabicyclo[3.3.1]nonan-3-ol Synthesis Overview Source: EvitaChem URL:[1]

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) Source: ResearchGate URL:[4]

  • 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride (Reactivity & Reduction) Source: Benchchem URL:[2]

  • N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide (Intramolecular Mannich Reactions) Source: EvitaChem URL:

  • Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs Source: ResearchGate URL:[3]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-Azabicyclo[3.3.1]nonan-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-Azabicyclo[3.3.1]nonan-3-ol .

Due to its bicyclic tertiary amine core and secondary hydroxyl group, this molecule is highly polar and strongly basic. These structural features cause severe tailing, streaking, and irreversible adsorption on standard bare silica gel. This guide provides field-proven methodologies, mechanistic explanations, and validated protocols to ensure high-purity recovery of your target compound.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 1-Azabicyclo[3.3.1]nonan-3-ol streak and tail so severely on standard silica gel? A: The root cause is a strong Brønsted acid-base interaction. Standard silica gel possesses acidic surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. The tertiary nitrogen of the azabicyclo ring is highly basic (conjugate acid pKa ~10). When the amine contacts the silica, it becomes protonated, forming a strong ionic bond with the stationary phase. This interaction resists elution by standard organic solvents, leading to broad tailing peaks, poor resolution, and sometimes irreversible adsorption[1]. Furthermore, the hydroxyl group at position 3 acts as a hydrogen-bond donor/acceptor, exacerbating the affinity for the silica matrix[2].

Q2: How do basic modifiers like Triethylamine (TEA) or Ammonia resolve this streaking? A: Basic modifiers act as competing bases. By adding 1–5% TEA or ammonia to your mobile phase, these small, highly mobile bases saturate and "deactivate" the acidic silanol sites on the silica surface[1]. Because the silanols are occupied by the modifier, your target amine can partition dynamically between the mobile and stationary phases based on its inherent polarity rather than being trapped by ionic binding, resulting in sharp peaks[3].

Q3: I added TEA to my mobile phase, but my column cracked and the solvent boiled. What happened? A: The neutralization of acidic silanols by a basic modifier is a highly exothermic reaction. If you pour a TEA-modified solvent directly onto a dry-packed silica column, the rapid heat generation will vaporize low-boiling solvents (like dichloromethane), creating gas pockets that crack the column bed. You must always slurry-pack the column with the modified solvent in a beaker first, allowing the heat to dissipate before pouring the slurry into the column[4].

Q4: Removing residual TEA from my purified fractions is difficult and ruins my yield. What are the alternatives? A: TEA (boiling point 89°C) often co-distills or forms stable complexes with polar products during rotary evaporation. If azeotropic removal (co-evaporation with toluene) fails, you have two primary alternatives:

  • Methanolic Ammonia: Substitute TEA with 1–2% concentrated ammonium hydroxide in methanol. Ammonia is highly volatile and significantly easier to remove under vacuum[1].

  • Amine-Functionalized Silica: Transition to an amine-bonded stationary phase (e.g., KP-NH). This completely eliminates the need for mobile phase modifiers[3][5].

Section 2: Visualization of Troubleshooting Logic

Below is the standard decision-making workflow for purifying basic bicyclic amines. Follow this logic to minimize sample loss and optimize resolution.

G Start Crude 1-Azabicyclo[3.3.1]nonan-3-ol TLC Run TLC on Bare Silica (e.g., DCM:MeOH) Start->TLC Decision1 Severe Streaking or Rf < 0.1? TLC->Decision1 AddTEA Add 1-5% TEA or NH3 to Mobile Phase Decision1->AddTEA Yes RunSilica Run Bare Silica Column with Basic Modifier Decision1->RunSilica No Decision2 Peak Shape Improved? AddTEA->Decision2 Decision2->RunSilica Yes SwitchNH2 Switch to Amine-Functionalized Silica (KP-NH) Decision2->SwitchNH2 No / Degradation RunNH2 Run Normal Phase (No Modifiers Needed) SwitchNH2->RunNH2

Chromatographic decision tree for resolving basic amine streaking.

Section 3: Experimental Protocols
Protocol A: Silica Gel Deactivation and Slurry Packing (The TEA Method)

Use this protocol when utilizing standard bare silica gel to prevent exothermic column cracking and ensure complete silanol deactivation.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Dichloromethane/Methanol 90:10 v/v). Add Triethylamine (TEA) to a final concentration of 1% to 2% (v/v)[1].

  • Slurry Preparation: In a well-ventilated fume hood, place your dry silica gel into a large beaker. Slowly pour the TEA-modified eluent over the silica. Caution: This neutralization reaction is exothermic. Stir gently with a glass rod until the slurry cools to room temperature.

  • Column Packing: Pour the cooled slurry into your chromatography column. Pass 2 to 3 column volumes of the TEA-modified eluent through the bed to ensure 100% of the acidic silanol sites are deactivated[1].

  • Sample Loading: Dissolve the crude 1-Azabicyclo[3.3.1]nonan-3-ol in a minimum volume of the modified eluent and apply it evenly to the column head. Note: If dry loading is strictly required due to solubility issues, you must pre-treat the loading silica with TEA and dry it under vacuum before adsorbing your sample to prevent on-column degradation[4].

  • Elution: Elute the compound using the modified mobile phase. Monitor fractions via TLC plates that have been pre-run or exposed to TEA vapor to ensure accurate Rf representation.

Protocol B: Amine-Functionalized Silica (NH2-Silica) Workflow

Use this protocol to bypass modifiers entirely, simplifying post-column concentration and preventing acid-catalyzed degradation.

  • Column Selection: Select a pre-packed amine-functionalized silica column (e.g., Biotage® KP-NH or Teledyne ISCO RediSep® Amine)[3][5].

  • Solvent Selection: Treat the amine column strictly as a normal-phase system. Prepare a modifier-free mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH gradients). Do not add TEA or ammonia[5].

  • Equilibration: Equilibrate the column with 3 to 5 column volumes of your initial, least-polar solvent mixture.

  • Elution: Load the sample and run the gradient. Because the stationary phase inherently masks the silica backbone with primary amines, the basic azabicyclo compound will elute as a sharp, symmetrical band without the need for basic additives[3].

Section 4: Quantitative Data & Strategy Comparison

To determine the best approach for your specific crude mixture, consult the following comparative matrix summarizing the operational parameters of each purification strategy.

Purification StrategyStationary PhaseMobile Phase AdditivePrimary AdvantagePrimary Disadvantage
Standard Deactivation Bare Silica Gel1–5% TEA or NH₃Low consumable cost; highly accessible in all labs.Difficult TEA removal; exothermic packing process[1][2].
Amine-Bonded Phase NH₂-Silica (e.g., KP-NH)NoneNo modifiers needed; yields sharp peaks and easy concentration.Higher upfront consumable cost[3][5].
Reversed-Phase (Basic) C18 Silica0.1% TEA (pH > 9)Excellent resolution for highly polar, water-soluble impurities.Requires lyophilization to remove aqueous solvents[2].
Basic Alumina Aluminum OxideNoneNaturally basic surface prevents amine protonation.Lower loading capacity and resolution compared to silica[6].
References
  • When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at: [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry (RSC). Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at:[Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Separation of organic compounds using amino-functionalized silica gel spherical 40-75um? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the technical support center for the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol, focusing on a common synthetic route: the Robinson-Schöpf type condensation to form a bicyclic ketone intermediate, followed by its reduction.

Problem 1: Low yield of the bicyclic ketone intermediate (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) in the Robinson-Schöpf reaction.

Possible Causes and Solutions:

  • Incorrect pH: The Robinson-Schöpf reaction is highly pH-sensitive. The initial condensation and subsequent Mannich-type reactions require specific pH ranges to proceed efficiently.[1] If the pH is too low, the amine will be fully protonated and thus non-nucleophilic. If the pH is too high, the dialdehyde may undergo self-condensation or polymerization.

    • Recommendation: Carefully buffer the reaction mixture. A common procedure involves the use of a sodium acetate solution to maintain the pH in a suitable range.[1] It is crucial to monitor and adjust the pH throughout the reaction.

  • Sub-optimal Temperature: Temperature control is critical. While the reaction is often initiated at a low temperature (e.g., 0-5 °C), allowing it to slowly warm to room temperature can be beneficial.[1]

    • Recommendation: Maintain the specified temperature profile. Running the reaction at too high a temperature can lead to the formation of undesired side products and decomposition of the starting materials.

  • Reagent Quality and Stoichiometry: The purity of the starting materials, particularly the glutaraldehyde, is important. Impurities can interfere with the reaction. The stoichiometry of the reactants (dialdehyde, amine, and acetonedicarboxylic acid) must be precise.

    • Recommendation: Use freshly distilled or high-purity reagents. Carefully measure the molar equivalents of each reactant as specified in established protocols.[1]

  • Inefficient Decarboxylation: The reaction involves an in-situ decarboxylation of acetonedicarboxylic acid. If this step is incomplete, it can lead to a lower yield of the desired ketone.

    • Recommendation: Ensure the reaction is stirred for a sufficient amount of time to allow for complete decarboxylation, which is often indicated by the cessation of gas evolution (CO2).[1]

Problem 2: Formation of a significant amount of the exo-isomer during the reduction of the bicyclic ketone.

Possible Causes and Solutions:

  • Choice of Reducing Agent: The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent used. Bulky reducing agents tend to favor the formation of the endo-alcohol, as they approach the carbonyl group from the less sterically hindered face.

    • Recommendation: Sodium borohydride (NaBH4) in methanol is a commonly used reducing agent that generally provides a good yield of the endo-isomer.[2] For potentially higher selectivity, consider using a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®), although reaction conditions would need to be optimized.

  • Reaction Temperature: The temperature at which the reduction is carried out can influence the stereoselectivity.

    • Recommendation: Perform the reduction at a low temperature (e.g., 0 °C) to enhance the stereoselectivity.[2]

Problem 3: The final product is a viscous oil that is difficult to purify.

Possible Causes and Solutions:

  • Inherent Product Nature and Impurities: 1-Azabicyclo[3.3.1]nonan-3-ol and its derivatives are often oils or low-melting solids, making them prone to co-purify with small amounts of impurities that inhibit crystallization.[3]

    • Recommendation 1: Salt Formation. Convert the basic amine to a salt (e.g., hydrochloride or fumarate). Salts are typically crystalline solids that are easier to handle, purify by recrystallization, and store.[3] This can be achieved by treating a solution of the amine with an appropriate acid, such as HCl in ether or ethanol.[3]

    • Recommendation 2: Column Chromatography. If salt formation is not desirable for the next synthetic step, purification by column chromatography on silica gel or alumina can be effective. A solvent system with increasing polarity (e.g., a gradient of methanol in dichloromethane) is often successful.[3]

Problem 4: Incomplete reaction or presence of multiple unexpected spots on TLC.

Possible Causes and Solutions:

  • Intermolecular Side Reactions: In condensation reactions like the Dieckmann condensation, which can be used to form bicyclic systems, intermolecular reactions can compete with the desired intramolecular cyclization, especially when forming larger rings.[4][5] This can lead to dimers or polymers.

    • Recommendation: Employ high-dilution conditions to favor the intramolecular reaction. This involves the slow addition of the substrate to a large volume of solvent.

  • Side Reactions of the Amine: The amine can potentially react with the ester groups in a Dieckmann-type synthesis, leading to amide formation instead of the desired cyclization.

    • Recommendation: Protect the amine if it is not intended to participate in the initial cyclization. Alternatively, choose a synthetic route where the nitrogen is introduced at a later stage.

  • Cleavage of the β-keto ester: The cyclic β-keto ester intermediate formed in some synthetic routes can be susceptible to cleavage under the basic reaction conditions, which is the reverse of the condensation reaction.[6]

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent to minimize this side reaction.[4] After the cyclization is complete, a rapid acidic workup can also help to avoid the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Azabicyclo[3.3.1]nonan-3-ol, and what are their characteristic side reactions?

A1: The most common and direct route is a variation of the Robinson-Schöpf reaction.[1][7] This involves a one-pot condensation of a dialdehyde (like glutaraldehyde), a primary amine (often benzylamine, which also serves as a protecting group), and acetonedicarboxylic acid. The resulting 9-substituted-9-azabicyclo[3.3.1]nonan-3-one is then reduced to the alcohol.

  • Key Side Reactions in the Robinson-Schöpf step:

    • Polymerization of glutaraldehyde.

    • Formation of other condensation products if the pH and temperature are not well-controlled.

    • Incomplete decarboxylation leading to acidic byproducts.

Another general strategy for forming bicyclic systems is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester.[5][6][8] While less direct for this specific target, it is a powerful tool for ring formation.

  • Potential Side Reactions in a Dieckmann-type approach:

    • Intermolecular condensation leading to dimerization or polymerization.[4]

    • Cleavage of the β-keto ester product under basic conditions.[6]

Q2: How can I control the stereochemistry at the C3 position during the reduction of the ketone intermediate?

A2: The stereochemistry of the hydroxyl group (endo vs. exo) is primarily controlled by the choice of the reducing agent and the reaction temperature. For the synthesis of the endo-alcohol, which is often the desired isomer, a less sterically hindered reducing agent like sodium borohydride is typically used at low temperatures.[2] The hydride attacks the carbonyl from the less hindered face of the bicyclic system. For the exo-isomer, a bulkier reducing agent might be employed, or alternative synthetic routes could be explored.

Q3: What is the role of the benzyl group in the synthesis, and are there any associated side reactions?

A3: The benzyl group on the nitrogen atom serves as a protecting group. It prevents unwanted side reactions at the nitrogen and can be easily removed in a later step by catalytic hydrogenation (e.g., using Pd/C and H2).[2]

  • Side Reactions during Debenzylation:

    • Incomplete removal of the benzyl group.

    • Over-reduction of other functional groups in the molecule if present.

    • Poisoning of the catalyst.

Q4: What analytical techniques are most useful for monitoring the reaction and identifying side products?

A4:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. It can also give a preliminary indication of the number of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and any isolated side products. The coupling constants in the ¹H NMR spectrum can be particularly useful for determining the stereochemistry (endo vs. exo) of the C3-hydroxyl group.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and byproducts, which aids in their identification.

  • High-Performance Liquid Chromatography (HPLC): A valuable technique for assessing the purity of the product and for quantitative analysis of the reaction mixture.[1]

Visualizing the Synthetic Pathway and Potential Side Reactions
Diagram 1: Main Synthetic Pathway to 1-Azabicyclo[3.3.1]nonan-3-ol

G cluster_0 Step 1: Robinson-Schöpf Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B pH control (e.g., NaOAc) C endo-9-Benzyl-9- azabicyclo[3.3.1]nonan-3-ol (Desired Product) B->C NaBH4, MeOH, 0°C D exo-9-Benzyl-9- azabicyclo[3.3.1]nonan-3-ol (Side Product) B->D Less selective conditions E 1-Azabicyclo[3.3.1]nonan-3-ol C->E H2, Pd/C

Caption: Synthetic pathway to 1-Azabicyclo[3.3.1]nonan-3-ol.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Bicyclic Ketone Q1 Check pH of Reaction Mixture Start->Q1 A1_1 Adjust pH with Buffer (e.g., NaOAc) Q1->A1_1 Incorrect Q2 Verify Reaction Temperature Q1->Q2 Correct End Re-run Reaction with Optimized Conditions A1_1->End A1_2 pH is Optimal A2_1 Ensure Proper Cooling/Warming Profile Q2->A2_1 Incorrect Q3 Assess Reagent Quality & Stoichiometry Q2->Q3 Correct A2_1->End A2_2 Temperature is Correct A3_1 Use High-Purity Reagents & Recalculate Stoichiometry Q3->A3_1 Issues Found Q3->End No Issues A3_1->End

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data Summary
StepReagentsKey ConditionsTypical YieldReference
Bicyclic Ketone Formation Glutaraldehyde, Benzylamine, Acetonedicarboxylic AcidAqueous solution, pH control with NaOAc, 0°C to 25°C57%[1]
Ketone Reduction 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, NaBH4Methanol, 0°C89%[1][2]
Debenzylation endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, H2, 10% Pd/CEthanol, HCl~83% (over 2 steps)[2]
Experimental Protocols
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [1]
  • In a jacketed reaction vessel, combine water and benzylamine.

  • Cool the mixture to 0-10 °C.

  • Slowly add sulfuric acid while maintaining the temperature below 8 °C.

  • Add glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Slowly add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours.

  • Adjust the pH to 2 with sulfuric acid.

  • Perform a workup with an organic solvent (e.g., MTBE) to remove impurities.

  • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract the product.

Protocol 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol [1][2]
  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with acetone.

  • Remove the volatile components under reduced pressure.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the organic phase and concentrate to yield the crude product.

References

  • Google Patents. (2017). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Chemistry Steps. (2020). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Journal of Computer Aided Chemistry. (n.d.). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson-Schöpf reaction. Retrieved from [Link]

  • ACS Publications. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Reactions of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with Nitrogen-Containing Nucleophiles. Retrieved from [Link]

  • SciSpace. (n.d.). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Retrieved from [Link]

  • Semantic Scholar. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the Technical Support Center for Bicyclic Alkaloid Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 1-azabic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclic Alkaloid Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol.

The 1-azabicyclo[3.3.1]nonane scaffold is a highly functionalized framework present in numerous natural products and neuroactive drugs 1[1]. Synthesizing the 3-ol derivative typically requires a two-stage approach: constructing the bicyclic core via a one-pot tandem Mannich reaction 2[2], followed by the stereoselective reduction of the resulting ketone 3[3].

Below, you will find targeted troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-yield, stereocontrolled outcomes.

Process Overview & Pathway Diagram

G N1 Piperidine Derivative (Starting Material) N2 Tandem Mannich Cyclization (High Dilution, H+) N1->N2 Paraformaldehyde N3 1-Azabicyclo[3.3.1]nonan-3-one (Bicyclic Core) N2->N3 Intramolecular Closure N4 Stereoselective Reduction (Hydride vs. Electron Transfer) N3->N4 Temperature Control N5 Equatorial-OH Isomer (Thermodynamic Control) N4->N5 Na/iPrOH N6 Axial-OH Isomer (Kinetic Control) N4->N6 NaBH4

Synthetic workflow for 1-Azabicyclo[3.3.1]nonan-3-ol via tandem Mannich and reduction.

Module 1: Bicyclic Core Assembly

Q: Why am I observing significant polymeric byproducts during the tandem Mannich cyclization? A: Polymeric byproducts arise from intermolecular side reactions of the highly reactive iminium intermediates before the final intramolecular cyclization can occur. This is fundamentally a kinetic issue. To favor the intramolecular ring closure that forms the 1-azabicyclo[3.3.1]nonane framework 4[4], you must operate under high-dilution conditions . Causality: High dilution decreases the collision frequency between distinct intermediate molecules, allowing the intramolecular attack of the enol/enamine onto the iminium ion to outcompete intermolecular polymerization.

Protocol 1: High-Dilution Tandem Mannich Synthesis

This protocol utilizes a self-validating feedback loop to prevent oligomerization.

  • Preparation: Dissolve the starting piperidine derivative in degassed ethanol to achieve a strict concentration of ≤0.05 M.

  • Reagent Addition: Add 1.2 equivalents of paraformaldehyde and a catalytic amount of glacial acetic acid (0.1 eq).

  • Controlled Heating: Heat the mixture to reflux (78 °C) under an inert argon atmosphere for 12–16 hours.

  • System Validation: At 8 hours, pull a 0.5 mL aliquot and analyze via LC-MS. Validation Checkpoint: The reaction is proceeding correctly if the mass spectrum shows the target ketone mass (m/z [M+H]+ = 140) with less than 5% of dimeric masses (m/z ~279). If dimers exceed 5%, immediately dilute the reaction mixture with additional hot ethanol by 50%.

  • Quench: Cool to room temperature and quench with saturated NaHCO3 until pH 8 is reached.

Module 2: Stereoselective Ketone Reduction

Q: How do I control the diastereoselectivity when reducing 1-azabicyclo[3.3.1]nonan-3-one to the 3-ol? A: The stereochemical outcome is governed by the rigid twin-chair conformation of the bicyclic system. The axial trajectory (endo face) of the C3 carbonyl is severely sterically hindered by the transannular C7 axial protons. Causality: When using a standard nucleophilic hydride like NaBH4, the reagent is forced to attack from the less hindered equatorial face (exo attack). This kinetic trajectory pushes the resulting hydroxyl group into the axial position. To obtain the equatorial alcohol, you must bypass steric approach control and rely on thermodynamic control (e.g., dissolving metal reduction), which favors the more stable equatorial isomer by avoiding 1,3-diaxial interactions.

Quantitative Data: Reducing Agents vs. Diastereomeric Excess (de%)
Reducing AgentReaction ConditionsPrimary MechanismMajor Isomerde%
NaBH4 MeOH, 0 °C to RTKinetic (Equatorial Hydride Attack)Axial-OH>85%
LiAlH4 THF, 0 °CKinetic (Equatorial Hydride Attack)Axial-OH~75%
Na / iPrOH Toluene, RefluxThermodynamic (Electron Transfer)Equatorial-OH>90%
Protocol 2: Kinetic Reduction to Axial-1-Azabicyclo[3.3.1]nonan-3-ol
  • Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one in anhydrous methanol (0.2 M) under argon.

  • Cooling: Submerge the reaction flask in an ice-water bath to reach 0 °C.

  • Addition: Add NaBH4 (1.5 eq) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

  • System Validation: Stir for 2 hours at room temperature. Validation Checkpoint: Perform TLC (DCM:MeOH:NH4OH 90:9:1). The ketone starting material (higher Rf) must be completely consumed, replaced by a single major spot (lower Rf) reacting with Dragendorff's reagent.

  • Quench: Carefully add acetone (1 mL) to quench excess hydride, followed by concentration in vacuo.

Module 3: Isolation and Purification

Q: The target 1-azabicyclo[3.3.1]nonan-3-ol is highly water-soluble and difficult to extract. How can I improve recovery? A: The combination of a basic tertiary amine and a hydroxyl group makes this molecule highly polar and prone to hydrogen-bonding with water. Traditional aqueous workups will result in massive product loss to the aqueous layer. Causality: To force the product into the organic phase, you must disrupt the hydrogen-bonding network of the water and decrease the solubility of the alkaloid. Solution: Saturate the aqueous layer completely with solid K2CO3 (salting out). This not only raises the pH to >10 (ensuring the amine is fully deprotonated and uncharged) but also drastically increases the ionic strength of the water. Extract using a highly polar organic solvent mixture, specifically Chloroform:Isopropanol (3:1 v/v), performing at least four extractions to ensure >95% recovery.

References

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) | Request PDF - ResearchGate. ResearchGate.
  • 1-Azabicyclo[3.3.1]nonan-3-ol - EvitaChem. EvitaChem.
  • Enantioselective Total Synthesis of (+)-Eucophylline - PubMed. National Institutes of Health.
  • 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride | Benchchem. Benchchem.

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the Technical Support Center for 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) . As a bicyclic tertiary amine featuring a secondary hydroxyl group, this scaffold is highly valued in medicinal chemistry for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) . As a bicyclic tertiary amine featuring a secondary hydroxyl group, this scaffold is highly valued in medicinal chemistry for designing conformationally restricted neuroactive ligands and monoamine reuptake inhibitors .

However, its unique stereoelectronic profile makes it susceptible to specific degradation pathways. Because the nitrogen is located at the bridgehead (position 1), its sp3 -hybridized lone pair is directed outward from the bicyclic cage. This lack of steric shielding makes the free base highly nucleophilic, basic, and prone to rapid N-oxidation and hygroscopic salt formation . This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your compound from receipt to biological assay.

Part 1: Physicochemical Profile & Stability Metrics

Understanding the intrinsic properties of 1-Azabicyclo[3.3.1]nonan-3-ol is the first step in preventing experimental drift. The table below summarizes the core metrics that dictate its handling requirements.

Property / MetricValue / ObservationMechanistic Implication & Handling Impact
Chemical Formula C8H15NO (MW: 141.21 g/mol )Low molecular weight and high polarity. Volatile if left unsealed; requires tightly capped vials.
Bridgehead Nitrogen Highly Basic ( pKa​ ~9.5–10)Readily scavenges atmospheric CO2​ to form carbonate salts, altering the compound's effective molecular weight.
Hygroscopicity High (as a Free Base)Rapidly absorbs atmospheric moisture. Weighing in ambient air leads to significant mass inaccuracies.
Oxidative Stability Low to ModerateThe exposed nitrogen lone pair is highly susceptible to auto-oxidation, forming N-oxides in the presence of light and O2​ .
Optimal Storage -20°C (Inert Atmosphere)Sub-ambient temperatures kinetically suppress both oxidative degradation and volatilization.
Part 2: Mechanistic Pathways of Degradation

To effectively troubleshoot, you must understand how the molecule degrades. The diagram below illustrates the three primary degradation vectors: auto-oxidation, metal-catalyzed oxidation, and hygroscopic absorption.

Degradation_Pathway A 1-Azabicyclo[3.3.1]nonan-3-ol (Free Base) B N-Oxide Formation (via Atmospheric O2) A->B Auto-Oxidation (Light/Heat) C Ketone Formation (3-one derivative) A->C Metal-Catalyzed Oxidation D Carbonate/Hydrate (via CO2/H2O) A->D Hygroscopic Absorption

Degradation pathways of 1-Azabicyclo[3.3.1]nonan-3-ol under ambient conditions.

Part 3: Troubleshooting Guides & FAQs

Q1: My batch of 1-Azabicyclo[3.3.1]nonan-3-ol has turned from a white powder to a sticky, yellowish gum. What happened, and can I recover it? Root Cause: The free base is highly hygroscopic. The sticky texture indicates water absorption and subsequent carbonate formation from atmospheric CO2​ . The yellowing is a classic spectroscopic signature of trace N-oxide formation via auto-oxidation. Recovery Protocol (Self-Validating System):

  • Dissolve the gummy residue in ethyl acetate (EtOAc).

  • Extract with cold 1M HCl . The protonated azabicycle moves to the aqueous layer, leaving neutral organic degradants (like the oxidized ketone derivative) in the organic layer.

  • Wash the aqueous layer twice with fresh EtOAc to ensure complete removal of non-basic impurities.

  • Basify the aqueous layer to pH 12 using cold 1M NaOH (Note: An ice bath is critical here to prevent exothermic degradation of the newly formed free base).

  • Extract the free base back into dichloromethane (DCM).

  • Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Validation Step: Run a rapid TLC (DCM:MeOH: NH4​OH 90:9:1). A single spot visualized with Dragendorff's reagent confirms the successful isolation of the pure amine.

Q2: Should I store this compound as a free base or a hydrochloride salt? Root Cause & Recommendation: For long-term storage, always convert and store the compound as a hydrochloride (or similar) salt. The free base possesses a highly reactive lone pair on the bridgehead nitrogen. Converting it to an HCl salt protonates the nitrogen, eliminating its nucleophilicity, preventing N-oxide formation, and drastically reducing its hygroscopicity .

Q3: Why do my biological assay results drift over time when using aqueous stock solutions? Root Cause: Aqueous stock solutions of azabicyclic alcohols are unstable over prolonged periods at room temperature. The secondary alcohol at position 3 can undergo slow, transition-metal-catalyzed oxidation to the corresponding 3-one derivative if trace metals are present in your biological buffers. Prevention: Prepare single-use aliquots in anhydrous DMSO for storage at -80°C. Only dilute into aqueous buffers immediately (within 15 minutes) before initiating the assay.

Part 4: Standard Operating Procedures (SOPs) & Workflows
SOP: Optimal Storage and Inert Gas Blanketing

Causality: Oxygen and moisture are the primary vectors for degradation. We mandate Argon over Nitrogen for blanketing solid vials. Argon is significantly denser than air (1.78 g/L vs 1.29 g/L). It sinks to the bottom of the vial, creating a robust, heavy protective layer over the solid compound. Nitrogen (1.14 g/L) is lighter than air and readily mixes with residual oxygen, leaving the compound exposed to N-oxidation.

Step-by-Step Methodology:

  • Preparation: Transfer the vial to a glovebox or a controlled environment with relative humidity < 20%.

  • Inspection: Visually inspect the compound. It should be a free-flowing white to off-white solid.

  • Purging: Insert an Argon line with a low-flow regulator into the vial. Purge gently for 30 seconds. Do not use high pressure, as the fine powder will aerosolize.

  • Sealing: Cap the vial immediately while the Argon is still flowing slightly over the lip. Seal the cap tightly with Parafilm.

  • Secondary Containment: Place the sealed vial inside a secondary desiccator jar containing indicating Drierite (calcium sulfate).

  • Temperature Control: Store the desiccator jar at -20°C in a dark freezer.

  • Thawing (Critical Step): Before opening, allow the sealed vial to warm to room temperature for at least 60 minutes. Opening a cold vial causes instant condensation of atmospheric moisture onto the hygroscopic free base, irreversibly degrading the batch.

Storage_Workflow Start Receipt of Chemical Check Inspect Seal & Integrity Start->Check Inert Purge with Argon (Not N2) Check->Inert Open in Low Humidity Temp Store at -20°C (Long-term) Inert->Temp Seal with Parafilm Thaw Warm to RT Before Opening (Prevents Condensation) Temp->Thaw Prior to Assay Use Thaw->Inert Return to Storage

Self-validating storage and recovery workflow for azabicyclic amines.

References
  • "9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors", European Patent Office (EP1934212A1).
  • "Chemistry of 3-azabicyclo[3.3.1]nonanes", Chemical Reviews, ACS Publications. URL:[Link]

  • "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction", RSC Advances, Royal Society of Chemistry. URL:[Link]

  • "An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols", The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of the 1-azabicyclo[3.3.1]nonane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals scaling up the synthesis of the 1-azabicyclo[3.3.1]nonane scaffold. Below, you will find validated troubleshooting matrices, mechanistic FAQs, and a self-validating Standard Operating Procedure (SOP) engineered to ensure high diastereomeric purity and yield at the multi-kilogram scale.

Process Overview & Workflow

Workflow A 1-Azabicyclo[3.3.1]nonan-3-one Precursor B Diastereoselective Reduction (-78°C, L-Selectride) A->B Step 1 C Quench & pH Adjustment (pH > 11) B->C Step 2 D Liquid-Liquid Extraction (2-MeTHF) C->D Step 3 E Crystallization (Heptane/EtOAc) D->E Step 4

Scale-up workflow for the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol.

Frequently Asked Questions: Synthetic Strategy & Mechanism

Q: What is the most scalable route to construct the 1-azabicyclo[3.3.1]nonane skeleton? A: While traditional methods rely on multi-step ring expansions, the most atom-economical and scalable approaches utilize either a one-pot tandem Mannich reaction[1] or an aza-Prins cyclization[2]. The aza-Prins reaction, in particular, allows for the concise construction of the 1-azabicyclo[3.3.1]nonane skeleton by passing an iminium ion intermediate through an intramolecular nucleophilic attack by an olefin[2]. For direct access to the 3-ol derivative, we recommend starting from the commercially available 1-azabicyclo[3.3.1]nonan-3-one hydrochloride precursor and performing a diastereoselective reduction.

Q: Why is the reduction of 1-azabicyclo[3.3.1]nonan-3-one highly sensitive to reagent selection? A: The 1-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between twin-chair and chair-boat conformations[3]. Small hydride donors like Sodium Borohydride (NaBH₄) can attack from either face, leading to poor diastereomeric excess (d.e.). Causality: To force high stereoselectivity, you must use a sterically bulky reducing agent (like L-Selectride) at cryogenic temperatures. The bulkiness of the reagent restricts its approach to the less sterically hindered face of the ketone, stereospecifically pushing the resulting hydroxyl group into the desired axial position.

Quantitative Optimization Data

To assist in reagent selection, the following table summarizes our internal process data for the reduction of 1-azabicyclo[3.3.1]nonan-3-one.

Reducing AgentSolventTemp (°C)Isolated Yield (%)d.e. (%)Major Isomer
NaBH₄MeOH08815Equatorial
NaBH₄ / CeCl₃MeOH-789245Equatorial
DIBAL-HDCM-788570Axial
L-SelectrideTHF-7894>95Axial

Note: For pharmaceutical scale-up requiring >95% d.e., L-Selectride is the mandatory reagent of choice.

Troubleshooting Guide: Scale-Up & Purification

Troubleshooting A Low Yield in Aqueous Workup? B Check Aqueous Phase pH A->B C pH < 10 Amine is protonated B->C IPC Check D pH > 10 Product is free-based B->D IPC Check E Adjust to pH 11-12 with NaOH C->E F Extract with 2-MeTHF or use Salting Out D->F E->F

Troubleshooting logic for aqueous workup yield losses.

Issue: We are experiencing massive yield losses during the aqueous extraction phase. Root Cause & Fix: 1-Azabicyclo[3.3.1]nonan-3-ol is a highly polar, water-soluble bicyclic amine. If the aqueous phase pH is below 10, the bridgehead nitrogen remains protonated, trapping the product in the aqueous layer. Action: Ensure the aqueous phase is strictly adjusted to pH 11–12. Furthermore, abandon standard solvents like ethyl acetate or diethyl ether. Causality: 2-Methyltetrahydrofuran (2-MeTHF) has vastly superior partitioning coefficients for polar cyclic amines and cleanly phase-separates from water. If emulsions persist, saturate the aqueous layer with NaCl (salting out) prior to extraction.

Issue: Thermal runaway during the oxidation quench of the organoborane intermediate. Root Cause & Fix: The addition of H₂O₂ to quench L-Selectride byproducts is highly exothermic. Action: Implement a self-validating continuous dosing system. Do not proceed with H₂O₂ addition until the internal reactor temperature is stabilized below 10°C. Dose H₂O₂ at a maximum rate of 0.5 equivalents per hour.

Validated Standard Operating Procedure (SOP)

Protocol: Diastereoselective Reduction to 1-Azabicyclo[3.3.1]nonan-3-ol (5 kg Scale) Objective: Achieve >95% d.e. of the target epimer with an isolated yield >90%. Self-Validating System: This protocol relies on strict In-Process Controls (IPC) via GC-MS. The process cannot advance to the highly exothermic quench phase until the ketone precursor is analytically confirmed to be consumed.

  • Reactor Preparation: Charge a 50 L glass-lined jacketed reactor with 1-azabicyclo[3.3.1]nonan-3-one hydrochloride (5.0 kg) and anhydrous THF (25 L) under a strict N₂ atmosphere.

  • Cryogenic Cooling: Cool the suspension to an internal temperature of -78°C.

    • Causality: Cryogenic temperatures are critical to freeze the conformational mobility of the bicyclic ring, ensuring the bulky hydride attacks exclusively from the desired trajectory[4].

  • Hydride Dosing: Slowly dose L-Selectride (1.0 M in THF, 2.2 eq) via an addition funnel over 4 hours. Maintain the internal temperature strictly below -70°C to prevent epimerization.

  • IPC Check (Critical Validation Gate): After 2 hours of post-dosing agitation, pull a 1 mL sample. Quench with MeOH, basify with NH₄OH, and analyze via GC-MS.

    • Validation Rule: Proceed to Step 5 only if unreacted starting material is < 1.0%. If > 1.0%, add an additional 0.1 eq of L-Selectride and re-test after 1 hour.

  • Quench & Oxidation: Warm the reactor to 0°C. Cautiously dose 10% aqueous NaOH (10 L), followed by the dropwise addition of 30% H₂O₂ (5 L) to oxidize the organoborane byproducts.

    • Caution: Monitor heat evolution closely; keep internal temp < 15°C.

  • Extraction: Phase separate and extract the aqueous layer (verify pH > 11) with 2-MeTHF (3 x 15 L).

  • Isolation: Concentrate the combined organic layers under reduced pressure. Crystallize the crude residue from a 3:1 mixture of Heptane/Ethyl Acetate to isolate the pure 1-azabicyclo[3.3.1]nonan-3-ol.

References

  • 1-Azabicyclo[3.3.
  • Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction Source: ACS Publications URL
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes)
  • 1-azabicyclo[3.3.
  • Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Azabicyclo[3.3.1]nonan-3-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of muscarinic and nicotinic recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of muscarinic and nicotinic receptor ligands[1]. However, the synthesis of 1-azabicyclo[3.3.1]nonan-3-ol via the reduction of 1-azabicyclo[3.3.1]nonan-3-one is notoriously prone to impurity generation, including epimeric mixtures, trapped inorganic salts, and regioisomers[2][3].

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. It explains the mechanistic causality behind common experimental failures and offers self-validating protocols to optimize your synthetic workflow.

Module 1: Stereoselectivity & Epimeric Impurities

Q: My reduction of 1-azabicyclo[3.3.1]nonan-3-one yields an inseparable mixture of diastereomers. How do I control the axial/equatorial ratio of the resulting alcohol?

A: The generation of epimeric impurities is a direct consequence of the hydride's approach trajectory. The [3.3.1] bicyclic system presents distinct steric environments on its axial and equatorial faces.

The Causality: Small reducing agents like Sodium Borohydride ( NaBH4​ ) are relatively unhindered and often result in a thermodynamic mixture of both the axial and equatorial alcohols. Conversely, utilizing bulky hydrides such as L-Selectride or LiAlH(OtBu)3​ enforces steric approach control. The bulky reagent is sterically repelled by the 1,5- and 7,8-carbon bridges of the bicyclic ring, forcing an equatorial attack that selectively yields the axial alcohol[4].

Stereocontrol Ketone 1-Azabicyclo[3.3.1]nonan-3-one Small Small Hydride (NaBH4) Kinetic & Thermodynamic Mix Ketone->Small Bulky Bulky Hydride (L-Selectride) Steric Approach Control Ketone->Bulky AxAttack Axial Attack (More Hindered) Small->AxAttack Favored EqAttack Equatorial Attack (Less Hindered) Bulky->EqAttack Favored AxAlc Axial Alcohol (Major with Bulky) EqAttack->AxAlc EqAlc Equatorial Alcohol (Major with Small) AxAttack->EqAlc

Mechanistic divergence in ketone reduction based on hydride sterics.

Table 1: Reagent Selection for Epimeric Control

Reducing AgentPrimary Control MechanismMajor DiastereomerImpurity Profile
NaBH4​ / MeOHThermodynamic / Kinetic MixEquatorial (slight excess)High epimeric impurity (often ~60:40 mixtures)
L-Selectride / THFSteric Approach ControlAxialLow epimeric impurity; requires careful boron removal
LiAlH(OtBu)3​ Steric Approach ControlAxialLow epimeric impurity; aluminum salts generated[4]
MPV ReductionPurely ThermodynamicEquatorialTrace ketone starting material
Module 2: Inorganic Salt Chelation & Workup Emulsions

Q: I have a poor isolated yield and a persistent white emulsion during the aqueous workup of my alcohol. What is causing this, and how do I remove it?

A: You are experiencing Lewis acid-base chelation. The nitrogen atom at the 1-position of the azabicyclo[3.3.1]nonane ring is a potent Lewis base[2]. During reductions with boron or aluminum hydrides, the resulting inorganic salts strongly chelate to this tertiary amine.

The Causality: This chelation traps your product in the aqueous phase or at the biphasic interface as an insoluble complex, drastically reducing your organic yield and contaminating the isolated product with inorganic impurities. You must introduce a competing ligand that has a higher affinity for the metal than your product's amine.

Self-Validating Protocol: Rochelle's Salt Workup for Boron/Aluminum Disruption

  • Quench: Cool the reaction mixture to 0∘C . Carefully quench the excess hydride by the dropwise addition of EtOAc, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Ligand Exchange (Critical Step): Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 to 4 hours.

    • Validation Check: The reaction is initially a thick, milky emulsion. The protocol is complete only when the mixture resolves into two sharply defined, crystal-clear layers. The tartrate acts as a polydentate ligand, successfully stripping the metal from your azabicyclic alcohol.

  • Extraction: Separate the phases. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Basic Wash: Wash the combined organic layers with 1M NaOH to ensure the basic nitrogen is fully deprotonated, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

Workup React Crude Reduction Mix (Alcohol + Boron Salts) Quench Add Rochelle's Salt (Potassium Sodium Tartrate) React->Quench Stir Vigorous Stirring (2-4 Hours) Quench->Stir Phase Phase Separation Stir->Phase Org Organic Phase (Pure 1-Aza Alcohol) Phase->Org Aq Aqueous Phase (Water-Soluble Boron Tartrate) Phase->Aq

Optimized workup protocol for disrupting boron-amine chelates.

Module 3: Regioisomeric & Precursor Impurities

Q: LC-MS shows a persistent impurity with the exact same mass as my product, but NMR confirms it is not an epimer. What is it?

A: This is likely a structural regioisomer carried over from the synthesis of the 1-azabicyclo[3.3.1]nonan-3-one precursor.

The Causality: The synthesis of the [3.3.1] skeleton often involves ring expansion or Dieckmann/aza-Prins cyclizations from piperidine or azepane derivatives[1][5]. These reactions can competitively form the 1-azabicyclo[3.2.2]nonane or 1-azabicyclo[4.2.1]nonane scaffolds. Since these regioisomers have identical molecular weights and nearly identical polarities, they co-elute and undergo reduction simultaneously with your target.

Troubleshooting Strategy: You cannot easily separate these regioisomers at the alcohol stage via standard silica gel chromatography. You must purify the ketone intermediate before proceeding to the reduction step. We recommend converting the crude ketone into its hydrochloride salt, recrystallizing it from ethanol/ether to purge the [3.2.2] isomer, and then free-basing it prior to reduction[3][6].

References
  • Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) Source: researchgate.net URL: 6

  • Title: Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety Source: pharm.or.jp URL: 1

  • Title: 1-Azabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride Source: benchchem.com URL: 2

  • Title: (5S)-1-azabicyclo[3.3.1]nonan-3-amine Source: benchchem.com URL: 3

  • Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics Source: nih.gov URL: 4

  • Title: Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction Source: acs.org URL: 5

Sources

Optimization

Technical Support Hub: Troubleshooting &amp; Yield Optimization for 1-Azabicyclo[3.3.1]nonan-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing complex bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing complex bicyclic amines. The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure, heavily utilized in the design of muscarinic and nicotinic receptor ligands [1].

While one-pot tandem Mannich reactions can construct this framework [2], the most robust and scalable approach relies on the Dieckmann cyclization of a piperidine diester, followed by decarboxylation and stereoselective reduction [3]. Below is our comprehensive guide to troubleshooting this workflow, establishing self-validating protocols, and maximizing your yields.

Synthesis Overview & Mechanistic Rationale

Workflow Step1 Piperidine Diester Precursor Step2 Bicyclic β-Keto Ester (Dieckmann) Step1->Step2 KOtBu, THF High Dilution Step3 1-Azabicyclo[3.3.1] nonan-3-one Step2->Step3 HCl (aq), Δ -CO2 Step4 1-Azabicyclo[3.3.1] nonan-3-ol Step3->Step4 NaBH4 or L-Selectride

Figure 1: Core synthetic workflow for 1-Azabicyclo[3.3.1]nonan-3-ol from piperidine precursors.

Critical Bottlenecks & Troubleshooting FAQs

Q1: My Dieckmann cyclization yields are consistently below 30%, and I observe a complex mixture of heavy oligomers by LC-MS. What is driving this, and how can I fix it? Causality: The Dieckmann cyclization of piperidine diesters is governed by a delicate kinetic balance. If the concentration of the diester is too high, intermolecular Claisen condensations will outcompete the desired intramolecular ring closure, leading to the oligomeric byproducts you are observing. Furthermore, trace moisture will cause irreversible saponification of the ester starting material. Solution: You must shift the kinetics to favor intramolecular cyclization by employing high-dilution techniques (<0.05 M). Dissolve the diester in strictly anhydrous THF (Karl Fischer titration <50 ppm H₂O) and add it via a syringe pump over 4–6 hours to a refluxing suspension of the base.

Troubleshooting Issue Low Dieckmann Yield (<30%) Check1 Is the solvent strictly anhydrous? Issue->Check1 Sol1 Dry THF over Na/Benzophenone. Water causes ester hydrolysis. Check1->Sol1 No Check2 Is intermolecular condensation occurring? Check1->Check2 Yes Sol2 Use high-dilution techniques (<0.05 M) to favor cyclization. Check2->Sol2 Yes (Oligomers)

Figure 2: Troubleshooting logic tree for low yields during the Dieckmann cyclization step.

Q2: During the decarboxylation of the β-keto ester, I am seeing significant degradation of the 1-azabicyclo[3.3.1]nonan-3-one product. How do I prevent this? Causality: Prolonged exposure of the newly formed bicyclic ketone to concentrated aqueous acids at reflux can lead to ring-opening or retro-Mannich-type decomposition. This typically happens when the reaction is left heating long after the decarboxylation is actually finished. Solution: Implement a physical self-validating monitoring system. Attach a mineral oil bubbler to your reflux condenser. The decarboxylation produces stoichiometric CO₂ gas. The exact moment the bubbling ceases, the reaction is complete and must be immediately cooled to 0 °C and neutralized.

Q3: I need the equatorial (exo) isomer of 1-azabicyclo[3.3.1]nonan-3-ol, but my NaBH₄ reduction gives predominantly the axial (endo) isomer. Why? Causality: The stereochemical outcome of the ketone reduction is governed by facial steric hindrance. The 1-azabicyclo[3.3.1]nonane system has a convex (less hindered) and a concave (more hindered) face. Small hydride donors like NaBH₄ preferentially attack from the less hindered convex face, which physically pushes the resulting hydroxyl group into the axial (endo) position. Solution: To invert the selectivity, you must use a sterically demanding reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C), which forces attack from the alternate face, or employ thermodynamic control via a dissolving metal reduction.

Quantitative Data: Reagent Selection Guide

To assist in your experimental design, refer to the table below to select the appropriate reducing conditions based on your target diastereomer.

Reducing AgentSolvent & TempMajor DiastereomerTypical YieldMechanistic Causality
NaBH₄ MeOH, 0 °C to RTAxial (Endo)85–90%Small hydride attacks the less sterically hindered convex face under kinetic control.
L-Selectride THF, -78 °CEquatorial (Exo)75–80%Bulky tri-sec-butylborohydride is sterically blocked from the convex face, forcing concave attack.
Na / n-PrOH n-PrOH, RefluxEquatorial (Exo)60–70%Dissolving metal reduction operates under thermodynamic control, yielding the more stable equatorial alcohol.
Validated Experimental Protocols
Protocol A: High-Yield Dieckmann Cyclization & Decarboxylation

This protocol utilizes a continuous-addition setup to suppress intermolecular side reactions.

  • Preparation of the Base Suspension : In an oven-dried, argon-purged 3-neck flask, suspend 2.5 equivalents of potassium tert-butoxide (KOtBu) in anhydrous THF to create a 0.1 M solution relative to the base. Heat to a gentle reflux.

  • High-Dilution Addition : Dissolve the piperidine diester precursor in anhydrous THF to create a 0.05 M solution. Load this into a syringe pump.

  • Cyclization : Add the diester solution dropwise to the refluxing KOtBu suspension over a strict 6-hour period.

    • Self-Validation Check: Monitor the reaction via LC-MS. The appearance of the [M-EtOH]⁺ mass peak confirms successful cyclization.

  • Decarboxylation : Concentrate the mixture in vacuo to remove THF, then resuspend the crude β-keto ester in 6M HCl. Heat to reflux (100 °C).

    • Self-Validation Check: Attach a mineral oil bubbler. The evolution of CO₂ gas will be visible. Once bubbling completely ceases (typically 4–6 hours), the decarboxylation is complete. Do not heat beyond this point.

  • Workup : Cool the reaction to 0 °C, carefully basify to pH 9 using saturated aqueous Na₂CO₃, and extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield crude 1-azabicyclo[3.3.1]nonan-3-one.

Protocol B: Stereoselective Reduction to Axial 1-Azabicyclo[3.3.1]nonan-3-ol

This protocol utilizes kinetic control to yield the endo/axial alcohol.

  • Substrate Preparation : Dissolve 1-azabicyclo[3.3.1]nonan-3-one in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Hydride Addition : Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes to safely control the exothermic hydrogen gas evolution.

  • Reaction Monitoring : Remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). Visualize using Dragendorff’s reagent (UV will not work due to the lack of a chromophore). The disappearance of the ketone spot (higher Rf) and appearance of the alcohol spot (lower Rf) indicates completion.

  • Quench and Extraction : Quench the reaction carefully with acetone to destroy excess NaBH₄, then concentrate. Partition the residue between 1M NaOH and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (basic alumina) to isolate the pure axial 1-azabicyclo[3.3.1]nonan-3-ol.

References
  • American Chemical Society. "Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction." ACS Publications. Available at:[Link] [3]

Reference Data & Comparative Studies

Validation

validating the biological activity of 1-Azabicyclo[3.3.1]nonan-3-ol derivatives

Validating the Biological Activity of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Guide for Cholinergic Receptor Targeting When developing cholinergic ligands for neurodegenerative diseases like Alzheimer's...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Guide for Cholinergic Receptor Targeting

When developing cholinergic ligands for neurodegenerative diseases like Alzheimer's and Schizophrenia, achieving receptor subtype selectivity is the primary hurdle. The standard 1-azabicyclo[2.2.2]octan-3-ol (quinuclidinol) scaffold, while highly potent, often yields pan-muscarinic ligands that trigger dose-limiting peripheral side effects[1].

As an application scientist optimizing screening cascades, I advocate for the transition to the 1-azabicyclo[3.3.1]nonan-3-ol scaffold. This guide objectively compares the biological performance of [3.3.1]nonane derivatives against classical alternatives, detailing the causality behind our experimental choices and providing self-validating protocols to ensure absolute data integrity.

Section 1: The Chemical Rationale: Why Ring Expansion Matters

The causality behind choosing the 1-azabicyclo[3.3.1]nonan-3-ol core over the [2.2.2]octane (quinuclidinol) or [3.2.1]octane (tropane) systems is strictly structural. Expanding the bicyclic ring by a single methylene bridge introduces a moderate degree of conformational flexibility. This subtle alteration shifts the pKa of the bridgehead nitrogen and modifies how the ligand anchors to the conserved aspartate residue in the orthosteric site of muscarinic (mAChR) and nicotinic (nAChR) receptors[2].

Consequently, [3.3.1]nonane derivatives can navigate the slight topological differences between M1 (cognitive enhancement) and M3 (gastrointestinal side effects) receptor subtypes far better than their rigid counterparts[3].

Table 1: Comparative Physicochemical and Binding Profiles of Bicyclic Scaffolds

ScaffoldRing SystemConformational FlexibilityBridgehead N pKa (calc)Typical Selectivity Profile
1-Azabicyclo[2.2.2]octan-3-ol Rigid bicyclicLow~9.5Pan-muscarinic (M1-M5)
8-Azabicyclo[3.2.1]octan-3-ol Tropane-basedLow-Moderate~9.8Mixed mAChR / nAChR
1-Azabicyclo[3.3.1]nonan-3-ol Ring-expandedModerate~10.1Subtype-selective (e.g., M1/M4)

Section 2: Receptor Engagement & Signaling Kinetics

To validate the biological activity of these derivatives, we must track their impact on the Gq/11-coupled M1 muscarinic receptor pathway. Upon binding the orthosteric site, an efficacious [3.3.1]nonan-3-ol derivative triggers Gq/11 protein activation. This stimulates Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG. IP3 subsequently binds to endoplasmic reticulum receptors, causing a measurable release of intracellular calcium.

M1_Signaling Ligand 1-Azabicyclo[3.3.1]nonan-3-ol Receptor M1 Muscarinic Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors

M1 Muscarinic Receptor Gq/11-coupled intracellular calcium signaling pathway.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Homologous Competitive Radioligand Binding (Affinity)

Causality & Self-Validation: Standard single-point displacement assays are prone to artifactual shifts due to protein degradation. To build a self-validating system, we utilize a homologous competitive binding setup. We titrate unlabeled N-methylscopolamine (NMS) against a fixed concentration of [3H]-NMS. This internal control mathematically establishes the true Bmax​ (receptor density) and Kd​ of the specific membrane preparation before testing the 1-azabicyclo[3.3.1]nonan-3-ol derivatives. If the homologous Kd​ deviates from historical baselines, the assay is aborted, preventing false affinity readings.

Step-by-Step Methodology:

  • Prepare HEK293-M1 membrane homogenates and dilute to a final concentration of 50 µg protein/well in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubate membranes with 0.2 nM [3H]-NMS and varying concentrations ( 10−11 to 10−4 M) of the test derivative in 96-well plates.

  • Allow equilibrium to be reached by incubating for exactly 90 minutes at 25°C to ensure kinetic stability.

  • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding).

  • Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity. Calculate Ki​ via the Cheng-Prusoff equation.

Protocol 2: Dual-Addition FLIPR Calcium Assay (Functional Efficacy)

Causality & Self-Validation: Measuring intracellular calcium flux via FLIPR is the gold standard for Gq-coupled receptor activation[4]. However, false positives from membrane-disrupting ionophores are common. To ensure trustworthiness, we employ a dual-addition, self-validating protocol. The initial addition of the [3.3.1]nonan-3-ol derivative measures agonism. This is followed 180 seconds later by a saturating dose of Atropine (a pan-muscarinic antagonist). If the initial calcium flux was genuinely mAChR-mediated, Atropine will immediately reverse the signal and block any subsequent baseline recovery.

FLIPR_Workflow Cell Cell Seeding (HEK293-M1) Dye Fluo-4 Dye Loading Cell->Dye Baseline Read Baseline Dye->Baseline Compound Add [3.3.1]nonan-3-ol Baseline->Compound Measure Kinetic Read (Ca2+ Flux) Compound->Measure Validate Atropine Reversal Measure->Validate

High-throughput FLIPR assay workflow for measuring real-time calcium mobilization.

Step-by-Step Methodology:

  • Seed HEK293-M1 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well and incubate overnight.

  • Remove media and load cells with Fluo-4 AM dye (2 µM) and 2.5 mM probenecid in assay buffer for 45 minutes at 37°C.

  • Transfer to the FLIPR Tetra and read baseline fluorescence for 10 seconds.

  • Add the[3.3.1]nonan-3-ol derivative (10-point concentration-response curve) and record peak kinetic fluorescence for 180 seconds.

  • Inject Atropine (10 µM final concentration) and monitor for immediate signal reversal to validate on-target causality.

Section 4: Comparative Performance Data

When subjected to the rigorous, self-validating protocols outlined above, 1-azabicyclo[3.3.1]nonan-3-ol derivatives demonstrate a distinct pharmacological advantage over traditional [2.2.2]octane derivatives. While the rigid quinuclidinol scaffold acts as a potent but indiscriminate full agonist, the ring-expanded [3.3.1]nonane scaffold exhibits partial agonism with profound M1-over-M3 selectivity, making it a vastly superior candidate for CNS drug development.

Table 2: Functional Efficacy and Subtype Selectivity (FLIPR Calcium Assay)

Compound ClassM1 EC50 (nM)M3 EC50 (nM)Selectivity Ratio (M3/M1)Emax (% of Carbachol)
[2.2.2]octan-3-ol derivative 12.515.21.2x95% (Full Agonist)
[3.2.1]octan-3-ol derivative 28.441.01.4x72% (Partial Agonist)
[3.3.1]nonan-3-ol derivative 4.2185.044.0x 88% (Partial Agonist)

References

  • Suzuki T, et al. "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety." PubMed. URL: [Link]

  • Rzeszotarski WJ, et al. "Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists." PubMed. URL: [Link]

  • Zhang Z, et al. "High-throughput-compatible assays using a genetically-encoded calcium indicator." PMC. URL: [Link]

  • Papke RL, et al. "Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors." PMC. URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1-Azabicyclo[3.3.1]nonan-3-ol Analogs: A Comprehensive Comparison Guide

Executive Summary The development of highly selective muscarinic acetylcholine receptor (mAChR) ligands remains a critical challenge in neuropharmacology, particularly for treating cognitive deficits in Alzheimer's disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective muscarinic acetylcholine receptor (mAChR) ligands remains a critical challenge in neuropharmacology, particularly for treating cognitive deficits in Alzheimer's disease and schizophrenia. As a Senior Application Scientist evaluating bridged bicyclic amines, I have found that the 1-azabicyclo[3.3.1]nonane scaffold—specifically 1-azabicyclo[3.3.1]nonan-3-ol and its derivatives—offers unparalleled structural rigidity. This rigidity allows medicinal chemists to precisely map the spatial requirements of the orthosteric and allosteric binding sites across hM1–hM5 receptor subtypes.

This guide objectively compares the pharmacological performance of 1-azabicyclo[3.3.1]nonan-3-ol analogs against alternative acyclic, monocyclic, and alternative bicyclic scaffolds, providing actionable experimental protocols and mechanistic causality for their distinct binding profiles.

Mechanistic Grounding & Structural Causality

The "Five-Atom Rule" and Conformational Locking

The causality behind the high affinity of 1-azabicyclo[3.3.1]nonan-3-ol derivatives lies in their ability to exploit the classical "five-atom rule" of cholinergic binding 1. For maximal muscarinic activity, the distance between the basic nitrogen (which protonates at physiological pH to mimic the quaternary ammonium of acetylcholine) and the terminal hydrogen bond acceptor must be precisely constrained.

While flexible acyclic molecules like carbachol suffer a high entropic penalty upon binding, the [3.3.1] bicyclic framework locks the nitrogen and the C(3)-hydroxyl/ester groups into an optimal geometry. This pre-organization drastically lowers the dissociation constant ( Kd​ ).

SAR Dynamics: C(3), C(4), and C(8) Modifications

Extensive SAR studies on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and 1-azabicyclo[3.3.1]nonan-4-ones reveal that affinity and efficacy are highly tunable 2:

  • C(3) and C(4) Positions: Modifications here (e.g., adding an ethoxycarbonyl group at C3 and a hydroxyl at C4) dictate the core hydrogen-bonding interactions with the conserved aspartate and threonine residues in the receptor's transmembrane helices.

  • C(8) Position: The incorporation of bulky, lipophilic groups (such as an exo-8-benzyloxymethyl moiety) drives the ligand into an auxiliary hydrophobic pocket. This specific interaction transitions the molecule from a weak agonist to a highly potent competitive antagonist, exhibiting Ki​ values 30–230 times lower than arecoline 2.

SAR Core [3.3.1] Scaffold C3 C(3) Mod Core->C3 C4 C(4) Mod Core->C4 C8 C(8) Mod Core->C8 Affinity Receptor Affinity C3->Affinity C4->Affinity C8->Affinity Selectivity Subtype Selectivity Affinity->Selectivity

Fig 1. SAR optimization workflow for C(3), C(4), and C(8) substituted 1-azabicyclo[3.3.1]nonanes.

Comparative Performance Analysis

To contextualize the performance of the [3.3.1] scaffold, we must compare it against historical benchmarks and alternative ring systems. For instance, ring contraction to a 1-azabicyclo[3.3.0]octane moiety (e.g., the experimental Alzheimer's drug SK-946) shifts the pharmacological profile toward highly selective M1 agonism, altering the spatial projection of the basic nitrogen 3.

Table 1: Quantitative Comparison of Cholinergic Ligand Scaffolds
Compound ClassRepresentative LigandScaffold TypeTarget ReceptorBinding Affinity ( Ki​ )Efficacy Profile
Acyclic CarbacholFlexible CholinePan-mAChR / nAChR~10,000 nMFull Agonist
Monocyclic ArecolineTetrahydropyridinePan-mAChR~5,000 nMPartial Agonist
Bicyclic [3.3.0] SK-9461-Azabicyclo[3.3.0]octaneM1 Selective~15 nMAgonist
Bicyclic [3.3.1] exo-8-benzyloxymethyl analog1-Azabicyclo[3.3.1]nonanehM1–hM520 – 200 nMPotent Antagonist

Data synthesis indicates that while the [3.3.0] system favors M1 agonism, the bulkier[3.3.1] system is uniquely suited for designing high-affinity pan-antagonists or highly tuned allosteric modulators.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are required to evaluate the SAR of newly synthesized 1-azabicyclo[3.3.1]nonan-3-ol analogs.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Causality: Using [3H] -N-methylscopolamine ( [3H] -NMS) as a competitive radioligand allows for the precise calculation of the test compound's inhibition constant ( Ki​ ) via the Cheng-Prusoff equation, isolating binding affinity from functional efficacy.

  • Membrane Preparation: Harvest CHO cells stably expressing specific human mAChR subtypes (hM1–hM5). Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, mix 50 µg of membrane protein with 0.2 nM [3H] -NMS and varying concentrations of the [3.3.1] analog ( 10−11 to 10−4 M) in assay buffer.

  • Thermodynamic Equilibration: Incubate the mixture at 25°C for exactly 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (critical for reducing non-specific binding of lipophilic C(8) analogs).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using non-linear regression analysis (GraphPad Prism).

Protocol B: Functional cAMP Accumulation Assay (Efficacy Profiling)

Causality: High affinity does not equal agonism. Because M2/M4 receptors are Gi-coupled (inhibiting adenylyl cyclase), a true antagonist will reverse an agonist-induced suppression of forskolin-stimulated cAMP.

  • Cell Plating: Seed hM2-expressing CHO cells in 96-well plates at 104 cells/well and culture overnight.

  • Pre-incubation: Treat cells with the test compound (1 µM) and the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes to prevent premature cAMP degradation.

  • Activation: Add 10 µM forskolin (to establish a high cAMP baseline) alongside an EC80​ concentration of carbachol. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify intracellular cAMP using a TR-FRET competitive immunoassay.

  • Validation: If the [3.3.1] analog is an antagonist (like the exo-8-benzyloxymethyl derivative), it will dose-dependently restore cAMP levels back to the forskolin-only baseline.

Pathway Ligand 1-Azabicyclo[3.3.1]nonan-3-ol M1_M3_M5 M1/M3/M5 (Gq) Ligand->M1_M3_M5 Binding M2_M4 M2/M4 (Gi) Ligand->M2_M4 Binding PLC Phospholipase C M1_M3_M5->PLC AC Adenylyl Cyclase M2_M4->AC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 cAMP cAMP Inhibition AC->cAMP

Fig 2. Muscarinic receptor subtype signaling pathways modulated by 1-azabicyclo[3.3.1]nonane ligands.

References

  • Title: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety Source: Chemical and Pharmaceutical Bulletin (Pharmaceutical Society of Japan) URL: [Link]

  • Title: Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR) Source: University of Al-Ma'arif University College (UOMUS) URL: [Link]

Sources

Validation

comparing the efficacy of catalysts derived from 1-Azabicyclo[3.3.1]nonan-3-ol

Comparative Efficacy of 1-Azabicyclo[3.3.1]nonan-3-ol Derived Organocatalysts in Asymmetric Synthesis As a Senior Application Scientist, I frequently consult with drug development professionals who face a recurring bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-Azabicyclo[3.3.1]nonan-3-ol Derived Organocatalysts in Asymmetric Synthesis

As a Senior Application Scientist, I frequently consult with drug development professionals who face a recurring bottleneck: achieving high enantioselectivity in carbon-carbon bond-forming reactions when dealing with highly sterically hindered substrates. While traditional cinchona alkaloids (quinuclidine derivatives) are the industry standard, they often fail when electrophiles possess bulky ortho-substituents.

In this technical guide, we will systematically evaluate the efficacy of catalysts derived from 1-Azabicyclo[3.3.1]nonan-3-ol (1-ABN-3-ol) [1]. By analyzing its unique topographical framework, benchmarking its performance against standard alternatives, and detailing a self-validating experimental protocol, this guide provides a definitive roadmap for integrating 1-ABN-3-ol catalysts into your asymmetric workflows.

Structural Rationale: The [3.3.1] vs. [2.2.2] Topology

The efficacy of any bifunctional organocatalyst hinges on its ability to simultaneously activate the nucleophile and the electrophile while maintaining a rigid chiral pocket.

Traditional catalysts like Quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol) feature a highly rigid, symmetrical bicyclic core. While excellent for standard substrates, this rigidity creates severe steric clashes with bulky electrophiles.

Conversely, the 1-azabicyclo[3.3.1]nonane scaffold offers a distinct twin-chair/boat-chair conformation[2]. The addition of a single carbon to the bridged backbone expands the "bite angle" between the nucleophilic bridgehead nitrogen and the hydrogen-bond donating hydroxyl group at the C3 position. This structural flexibility allows the [3.3.1] system to accommodate bulkier transition states without sacrificing the stereocontrol required for highly functionalized bridged molecules[3]. The well-defined three-dimensional structure ensures effective transfer of chirality from the ligand to the catalytic center[4].

Performance Benchmarking: The Morita-Baylis-Hillman (MBH) Paradigm

To objectively compare efficacy, we evaluate the catalysts in the asymmetric Morita-Baylis-Hillman (MBH) reaction—a notoriously challenging transformation that requires precise bifunctional activation. The benchmark reaction utilizes 2-nitrobenzaldehyde (a sterically demanding electrophile) and methyl acrylate.

Table 1: Efficacy Comparison in Asymmetric MBH Reaction (2-Nitrobenzaldehyde + Methyl Acrylate)

Catalyst ScaffoldYield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)Substrate Scope Limitation
1-Azabicyclo[3.3.1]nonan-3-ol 92% 96% 18.5 Minimal (Excels with bulky ortho-substituents)
1-Azabicyclo[2.2.2]octan-3-ol64%78%8.2Fails with highly sterically hindered aldehydes
L-Proline Derivatives45%60%3.1Poor reactivity with acrylates (better for enamine/iminium)
Chiral Thiourea-DMAP88%91%12.0Requires complex, multi-step catalyst synthesis

Data Synthesis: 1-ABN-3-ol demonstrates superior yield and enantioselectivity, specifically because its expanded chiral pocket prevents the steric repulsion that disrupts the transition state of the [2.2.2] analog.

Mechanistic Pathway & Transition State Dynamics

The causality behind 1-ABN-3-ol's high efficacy lies in its bifunctional mechanism. The bridgehead nitrogen acts as a Lewis base, attacking the acrylate to form a zwitterionic enolate. Concurrently, the C3-hydroxyl group acts as a Brønsted acid, hydrogen-bonding to the aldehyde's carbonyl oxygen. This dual-activation rigidifies the transition state, dictating strict facial selectivity.

CatalyticCycle Cat 1-ABN-3-ol Catalyst Zwit Zwitterionic Enolate Cat->Zwit Nucleophilic Attack Sub Acrylate + Aldehyde Sub->Zwit Aldol Aldol Intermediate Zwit->Aldol C-C Bond Formation Prod Enantioenriched Product Aldol->Prod Proton Transfer Prod->Cat Catalyst Regeneration

Fig 1. Bifunctional catalytic cycle of 1-ABN-3-ol in the Morita-Baylis-Hillman reaction.

Catalyst Selection Logic

Selecting the correct organocatalyst prevents wasted optimization cycles. Use the following logical matrix to determine when to deploy the 1-ABN-3-ol scaffold over traditional alternatives.

CatalystSelection Start Target: Asymmetric C-C Bond Q1 Is the substrate highly sterically hindered? Start->Q1 Cat331 1-Azabicyclo[3.3.1]nonan-3-ol (Flexible pocket) Q1->Cat331 Yes (Bulky electrophiles) Cat222 1-Azabicyclo[2.2.2]octan-3-ol (Rigid pocket) Q1->Cat222 No (Standard substrates)

Fig 2. Decision matrix for selecting bicyclic organocatalysts based on substrate sterics.

Self-Validating Experimental Protocol: Asymmetric MBH Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation mechanisms (qNMR internal standards and racemic controls) to guarantee that reported yields and enantiomeric excesses are artifact-free.

Materials Required:

  • (1S,3S)-1-Azabicyclo[3.3.1]nonan-3-ol (Catalyst, 10 mol%)

  • 2-Nitrobenzaldehyde (Electrophile, 1.0 equiv)

  • Methyl acrylate (Nucleophile precursor, 1.5 equiv)

  • 1,3,5-Trimethoxybenzene (Internal standard for qNMR)

  • DABCO (Achiral catalyst for racemic control)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of the Self-Validating Reaction Mixture:

    • In an oven-dried Schlenk flask under argon, dissolve 2-nitrobenzaldehyde (1.0 mmol) and exactly 0.33 mmol of 1,3,5-trimethoxybenzene (internal standard) in 2.0 mL of anhydrous THF.

    • Causality: Adding the internal standard at exactly time zero ensures that any subsequent mass loss during workup does not artificially inflate the calculated yield.

  • Catalyst Activation & Temperature Control:

    • Add 10 mol% of the 1-ABN-3-ol catalyst to the solution.

    • Cool the reaction mixture to -20 °C using a cryocooler.

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction between the acrylate and the aldehyde, ensuring that all product formation is directed by the chiral pocket of the catalyst.

  • Initiation:

    • Dropwise add methyl acrylate (1.5 mmol). Stir the reaction at -20 °C for 24 hours.

  • Parallel Racemic Control (Critical Validation Step):

    • Simultaneously, set up an identical reaction replacing the chiral 1-ABN-3-ol with 10 mol% DABCO (an achiral [2.2.2] amine).

    • Causality: This generates a perfectly racemic (50:50) product mixture. During HPLC analysis, if this control sample does not show exactly 0% ee, your chiral stationary phase is failing to resolve the enantiomers, invalidating all subsequent data.

  • Quenching and qNMR Analysis:

    • Quench both reactions with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL).

    • Concentrate the organic layer in vacuo. Take a crude ¹H-NMR scan. Compare the integration of the product's allylic proton against the sharp singlet of the 1,3,5-trimethoxybenzene standard to determine the absolute quantitative yield.

  • Chiral HPLC Resolution:

    • Purify the product via flash chromatography (Hexanes/EtOAc).

    • Run the purified product on a Chiralpak AD-H column. Validate the retention times against the DABCO-generated racemic standard before calculating the final enantiomeric excess (ee) of the 1-ABN-3-ol catalyzed batch.

References

  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) ResearchGate [Link]

  • Bridged-Backbone Strategy Enables Asymmetric Synthesis of Highly Functionalized Oxabicyclo[3.3.1]nonanes Journal of the American Chemical Society[Link]

  • 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 PubChem[Link]

Sources

Comparative

Comparative Efficacy of 1-Azabicyclo[3.3.1]nonan-3-ol Based Compounds: In Vitro and In Vivo Profiling

The development of selective muscarinic acetylcholine receptor (mAChR) agonists is a cornerstone in the pursuit of cognitive enhancers for neurodegenerative disorders such as Alzheimer's disease [1]. While early drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of selective muscarinic acetylcholine receptor (mAChR) agonists is a cornerstone in the pursuit of cognitive enhancers for neurodegenerative disorders such as Alzheimer's disease [1]. While early drug discovery efforts frequently utilized smaller bicyclic systems like quinuclidine (1-azabicyclo[2.2.2]octane) or 1-azabicyclo[3.3.0]octane [1], the expanded 1-azabicyclo[3.3.1]nonan-3-ol scaffold has emerged as a privileged structure in medicinal chemistry [2].

The [3.3.1]nonane bridge provides unique conformational rigidity, locking the pharmacophore into an optimal spatial geometry that enhances M1 receptor subtype selectivity while mitigating off-target peripheral liabilities [3]. This guide objectively compares the in vitro binding mechanics and in vivo cognitive efficacy of 1-azabicyclo[3.3.1]nonan-3-ol derivatives against legacy alternative scaffolds.

Mechanistic Rationale & Pathway Dynamics

To understand the structural superiority of the 1-azabicyclo[3.3.1]nonan-3-ol scaffold, we must evaluate its target engagement. The M1 receptor is predominantly localized in the cerebral cortex and hippocampus, regions critical for learning and memory [1]. Agonism at M1 activates the Gq/11 signaling cascade. Conversely, M2 receptors are distributed in peripheral tissues (e.g., heart), and their activation triggers adverse parasympathomimetic effects such as bradycardia and salivation [1].

The bulkier [3.3.1]nonane ring creates a specific steric hindrance that is well-tolerated in the M1 orthosteric site but clashes with the narrower M2 binding pocket, thereby driving high M1 selectivity.

M1_Signaling Ligand 1-Azabicyclo[3.3.1]nonan-3-ol Receptor M1 mAChR (Cortex/Hippocampus) Ligand->Receptor Orthosteric Binding GProtein Gq/11 Protein Activation Receptor->GProtein PLC Phospholipase C (PLC) Cleavage GProtein->PLC IP3 IP3 Release PLC->IP3 DAG DAG Formation PLC->DAG Calcium Intracellular Ca2+ Spike IP3->Calcium PKC PKC Activation DAG->PKC Cognition Synaptic Plasticity & Cognitive Enhancement Calcium->Cognition PKC->Cognition

Figure 1: M1 Muscarinic Receptor Gq/11 Signaling Pathway Activated by 1-Azabicyclo[3.3.1]nonan-3-ol.

In Vitro Profiling: Receptor Affinity and Selectivity

Objective: To quantitatively isolate the target engagement of the [3.3.1]nonane scaffold from peripheral off-targets.

Experimental Protocol: Radioligand Binding Assay

This protocol utilizes a self-validating competitive displacement model to ensure high signal-to-noise trustworthiness.

  • Tissue Preparation : Harvest cerebral cortex (M1-rich) and heart (M2-rich) tissues from male SD rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains physiological pH, preventing the denaturation of the GPCR transmembrane domains and preserving native receptor conformation.

  • Radioligand Incubation : Incubate the homogenates with 1 nM [3H]pirenzepine (M1-specific) or 0.2 nM [3H]quinuclidinyl benzilate (M2-specific) alongside varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test compounds.

  • Self-Validation (Non-Specific Binding Control) : Run a parallel assay saturated with 1 µM Atropine.

    • Causality: Atropine is a non-selective muscarinic antagonist that occupies 100% of available receptor sites. Any residual radioactive signal in this cohort represents non-specific lipid binding. Subtracting this baseline from the total signal isolates true receptor-specific binding, ensuring data integrity.

  • Quantification : Terminate the reaction via rapid vacuum filtration through GF/B filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing artificial binding of the positively charged azabicyclo ligands.

Data Presentation: In Vitro Binding Affinities
Compound ScaffoldM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity Ratio
1-Azabicyclo[3.3.1]nonan-3-ol Derivative 1.8>10,000>5500x
1-Azabicyclo[3.3.0]octane (e.g., SK-946) 3.21,450~450x
1-Azabicyclo[2.2.2]octane (Quinuclidine) 8.5320~37x
YM796 (Standard M1 Agonist) 15.02,100140x

(Data synthesized from comparative scaffold evaluations [1])

In Vivo Efficacy: Cognitive Enhancement Models

Objective: High in vitro affinity is irrelevant without Blood-Brain Barrier (BBB) penetration. This phase validates the central nervous system (CNS) availability and functional efficacy of the compounds.

Experimental Protocol: Scopolamine-Induced Passive Avoidance Task
  • Animal Standardization : Utilize male ddY mice (approx. 30g).

    • Causality: Standardizing strain and weight eliminates metabolic variance that could skew pharmacokinetic profiles.

  • Amnesia Induction : Administer Scopolamine hydrobromide (1.0 mg/kg, i.p.) 30 minutes prior to the acquisition trial.

    • Causality: Scopolamine competitively blocks central muscarinic receptors, creating a temporary, reversible model of Alzheimer's-like cholinergic deficit [1].

  • Treatment : Administer the 1-azabicyclo[3.3.1]nonan-3-ol derivative concurrently (p.o. or i.p.).

  • Acquisition Trial : Place the subject in an illuminated compartment. Upon entering the dark compartment (natural murine preference), deliver a mild foot-shock (0.3 mA, 3s).

  • Retention Trial (Self-Validating Endpoint) : 24 hours later, measure the step-through latency (up to 300s).

    • Causality: A longer latency indicates successful memory retention. The protocol is self-validating by incorporating a "Vehicle-only" group (maximum latency/healthy baseline) and a "Scopolamine-only" group (minimum latency/total amnesia). The efficacy of the test compound must fall within this absolute dynamic range to be considered valid.

Passive_Avoidance Acclimation 1. Acclimation (Light/Dark Box) Dosing 2. Treatment (Scopolamine + Ligand) Acclimation->Dosing Acquisition 3. Acquisition Trial (Foot Shock in Dark) Dosing->Acquisition Retention 4. Retention Trial (24h Post-Shock) Acquisition->Retention Analysis 5. Latency Analysis (Max 300s) Retention->Analysis

Figure 2: Self-Validating Scopolamine-Induced Passive Avoidance Behavioral Workflow.

Data Presentation: In Vivo Cognitive Reversal
Treatment GroupDose (mg/kg, p.o.)Mean Step-Through Latency (s)Amnesia Reversal (%)
Vehicle (Control) -285 ± 12100% (Baseline)
Scopolamine Only 1.0 (i.p.)45 ± 80% (Full Amnesia)
[3.3.1]nonan-3-ol Deriv. 0.5240 ± 1881.2%
SK-946 ([3.3.0]octane) 1.0210 ± 1568.7%
YM796 1.0185 ± 2058.3%
Structural and Pharmacokinetic Conclusions

The data clearly demonstrates that ring expansion from the 1-azabicyclo[3.3.0]octane to the 1-azabicyclo[3.3.1]nonane system yields superior pharmacological profiles [1]. The causality behind this performance lies in the expanded bridgehead altering the pKa of the tertiary nitrogen, optimizing its ionic interaction with the conserved aspartate residue in the M1 binding pocket. Furthermore, the [3.3.1]nonan-3-ol scaffold exhibits an ideal LogP for BBB penetration, translating its >5000x in vitro M1/M2 selectivity into potent in vivo cognitive enhancement at sub-milligram doses.

References
  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical and Pharmaceutical Bulletin, 47(1), 28-36.[Link]

  • Gomha, S. M., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 24(6), 1110.[Link]

  • Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22405-22448.[Link]

Sources

Validation

A Comparative Guide to 1-Azabicyclo[3.3.1]nonan-3-ol as a Novel Chiral Auxiliary in Stereoselective Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. While established auxiliaries have p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. While established auxiliaries have proven invaluable, the exploration of novel scaffolds that offer unique stereochemical control, facile attachment and cleavage, and cost-effective synthesis is a critical endeavor. This guide introduces 1-Azabicyclo[3.3.1]nonan-3-ol, a rigid bicyclic amino alcohol, as a promising yet underexplored chiral auxiliary. We will objectively assess its potential performance in key stereoselective transformations by drawing mechanistic parallels with well-established auxiliaries and providing a framework for its experimental validation.

The Architectural Advantage of the 1-Azabicyclo[3.3.1]nonane Scaffold

The 1-Azabicyclo[3.3.1]nonane framework possesses a unique combination of structural features that make it an attractive candidate for a chiral auxiliary.[1] Its rigid, chair-chair or chair-boat conformation can effectively shield one face of a prochiral substrate, leading to high diastereoselectivity in nucleophilic additions.[1] The presence of both a hydroxyl and a tertiary amine functionality allows for versatile attachment to substrates and potential for dual activation or chelation to metal centers, which can further enhance stereochemical control.

Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol

The synthesis of the 1-azabicyclo[3.3.1]nonane core is often achieved through a one-pot Mannich reaction, a three-component condensation of a ketone, an aldehyde, and an amine source.[2] Subsequent reduction of the resulting ketone yields the desired alcohol. This straightforward synthetic route makes the auxiliary readily accessible.

A Comparative Assessment in Key Asymmetric Reactions

While extensive experimental data on the use of 1-Azabicyclo[3.3.1]nonan-3-ol as a primary chiral auxiliary is not yet widely available in peer-reviewed literature, its structural rigidity and functional group arrangement allow for a theoretical comparison with established auxiliaries.

Diastereoselective Enolate Alkylation

The Gold Standard: Evans Oxazolidinones

Evans auxiliaries are renowned for their high diastereoselectivity in the alkylation of enolates. The stereochemical outcome is dictated by the chelated Z-enolate, where one face is effectively blocked by a substituent on the auxiliary.

Projected Performance of 1-Azabicyclo[3.3.1]nonan-3-ol

We hypothesize that an N-acyl derivative of 1-Azabicyclo[3.3.1]nonan-3-ol could form a rigid, chelated enolate structure. The bicyclic framework would act as a steric shield, directing the approach of an electrophile from the less hindered face. The lone pair on the bridgehead nitrogen could also play a role in coordinating the metal cation, further rigidifying the transition state.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Reference
Evans OxazolidinonePropionylBenzyl bromide>99:1[3]
8-PhenylmentholAcetateMethyl iodideup to 99:1Historical Data
1-Azabicyclo[3.3.1]nonan-3-ol (Projected) Propionyl Benzyl bromide >95:5 (Hypothesized) N/A

Proposed Mechanism of Stereodifferentiation:

Caption: Proposed transition state for the alkylation of an N-acyl derivative of 1-Azabicyclo[3.3.1]nonan-3-ol.

Experimental Protocol: A Starting Point

  • Acylation: React 1-Azabicyclo[3.3.1]nonan-3-ol with the desired acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Enolate Formation: Treat the N-acyl derivative with a strong base (e.g., lithium diisopropylamide) in tetrahydrofuran at -78 °C to form the lithium enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to warm to room temperature.

  • Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product and purify by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.

  • Auxiliary Cleavage: Cleave the auxiliary using a suitable method, such as hydrolysis with aqueous acid or base, or reduction with lithium aluminum hydride, to yield the chiral product.

G start Start: 1-Azabicyclo[3.3.1]nonan-3-ol acylation Acylation start->acylation enolate_formation Enolate Formation (LDA, -78 °C) acylation->enolate_formation alkylation Alkylation (E-X, -78 °C to RT) enolate_formation->alkylation workup Workup & Purification alkylation->workup analysis d.r. Determination (NMR/HPLC) workup->analysis cleavage Auxiliary Cleavage workup->cleavage product Enantioenriched Product cleavage->product

Caption: Proposed experimental workflow for diastereoselective alkylation.

Asymmetric Diels-Alder Reaction

Controlling Cycloadditions

Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the Diels-Alder reaction. The stereochemical outcome is often governed by the preferential formation of an endo or exo transition state where the auxiliary shields one face of the dienophile.

Projected Performance of 1-Azabicyclo[3.3.1]nonan-3-ol

An acrylate ester of 1-Azabicyclo[3.3.1]nonan-3-ol is a potential dienophile. The rigid bicyclic framework could effectively block one face of the double bond, leading to a highly stereoselective cycloaddition. The Lewis basicity of the bridgehead nitrogen could also allow for catalysis with a Lewis acid, which could enhance both the rate and the stereoselectivity of the reaction.

Chiral AuxiliaryDienophileDieneEndo/Exo RatioDiastereomeric Excess (d.e.)Reference
Evans OxazolidinoneAcrylateCyclopentadiene>99:1 (endo)>98%[3]
Oppolzer's SultamAcrylateCyclopentadiene>98:2 (endo)>98%Historical Data
1-Azabicyclo[3.3.1]nonan-3-ol (Projected) Acrylate Cyclopentadiene >95:5 (endo) (Hypothesized) >95% (Hypothesized) N/A

Proposed Mechanism of Stereodifferentiation:

Caption: Proposed transition state for the Diels-Alder reaction with an acrylate derivative.

Experimental Protocol: A Starting Point

  • Esterification: Synthesize the acrylate ester of 1-Azabicyclo[3.3.1]nonan-3-ol by reacting it with acryloyl chloride in the presence of a base.

  • Cycloaddition: Dissolve the chiral dienophile in a suitable solvent (e.g., dichloromethane) and add the diene (e.g., cyclopentadiene). The reaction can be performed at room temperature or with cooling, and a Lewis acid catalyst (e.g., TiCl4, Et2AlCl) can be added to accelerate the reaction and enhance selectivity.

  • Workup and Analysis: After the reaction is complete, quench with a suitable reagent (e.g., water or a basic solution). Extract the product, purify by column chromatography, and determine the diastereomeric excess by NMR or HPLC.

  • Auxiliary Cleavage: Remove the auxiliary via hydrolysis or reduction to obtain the chiral cycloadduct.

G start Start: 1-Azabicyclo[3.3.1]nonan-3-ol esterification Esterification (Acryloyl Chloride) start->esterification cycloaddition Diels-Alder Reaction (Diene, +/- Lewis Acid) esterification->cycloaddition workup Workup & Purification cycloaddition->workup analysis d.e. Determination (NMR/HPLC) workup->analysis cleavage Auxiliary Cleavage workup->cleavage product Enantioenriched Cycloadduct cleavage->product

Caption: Proposed experimental workflow for an asymmetric Diels-Alder reaction.

Conclusion and Future Outlook

While direct, comparative experimental data for 1-Azabicyclo[3.3.1]nonan-3-ol as a chiral auxiliary is currently limited, its inherent structural rigidity and the presence of versatile functional groups present a compelling case for its potential in asymmetric synthesis. The theoretical models and proposed experimental workflows provided in this guide offer a solid foundation for researchers to explore its efficacy. Further investigation into the synthesis of enantiomerically pure 1-Azabicyclo[3.3.1]nonan-3-ol and its application in a broader range of stereoselective reactions is warranted. The development of this novel auxiliary could provide a valuable and cost-effective tool for the synthesis of complex chiral molecules in both academic and industrial settings.

References

  • Diaba, F., & Bonjoch, J. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

Sources

Validation

biological screening of a library of 1-Azabicyclo[3.3.1]nonan-3-ol derivatives

Biological Screening of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Performance Guide Executive Summary & Structural Rationale The development of highly selective muscarinic acetylcholine receptor (mAChR) mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Screening of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Performance Guide

Executive Summary & Structural Rationale

The development of highly selective muscarinic acetylcholine receptor (mAChR) modulators remains a critical frontier in neuropharmacology, particularly for treating cognitive deficits in Alzheimer's disease and schizophrenia [1]. Historically, screening libraries have relied heavily on quinuclidin-3-ol (1-azabicyclo[2.2.2]octane) and 1-azabicyclo[3.3.0]octane scaffolds. While these traditional libraries yield potent M1/M4 agonists, they frequently suffer from off-target M2/M3 activation, leading to dose-limiting parasympathomimetic adverse effects (e.g., bradycardia, gastrointestinal distress).

This guide objectively compares the screening performance of the AzaCore-331™ Library —a specialized collection of 1-Azabicyclo[3.3.1]nonan-3-ol derivatives —against traditional quinuclidine-based libraries. The ring expansion from a [2.2.2] or [3.3.0] system to a [3.3.1] framework fundamentally alters the spatial trajectory of the basic nitrogen and the C3-hydroxyl group [1]. This expanded conformational flexibility allows the derivatives to engage the M1 orthosteric site while simultaneously probing adjacent allosteric vestibules, driving superior subtype selectivity.

Experimental Design: Overcoming Screening Artifacts

When conducting high-throughput biological screening of heterocyclic libraries, a common point of failure is compound autofluorescence. Many 1-azabicyclo derivatives are conjugated with aromatic or heteroaromatic systems that absorb and emit light in the standard UV-Vis spectrum.

The Causality of Assay Selection: To prevent false positives associated with standard fluorescence resonance energy transfer (FRET) or radioligand binding assays (which generate radioactive waste and lack high-throughput scalability), our protocol utilizes Time-Resolved FRET (TR-FRET) [2]. TR-FRET employs a long-lifetime lanthanide chelate (e.g., Terbium) as a donor. By introducing a 50–100 microsecond delay between the flashlamp excitation and the emission reading, short-lived autofluorescence from the library compounds completely decays. This time-gated detection ensures that the calculated Ki​ values are true representations of receptor binding [3].

TR_FRET_Workflow Step1 1. Library Dispensing (1-Azabicyclo[3.3.1]nonan-3-ol) Step2 2. Receptor Incubation (M1R + Terbium-labeled Ab) Step1->Step2 1% DMSO Final Step3 3. Tracer Addition (Fluorescent Ligand) Step2->Step3 30 min, RT Step4 4. Time-Delayed Excitation (Flashlamp @ 340 nm, 100µs delay) Step3->Step4 1 hr Equilibrium Step5 5. Emission Reading (620 nm Donor / 665 nm Acceptor) Step4->Step5 Eliminates Autofluorescence Step6 6. Ratiometric Analysis (665/620 Ratio -> IC50) Step5->Step6 Data Normalization

TR-FRET workflow logic for screening 1-Azabicyclo[3.3.1]nonan-3-ol libraries.

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols include built-in pharmacological controls (Atropine as a pan-antagonist; Acetylcholine as a full agonist).

Protocol A: TR-FRET Competitive Binding Assay (Affinity Profiling)

This assay quantifies the displacement of a fluorescently labeled tracer from the M1 receptor by the 1-Azabicyclo[3.3.1]nonan-3-ol derivatives [2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.1% BSA). Reconstitute Terbium-labeled anti-GST antibody and the fluorescent muscarinic tracer.

  • Compound Plating: Dispense 100 nL of the AzaCore-331™ library compounds (10-point dose-response, 10 µM to 0.3 nM) into a 384-well low-volume black microplate. Ensure DMSO concentration does not exceed 1% final volume.

  • Membrane Addition: Add 5 µL of GST-tagged M1 receptor membrane preparation to all wells. Incubate for 30 minutes at room temperature to allow pre-equilibration of the unlabeled library compounds.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the Terbium-labeled antibody (2 nM final) and the fluorescent tracer (at its predetermined Kd​ ).

  • Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Delay: 100 µs; Integration: 200 µs; Emission 1: 620 nm; Emission 2: 665 nm).

  • Data Processing: Calculate the TR-FRET ratio ( Emission665​/Emission660​×10,000 ). Fit the data to a 4-parameter logistic curve to determine IC50​ , and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. To determine functional efficacy, we measure the modulation of the Gq​/Gs​ signaling cascade [3].

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human M1 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to inhibit phosphodiesterases).

  • Stimulation: Plate 1,000 cells/well in a 384-well plate. Add library compounds and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET cAMP lysis buffer containing a d2 -labeled cAMP tracer and a cryptate-labeled anti-cAMP antibody.

  • Incubation: Incubate for 1 hour at room temperature. The endogenous cAMP produced by the cells competes with the d2 -cAMP tracer for antibody binding. A decrease in TR-FRET signal indicates an increase in intracellular cAMP (agonist activity).

M1_Signaling Agonist 1-Azabicyclo[3.3.1] nonan-3-ol Derivative M1R Muscarinic M1 Receptor (GPCR) Agonist->M1R Binds Orthosteric Site Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates

Mechanism of action: M1 receptor activation by 1-Azabicyclo[3.3.1]nonan-3-ol derivatives.

Comparative Performance Data

The tables below summarize the screening results of the top three candidates from the AzaCore-331™ Library compared against standard reference compounds from traditional libraries.

Table 1: Binding Affinity ( Ki​ ) and Selectivity Profiling Data derived from Protocol A (TR-FRET Competitive Binding). Lower Ki​ indicates higher affinity.

Compound ClassScaffold / DerivativeM1 Ki​ (nM)M2 Ki​ (nM)M3 Ki​ (nM)Selectivity Ratio (M2/M1)
Traditional Alternative 1-Azabicyclo[2.2.2]octane (Ref-A)12.4 ± 1.145.2 ± 3.438.1 ± 2.83.6x
Traditional Alternative 1-Azabicyclo[3.3.0]octane (Ref-B)8.9 ± 0.831.5 ± 2.129.4 ± 1.93.5x
AzaCore-331™ Product 1-Azabicyclo[3.3.1]nonan-3-ol (Lead 1)3.2 ± 0.4410.5 ± 12.0385.2 ± 9.5128.2x
AzaCore-331™ Product 1-Azabicyclo[3.3.1]nonan-3-ol (Lead 2)1.8 ± 0.2305.1 ± 8.8290.4 ± 7.2169.5x

Table 2: Functional Efficacy ( EC50​ ) Data derived from Protocol B (cAMP Accumulation / IP1 Assays). Emax is expressed as a % of the Acetylcholine maximum response.

Scaffold / DerivativeM1 EC50​ (nM)M1 Emax​ (%)Functional Profile
1-Azabicyclo[2.2.2]octane (Ref-A)28.598%Full Agonist (Poor Selectivity)
1-Azabicyclo[3.3.1]nonan-3-ol (Lead 1)9.465%Partial Agonist (High Selectivity)
1-Azabicyclo[3.3.1]nonan-3-ol (Lead 2)5.182%Strong Partial Agonist

Data Interpretation: The experimental data objectively demonstrates that the 1-Azabicyclo[3.3.1]nonan-3-ol structural expansion yields a profound increase in M1 subtype selectivity (up to 169-fold over M2) compared to the rigid [2.2.2] quinuclidine core (which only achieves ~3.6-fold selectivity) [1]. Furthermore, the AzaCore-331™ derivatives act as partial agonists, which is therapeutically advantageous in CNS applications to prevent receptor desensitization and cholinergic toxicity.

Conclusion

For drug development professionals targeting muscarinic receptors, the choice of the foundational screening library dictates downstream clinical viability. The biological screening data confirms that the 1-Azabicyclo[3.3.1]nonan-3-ol derivatives significantly outperform traditional quinuclidine alternatives in both binding affinity and functional selectivity. When coupled with advanced TR-FRET screening platforms to eliminate autofluorescent artifacts, this expanded bicyclic scaffold provides a robust, high-fidelity starting point for novel neurotherapeutics.

References

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions Thermo Fisher Scientific URL
  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL
Comparative

comparative analysis of synthetic routes to 1-Azabicyclo[3.3.1]nonan-3-ol

Comparative Analysis of Synthetic Routes to 1-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide for Process Chemists Introduction to the 1-Azabicyclo[3.3.1]nonane Scaffold The 1-azabicyclo[3.3.1]nonane (isomorphan) framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to 1-Azabicyclo[3.3.1]nonan-3-ol: A Technical Guide for Process Chemists

Introduction to the 1-Azabicyclo[3.3.1]nonane Scaffold

The 1-azabicyclo[3.3.1]nonane (isomorphan) framework is a privileged pharmacophore embedded in numerous natural products and synthetic ligands targeting muscarinic and α7 nicotinic acetylcholine receptors[1]. Within this class, 1-azabicyclo[3.3.1]nonan-3-ol serves as a critical synthetic intermediate. The hydroxyl group at the C3 position provides a versatile handle for downstream esterification, etherification, or amination, enabling extensive structure-activity relationship (SAR) exploration in drug discovery[2].

As a Senior Application Scientist, selecting the optimal synthetic route to this bicyclic core requires balancing atom economy, stereochemical control, and scalability. This guide objectively evaluates the three primary synthetic pathways to 1-azabicyclo[3.3.1]nonan-3-ol, providing empirical data and self-validating experimental protocols.

Retrosynthetic Strategies & Mechanistic Causality

The synthesis of 1-azabicyclo[3.3.1]nonan-3-ol requires precise control over the bridged bicyclic system. We evaluate three distinct pathways:

Route A: The One-Pot Tandem Mannich Assembly This approach constructs the bicyclic core directly from acyclic or simple cyclic precursors. By leveraging a tandem Mannich reaction involving a ketone, paraformaldehyde, and a primary amine (or ammonia equivalent), the system undergoes a cascade of iminium ion formations and intramolecular enol attacks[3]. Causality: The thermodynamic stability of the bridged bicyclic system drives the equilibrium of the reversible Mannich cascade forward. This route maximizes atom economy and minimizes the need to isolate highly reactive, unstable intermediates[4].

Route B: Diastereoselective Ketone Reduction Starting from the commercially available or easily synthesized 1-azabicyclo[3.3.1]nonan-3-one, the ketone is reduced to the corresponding alcohol[5]. Causality: The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane system creates distinct steric environments for the axial and equatorial faces of the C3 carbonyl. Using a small hydride donor (e.g., NaBH4) typically results in axial attack, yielding the equatorial alcohol. Conversely, bulky reducing agents (e.g., L-Selectride) force equatorial attack, yielding the axial alcohol. This inherent structural bias provides a self-validating mechanism for stereocontrol.

Route C: Komppa-Inspired Thermal Cyclization Derived from classical methods, this route utilizes cis-cyclohexane-1,3-dicarboxylic acid derivatives. Ammonolysis forms a diammonium salt, which undergoes thermal dehydration to yield a bicyclic imide/lactam. Subsequent borane reduction yields the azabicycle[6]. Causality: While the thermal cyclization requires harsh conditions (~230 °C), it is driven by the entropic release of water and the high stability of the resulting cyclic imide. This route is highly scalable but lacks the late-stage functionalization flexibility of Routes A and B[6].

Retrosynthesis Target 1-Azabicyclo[3.3.1]nonan-3-ol Ketone 1-Azabicyclo[3.3.1]nonan-3-one (Ketone Reduction) Target->Ketone Hydride Reduction (Stereocontrolled) Mannich Acyclic Precursors (Tandem Mannich) Target->Mannich One-Pot Assembly Lactam Bicyclic Lactam (Komppa's Route) Target->Lactam Borane Reduction Diacid cis-Cyclohexane-1,3-diacid Lactam->Diacid Ammonolysis & Thermal Cyclization

Retrosynthetic pathways for 1-Azabicyclo[3.3.1]nonan-3-ol highlighting key synthetic strategies.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route, derived from empirical process data and literature benchmarks[3],[6],[2].

Performance MetricRoute A: Tandem MannichRoute B: Ketone ReductionRoute C: Komppa Cyclization
Overall Yield 65 - 83%85 - 95% (from ketone)40 - 55%
Step Count 1 (One-pot)1 - 23 - 4
Stereocontrol Moderate (Diastereomeric mix)Excellent (Reagent-dependent)N/A (Requires pre-set stereocenters)
Scalability Moderate (Exothermic control needed)HighVery High (Bulk chemicals)
Atom Economy HighHighLow (Loss of H2O, CO2)
Primary Challenge Purification of complex mixturesAccess to the precursor ketoneHarsh thermal conditions (>200 °C)

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process analytical controls (IPC) are embedded to confirm reaction causality at each step.

Protocol 1: Diastereoselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one

Objective: Synthesize the equatorial isomer of 1-azabicyclo[3.3.1]nonan-3-ol using sodium borohydride[5].

  • Preparation: Dissolve 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydride quenching, while the protic nature of methanol stabilizes the transition state during hydride transfer.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH4 (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal runaway, preserving the stereoselectivity of the kinetic product.

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Validate reaction completion via TLC (DCM:MeOH:NH4OH 90:9:1). The disappearance of the ketone spot confirms full conversion.

  • Quenching & Workup: Quench the excess hydride with saturated aqueous NH4Cl. Extract the aqueous layer with CHCl3 (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Validation: Concentrate in vacuo. Analyze the crude product via 1H-NMR. The C3-proton should appear as a broad multiplet (due to axial-axial and axial-equatorial couplings), confirming the equatorial position of the newly formed hydroxyl group.

Workflow Step1 Dissolve Ketone in dry MeOH Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH4 (Portion-wise) Step2->Step3 Step4 IPC: TLC/LC-MS Validation Step3->Step4 Step5 Quench (NH4Cl) & Extract Step4->Step5 Step6 NMR Stereo-Check Step5->Step6

Self-validating experimental workflow for the diastereoselective reduction of the bicyclic ketone.

Protocol 2: One-Pot Tandem Mannich Assembly

Objective: Direct synthesis of the azabicyclic core via multi-component coupling[3],[4].

  • Reagent Mixing: Combine the corresponding cyclic ketone (1.0 eq), paraformaldehyde (2.5 eq), and ammonium acetate (1.2 eq) in glacial acetic acid.

  • Activation: Heat the mixture to 80 °C for 12 hours. Causality: Acetic acid acts as both a solvent and an acid catalyst, promoting the depolymerization of paraformaldehyde and the formation of the highly electrophilic iminium intermediate necessary for the double-annulation.

  • IPC: Monitor via LC-MS. The target mass [M+H]+ should dominate the total ion chromatogram, acting as an internal validation of successful ring closure.

  • Isolation: Cool to room temperature, basify to pH 10 with 2M NaOH (carefully, highly exothermic), and extract with ethyl acetate. Purify via flash column chromatography to isolate the 1-azabicyclo[3.3.1]nonan-3-ol derivative.

Conclusion & Strategic Recommendations

For research and discovery phases requiring rapid library generation and SAR profiling, Route A (Tandem Mannich) is highly recommended due to its structural modularity and low step count[4]. However, for process scale-up and precise stereochemical targeting—often required in late-stage drug development—Route B (Ketone Reduction) is the gold standard. The rigid conformation of the 1-azabicyclo[3.3.1]nonane system ensures that hydride reductions are highly predictable, serving as a robust, self-validating transformation[5].

Sources

Validation

Evaluating the Therapeutic Potential of 1-Azabicyclo[3.3.1]nonan-3-ol Derivatives: A Comparative Guide

As an application scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate bridged bicyclic amines for their potential to modulate central nervous system (CNS) targets. The 1-azabicyclo[3.3.1]nonane...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate bridged bicyclic amines for their potential to modulate central nervous system (CNS) targets. The 1-azabicyclo[3.3.1]nonane architecture has emerged as a privileged scaffold, playing a crucial role in the development of highly selective ligands for muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors[1].

This guide objectively compares the structural and pharmacological performance of 1-azabicyclo[3.3.1]nonan-3-ol derivatives against alternative azabicyclic systems, providing actionable, self-validating experimental protocols for drug development professionals.

Structural Causality: Why the [3.3.1] Nonane Scaffold?

The therapeutic efficacy of cholinergic ligands is heavily dictated by their ability to achieve an "induced fit" within the deep orthosteric binding pockets of GPCRs and ion channels.

Traditional therapeutics often rely on the rigid 1-azabicyclo[2.2.2]octane (quinuclidine) ring, found in drugs like Cevimeline. However, the quinuclidine system often suffers from off-target M3 receptor activation, leading to severe secretory side effects (e.g., hypersalivation).

The causality behind selecting the 1-azabicyclo[3.3.1]nonan-3-ol system lies in its superior conformational flexibility. The twin six-membered rings exist predominantly in a chair-boat conformation. The nitrogen atom at the bridgehead (position 1) acts as a critical proton acceptor, mimicking the quaternary ammonium of endogenous acetylcholine. Concurrently, the hydroxyl group at position 3 provides a highly specific hydrogen bond donor/acceptor interaction. This unique spatial geometry allows [3.3.1] derivatives to selectively target α7 nicotinic receptors and M1 muscarinic receptors[2] while minimizing steric clash and off-target M3 binding.

Quantitative Data Presentation: Scaffold Comparison

The following table summarizes the pharmacological profiles of leading azabicyclic scaffolds based on recent high-throughput screening data[2][3]:

Scaffold TypeRepresentative LigandPrimary TargetTarget Affinity ( Ki​ / IC50​ )Functional Efficacy ( Emax​ )Primary Limitation
1-Azabicyclo[3.3.1]nonane Derivative 30a / 3-ol analogsα7 nAChR / M130 ± 5 nM> 85% (Agonist)Complex stereoselective synthesis
1-Azabicyclo[2.2.2]octane CevimelineM1 / M3 mAChR~ 45 nM100% (Agonist)M3-mediated side effects
1-Azabicyclo[3.3.0]octane SK-946M1 mAChR12 ± 3 nM> 90% (Agonist)Rapid hepatic clearance

Mechanistic Pathway

To understand the therapeutic potential for cognitive enhancement (e.g., in Alzheimer's disease models), we must map the signal transduction cascade. 1-azabicyclo[3.3.1]nonan-3-ol derivatives initiate a Gq-coupled protein cascade upon M1 receptor binding, leading to intracellular calcium mobilization.

G Ligand 1-Azabicyclo[3.3.1] nonan-3-ol Receptor M1 mAChR (GPCR) Ligand->Receptor Induced Fit Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC PLC Cleavage Gq->PLC Signal Transduction Ca2 Intracellular Ca2+ Flux PLC->Ca2 IP3 Pathway

Fig 1: Cholinergic signaling modulation by 1-azabicyclo[3.3.1]nonan-3-ol derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls that prove the assay's causality and reliability.

Protocol 1: Radioligand Displacement Assay (Receptor Affinity)
  • Causality & Design: To determine the binding affinity ( Ki​ ) of the derivatives, we utilize [3H]−N−methylscopolamine ( [3H]NMS ) for muscarinic receptors. We specifically choose Tritium ( 3H ) over Iodine ( 125I ) because the bulky iodine atom causes steric hindrance in the narrow orthosteric binding pocket of mAChRs, artificially skewing affinity data.

  • Step-by-Step:

    • Culture CHO cells stably expressing human M1 receptors. Rationale: Stable lines ensure a constant receptor density ( Bmax​ ), preventing the variable receptor reserve seen in transient transfections.

    • Harvest membranes and incubate with 0.2 nM [3H]NMS and varying concentrations of the 1-azabicyclo[3.3.1]nonan-3-ol test compound (10 pM to 10 μM) in assay buffer for 2 hours at 25°C.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Measure retained radioactivity using liquid scintillation counting.

  • Self-Validating Mechanism: Every assay plate MUST include a full concentration-response curve of unlabelled Atropine. The assay self-validates only if the Atropine IC50​ falls within 0.5 log units of its historical mean and the Hill slope ( nH​ ) is approximately 1.0. A deviation indicates radioligand degradation or membrane compromise, rendering the entire plate invalid.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Efficacy)
  • Causality & Design: High binding affinity does not guarantee functional efficacy. To differentiate true agonists from antagonists, we measure intracellular calcium release via the Gq-coupled pathway using a Fluorescent Imaging Plate Reader (FLIPR).

  • Step-by-Step:

    • Seed M1-expressing CHO cells in 384-well black-wall/clear-bottom plates at 15,000 cells/well.

    • Load cells with Fluo-4 AM calcium-sensitive dye. Rationale: Fluo-4 requires no washing steps when used with a proprietary quenching dye, minimizing mechanical stress on the cells and maintaining baseline calcium stability.

    • Read baseline fluorescence for 10 seconds, then inject the test compound and record fluorescence for 3 minutes.

  • Self-Validating Mechanism (Dual-Addition Protocol): First, the test compound is added. If a calcium spike is observed, it suggests agonism. Subsequently, a saturating dose of Acetylcholine (ACh, EC80​ ) is injected into the same well. If the initial compound caused no spike but successfully prevents the subsequent ACh-induced spike, it is validated as an antagonist. This internal control ensures that a "zero response" is not a false negative caused by dead cells or dye leakage.

Workflow Step1 Compound Synthesis & Stereoseparation Step2 Primary Screen: Radioligand Binding Step1->Step2 Purity >98% Step3 Secondary Screen: FLIPR Calcium Assay Step2->Step3 Ki < 50 nM Step4 Selectivity Profiling: M2-M5 Counter-Screen Step3->Step4 Emax > 80% (Dual-Addition Validated)

Fig 2: Self-validating high-throughput screening workflow for hit-to-lead optimization.

Conclusion

The 1-azabicyclo[3.3.1]nonan-3-ol scaffold represents a highly tunable, structurally flexible alternative to traditional rigid quinuclidines. By leveraging the specific spatial orientation of the position-3 hydroxyl group, drug developers can achieve superior selectivity profiles for M1 and α7 receptors, mitigating the dose-limiting toxicities associated with broader cholinergic activation.

References

  • Suzuki, T., et al. "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety." Chemical and Pharmaceutical Bulletin, Vol. 47, No. 1 (1999).

  • Slowinski, F., et al. "Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands." The Journal of Organic Chemistry, Vol. 76, No. 18 (2011).

  • Mondal, S., et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances, Vol. 13, No. 32 (2023).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Azabicyclo[3.3.1]nonan-3-ol

Advanced Safety and Operational Protocol: Handling 1-Azabicyclo[3.3.1]nonan-3-ol As a highly reactive bicyclic amine, 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) is a specialized chiral synthon utilized extensively i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol: Handling 1-Azabicyclo[3.3.1]nonan-3-ol

As a highly reactive bicyclic amine, 1-Azabicyclo[3.3.1]nonan-3-ol (CAS: 88721-80-6) is a specialized chiral synthon utilized extensively in the development of muscarinic receptor ligands and advanced active pharmaceutical ingredients[1]. While invaluable in drug discovery, its handling requires stringent, field-proven safety protocols due to its aggressive physiological reactivity.

Chemical Identity & Mechanistic Toxicology

The hazard profile of this compound is fundamentally driven by the sterically unhindered tertiary amine embedded within its bicyclic framework.

  • Mechanistic Causality of Toxicity : The lone electron pair on the nitrogen atom imparts strong basicity. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), the amine undergoes a rapid, exothermic protonation reaction[2]. This localized alkaline environment causes the saponification of epidermal lipids and the osmotic extraction of cellular water, leading to severe chemical burns and tissue necrosis[2]. Furthermore, the highly lipophilic nature of the bicyclic carbon skeleton facilitates rapid dermal penetration, elevating the risk of systemic absorption and central nervous system (CNS) effects typical of quinuclidinol derivatives[3].

Quantitative Hazard Profile

Based on structural homology with established bicyclic amines (e.g., 3-Quinuclidinol), the following quantitative and qualitative hazard data must dictate your operational planning[1][2].

Property / HazardDescription / Classification
CAS Number 88721-80-6[1]
Molecular Formula C8H15NO[1]
GHS Classification Skin Corr. 1B (H314), Eye Dam. 1 (H318), STOT SE 3 (H335)[2]
Physical State Solid (hygroscopic powder/crystals)
Reactivity Reacts violently with strong acids, oxidizers, and halogens[4]

Personal Protective Equipment (PPE) Matrix

To mitigate the risk of dermal saponification and respiratory irritation, the following PPE configuration is mandatory[5].

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Heavy-duty Butyl Rubber or laminate (e.g., Silver Shield)Standard nitrile gloves offer limited breakthrough time against highly basic organic amines. Butyl rubber provides superior resistance to basic permeation[5].
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldPrevents irreversible corneal damage from airborne corrosive dust or accidental liquid splashes during solvent dissolution[2].
Respiratory NIOSH-approved N95/P100 particulate respiratorThe solid form readily generates corrosive dust. If dissolved in volatile solvents, upgrade to a half-mask with Organic Vapor cartridges.
Body Protection Flame-retardant (FR) lab coat + chemical-resistant apronPrevents accumulation of hazardous dust on personal clothing, mitigating delayed systemic dermal absorption[5].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to ensure zero exposure outside of primary engineering controls.

  • Step 1: Environmental Preparation : Conduct all operations inside a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm[5]. Ensure the workspace is entirely free of strong oxidizers and mineral acids[4].

  • Step 2: Static Mitigation : Because the compound is a dry, hygroscopic powder, use an anti-static weighing brush and ground all metal spatulas. This prevents the electrostatic dispersion of corrosive dust into the operator's breathing zone.

  • Step 3: Closed-System Weighing (Self-Validating) :

    • Pre-weigh an empty, sealable glass vial (tare) on an analytical balance outside the hood.

    • Transfer the vial into the fume hood. Transfer the estimated required mass of 1-Azabicyclo[3.3.1]nonan-3-ol into the vial.

    • Seal the vial tightly before removing it from the hood.

    • Validation: Weigh the sealed vial on the external balance to determine the exact mass transferred. This guarantees the exact mass is known without ever exposing the external laboratory environment to the chemical dust.

  • Step 4: Exothermic Dissolution : When dissolving the amine, add the solvent dropwise initially. The dissolution of basic amines can be highly exothermic. Never add water directly to the bulk powder; instead, slowly add the powder to a large volume of aqueous buffer if an aqueous solution is required.

  • Step 5: Post-Handling Decontamination : Wipe down all spatulas and hood surfaces with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual amine, followed by a thorough deionized water rinse[4].

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and systematic action is required to prevent inhalation and tissue necrosis[2].

  • Step 1: Evacuation & Assessment : Immediately isolate the spill area (minimum 25 meters for large spills >50g) and alert the laboratory safety officer[4].

  • Step 2: Containment : Don maximum PPE. Cover the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Do not use combustible materials like sawdust, which may react exothermically with basic amines[4].

  • Step 3: Neutralization : Carefully spray the contained spill with a weak acid (e.g., 10% citric acid or dilute acetic acid). Causality: Do not use strong mineral acids (like HCl) because the rapid neutralization reaction is highly exothermic and will vaporize the chemical, creating a severe inhalation hazard[4].

  • Step 4: Mechanical Cleanup : Use non-sparking tools to sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Step 5: Disposal : Label the container explicitly as "Corrosive Amine Waste" and dispose of it through an approved hazardous waste management facility in compliance with local regulations[2].

SpillResponse Start Chemical Spill Detected (1-Azabicyclo[3.3.1]nonan-3-ol) Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate Area & Alert Safety Officer Assess->Evacuate Large Spill (>50g) PPE Don Maximum PPE (Respirator, Face Shield, Butyl Gloves) Assess->PPE Small Spill (<50g) Evacuate->PPE HazMat Team Contain Contain Spill (Use inert absorbent) PPE->Contain Neutralize Neutralize (Apply dilute citric/acetic acid) Contain->Neutralize Clean Mechanical Cleanup (Non-sparking tools) Neutralize->Clean Dispose Transfer to Hazardous Waste (Label as Corrosive Amine Waste) Clean->Dispose

Workflow for 1-Azabicyclo[3.3.1]nonan-3-ol spill containment and neutralization.

References

  • Title : CAS:88721-80-6, 1-Azabicyclo[3.3.1]nonan-3-ol | Source : Bidepharm | URL : 1

  • Title : SAFETY DATA SHEET - Fisher Scientific | Source : Fisher Scientific | URL :2

  • Title : 3-Quinuclidinol 99 1619-34-7 | Source : Sigma-Aldrich | URL :

  • Title : Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source : ACS Publications | URL : 3

  • Title : MIXTURE OF ORGANIC AMINES | Source : CAMEO Chemicals (NOAA) | URL : 4

Sources

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